molecular formula C8H8N2O2 B3195422 5-Aminomethyl-3H-benzooxazol-2-one CAS No. 903630-26-2

5-Aminomethyl-3H-benzooxazol-2-one

Cat. No.: B3195422
CAS No.: 903630-26-2
M. Wt: 164.16
InChI Key: QUXZATWAGGRNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-3H-benzooxazol-2-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16. The purity is usually 95%.
BenchChem offers high-quality 5-Aminomethyl-3H-benzooxazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-3H-benzooxazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXZATWAGGRNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminomethyl-3H-benzooxazol-2-one: Structure, Properties, and Potential

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 5-Aminomethyl-3H-benzooxazol-2-one, a heterocyclic compound belonging to the versatile benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This document details the molecule's chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, it explores the extensive pharmacological potential of the benzoxazolone core, grounding the discussion in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals interested in the application of novel heterocyclic compounds as building blocks or lead structures in pharmaceutical research.

Introduction to the Benzoxazolone Scaffold

The 2(3H)-benzoxazolone nucleus is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structure, which features a benzene ring fused to an oxazolone ring, provides an ideal scaffold for drug design. Key attributes include a discrete physicochemical profile, weakly acidic nature, and the presence of both lipophilic (benzene ring) and hydrophilic (lactone, amine) fragments within a single framework.[1][2] These features facilitate favorable interactions with a wide array of biological targets. Consequently, benzoxazolone derivatives have been successfully developed into pharmaceuticals with diverse applications, including anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2] 5-Aminomethyl-3H-benzooxazol-2-one represents a key derivative, offering a primary amine functional group that serves as a critical handle for further chemical modification and exploration of structure-activity relationships (SAR).

Chemical Identity and Structure

Nomenclature and Identifiers
  • Systematic (IUPAC) Name : 5-(aminomethyl)benzo[d]oxazol-2(3H)-one

  • Common Synonyms : 5-(Aminomethyl)-1,3-benzoxazol-2(3H)-one

  • CAS Number : 903630-26-2[1]

  • Molecular Formula : C₈H₈N₂O₂

  • Molecular Weight : 164.16 g/mol [2][3]

Chemical Structure

The molecule consists of a core benzoxazolone ring system with an aminomethyl (-CH₂NH₂) substituent at the C5 position of the benzene ring.

Chemical Structure of 5-Aminomethyl-3H-benzooxazol-2-one

Figure 1. Chemical Structure of 5-Aminomethyl-3H-benzooxazol-2-one

Physicochemical Properties

Physicochemical properties are critical in medicinal chemistry as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not publicly available, the following table summarizes calculated and expected properties based on its structure and data from closely related analogues.

PropertyPredicted Value / InformationSignificance in Drug Discovery
Molecular Weight 164.16 g/mol [2][3]Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
XLogP3 ~0.6 - 1.2Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility.
Hydrogen Bond Donors 2 (from -NH and -NH₂)Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 2 (from C=O and O-C)Affects solubility and the formation of hydrogen bonds with protein targets.
Rotatable Bonds 1 (the C-C bond of the aminomethyl group)Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.
Appearance Expected to be a solid at room temperature.[3]Relevant for formulation and handling.
Solubility Expected to have some solubility in polar organic solvents and aqueous acids.Crucial for formulation, in vitro assays, and in vivo administration.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of synthesized compounds. The following are predicted spectroscopic data for 5-Aminomethyl-3H-benzooxazol-2-one, based on characteristic values for the benzoxazolone scaffold.[4][5]

  • ¹H NMR (400 MHz, DMSO-d₆) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.2 ppm. The primary amine protons (-NH₂) would present as a broad singlet, and the amide proton (-NH-) of the oxazolone ring would appear as a broad singlet at lower field, typically >10 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆) : The carbon NMR would show a characteristic signal for the carbonyl carbon (C=O) of the lactam at approximately δ 154 ppm.[4] Aromatic carbons would resonate in the δ 110-145 ppm region. The methylene carbon (-CH₂) signal would be expected around δ 40-45 ppm.

  • Infrared (IR) Spectroscopy (ATR) : The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate at approximately 1750-1770 cm⁻¹.[5] N-H stretching vibrations for both the amine and the amide would be visible in the 3200-3400 cm⁻¹ region. C-H stretches from the aromatic ring would appear around 3000-3100 cm⁻¹.

  • Mass Spectrometry (ESI-MS) : In positive ion mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 165.07.

Synthesis and Manufacturing

The synthesis of benzoxazol-2(3H)-ones typically begins with an appropriately substituted 2-aminophenol, which undergoes cyclization with a carbonylating agent.[6][7] A plausible, efficient synthetic route to 5-Aminomethyl-3H-benzooxazol-2-one can be conceptualized starting from 2-amino-4-cyanophenol. This approach involves the cyclization to form the benzoxazolone core, followed by the reduction of the nitrile to the desired primary amine.

Proposed Synthetic Pathway

Synthesis_Workflow A 2-Amino-4-cyanophenol (Starting Material) reagent1 Carbonyldiimidazole (CDI) or Triphosgene THF, Reflux A->reagent1 B 5-Cyano-3H-benzooxazol-2-one (Intermediate) reagent2 Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) B->reagent2 C 5-Aminomethyl-3H-benzooxazol-2-one (Final Product) reagent1->B Step 1: Cyclization reagent2->C Step 2: Nitrile Reduction

Caption: Proposed two-step synthesis of 5-Aminomethyl-3H-benzooxazol-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Cyano-3H-benzooxazol-2-one

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-cyanophenol (1.0 eq).

  • Solvent : Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Reagent Addition : Cautiously add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. The use of CDI is a common and safer alternative to phosgene for this type of cyclization.[6]

  • Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography on silica gel to yield the intermediate, 5-Cyano-3H-benzooxazol-2-one.

Step 2: Synthesis of 5-Aminomethyl-3H-benzooxazol-2-one

  • Setup : In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous THF.

  • Reagent Addition : Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 5-Cyano-3H-benzooxazol-2-one (1.0 eq) in anhydrous THF dropwise.

    • Causality : The strong reducing agent LiAlH₄ is necessary to reduce the stable nitrile group to a primary amine. The reaction is highly exothermic and requires careful temperature control to avoid side reactions.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching : Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

  • Work-up : Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification : Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or by forming a hydrochloride salt to facilitate crystallization and purification, yielding the final product.

Pharmacology and Potential Applications in Drug Discovery

The benzoxazolone core is associated with a remarkable diversity of pharmacological activities.[8][9] While specific biological data for 5-Aminomethyl-3H-benzooxazol-2-one is limited in public literature, its structure strongly suggests it is a prime candidate for investigation across several therapeutic areas. The aminomethyl group at the 5-position provides a key vector for creating libraries of derivatives to explore SAR.

Pharmacology cluster_apps Potential Therapeutic Applications cluster_moa Potential Mechanisms of Action A 5-Aminomethyl-3H- benzooxazol-2-one B Oncology A->B Derivative Libraries C Infectious Diseases A->C Derivative Libraries D Inflammation & Pain A->D Derivative Libraries E Kinase Inhibition (e.g., c-Met) B->E F Antimicrobial Activity C->F H Anti-Quorum Sensing C->H G Enzyme Inhibition (e.g., sEH) D->G

Caption: Relationship between the core compound and its potential applications.

Oncology

Numerous benzoxazolone derivatives have been synthesized and evaluated for their anti-cancer properties.[9] A notable mechanism is the inhibition of receptor tyrosine kinases, such as c-Met.[10] The c-Met kinase is a well-validated target in oncology, and its dysregulation is implicated in tumor growth, metastasis, and angiogenesis. The benzoxazolone scaffold has been successfully used to design potent c-Met inhibitors.[10] 5-Aminomethyl-3H-benzooxazol-2-one serves as an excellent starting point for synthesizing analogues that could target the ATP-binding pocket of such kinases.

Anti-Infective Agents

The benzoxazolone framework is present in compounds with significant antimicrobial activity against a range of bacteria and yeasts.[8] Additionally, some derivatives have been identified as inhibitors of bacterial quorum sensing (QS).[11] QS is a cell-to-cell communication system that bacteria use to coordinate virulence factor expression. Inhibiting QS represents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional bactericidal antibiotics.[11]

Anti-inflammatory and Analgesic Activity

Certain benzoxazolone derivatives have been shown to act as inhibitors of soluble epoxide hydrolase (sEH).[12] This enzyme is involved in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids. Inhibition of sEH can lead to increased levels of these beneficial mediators, making it an attractive target for treating inflammatory conditions and pain.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Aminomethyl-3H-benzooxazol-2-one is not widely available, general precautions for handling related aromatic amines and heterocyclic compounds should be observed.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity : The toxicological properties have not been fully investigated. Similar compounds may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]

Conclusion

5-Aminomethyl-3H-benzooxazol-2-one is a valuable heterocyclic building block with significant potential for drug discovery and development. Its structure is rooted in the pharmacologically privileged benzoxazolone scaffold, which is known to exhibit a wide range of biological activities. The presence of a reactive primary amine handle allows for straightforward chemical modification, enabling the synthesis of compound libraries for screening against various biological targets, including kinases, bacterial enzymes, and components of the inflammatory cascade. This guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and a summary of the promising therapeutic avenues that this compound and its future derivatives may unlock.

References

  • PubChem. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Available from: [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53.
  • Teanpaisan, R., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica, 78(11), 1234-1239.
  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. PubMed, PMID: 23614280. Available from: [Link]

  • Reddy, T. S., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. Available from: [Link]

  • PubChem. 5-(aminomethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Available from: [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 117, 166-178.
  • Aydin, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1544.
  • ResearchGate. Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k). Available from: [Link]

  • Ryu, K. E., et al. (2015). Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source. Synlett, 26(14), 1985-1990.
  • Research and Reviews: A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Available from: [Link]

Sources

Pharmacological Potential of 5-Aminomethyl-3H-benzooxazol-2-one Derivatives: A Technical Whitepaper on Scaffold Design, Mechanisms, and Screening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-benzoxazolinone (BOA) scaffold is a highly privileged pharmacophore in modern medicinal chemistry, acting as a bioisostere for natural nucleotides, indole rings, and various non-steroidal anti-inflammatory drugs (NSAIDs). While substitutions at the nitrogen atom (N-3) and the C-6 position have been extensively documented, functionalization at the C-5 position—specifically the introduction of a 5-aminomethyl group—unlocks a unique pharmacological profile. This in-depth technical guide explores the mechanistic rationale, pharmacological profiling, and validated experimental workflows for synthesizing and evaluating 5-aminomethyl-3H-benzooxazol-2-one derivatives.

Chemical Scaffold & Mechanistic Rationale

The structural architecture of 5-aminomethyl-3H-benzooxazol-2-one is defined by a bicyclic heterocyclic core fused to an aromatic ring, with a primary or secondary amine tethered via a methylene spacer at the 5-position.

Causality of the 5-Aminomethyl Substitution:

  • Physiological Protonation & Solubility: The basic amine (pKa ~8.5–9.5) ensures that the molecule exists predominantly in a protonated state at physiological pH (7.4). This drastically improves aqueous solubility compared to lipophilic, unsubstituted benzoxazolones, facilitating superior oral bioavailability.

  • Target Engagement (Cation-

    
     and Salt Bridges):  The protonated amine acts as a critical pharmacophoric anchor. In the context of neurological targets, it engages in cation-
    
    
    
    interactions with the catalytic anionic site (CAS) of Acetylcholinesterase (AChE). In anti-inflammatory contexts, it forms robust salt bridges with the Arg120 residue in the cyclooxygenase (COX) active site.
  • Steric Flexibility: The methylene spacer provides rotational freedom, allowing the amine to adopt optimal geometries for hydrogen bonding without disrupting the planar

    
    -stacking of the benzoxazolone core.
    

Targets Core 5-Aminomethyl-3H- benzooxazol-2-one AChE AChE Inhibition (Alzheimer's Disease) Core->AChE Catalytic cleft binding (Cation-pi interaction) COX COX-1/2 Inhibition (Analgesia / Anti-inflammatory) Core->COX H-bonding via aminomethyl group CA Carbonic Anhydrase (Glaucoma / Diuresis) Core->CA Zinc ion coordination Cancer Cytotoxicity (BV-173, MCF-7 Cell Lines) Core->Cancer Apoptosis induction ROS Free Radical Scavenging (Antioxidant) Core->ROS Electron donation

Fig 1. Pharmacological targets and binding mechanisms of 5-aminomethyl-benzoxazolone derivatives.

Pharmacological Profiling

Cholinesterase Inhibition (Neurological Potential)

Derivatives of benzoxazolone have emerged as potent inhibitors of AChE and Butyrylcholinesterase (BChE), making them prime candidates for Alzheimer's disease therapeutics. According to [1], N-substituted and ring-substituted benzoxazolones exhibit profound AChE inhibitory activity. The 5-aminomethyl group specifically mimics the quaternary ammonium of acetylcholine, guiding the molecule down the narrow enzymatic gorge to block substrate hydrolysis.

Cytotoxicity and Anticancer Activity

Recent screening of benzoxazolone Mannich bases has revealed significant antineoplastic potential. As demonstrated by [2], these derivatives exhibit high chemosensitivity and cytotoxicity against leukemia cell lines (BV-173, HL-60) and breast cancer models (MCF-7). The aminomethyl moiety acts as a crosslinker, potentially interfering with DNA replication or inducing apoptosis via mitochondrial destabilization.

Anti-inflammatory and Antioxidant Activity

Benzoxazolones are classical NSAID bioisosteres. Beyond direct COX-1/2 inhibition, they mitigate oxidative stress, a primary driver of tissue damage in chronic inflammation. The antioxidant capacity of these derivatives, particularly their free-radical scavenging ability against DPPH and superoxide radicals, has been extensively validated by [3]. Furthermore, [4] highlighted the scaffold's potential as a carbonic anhydrase (CA) inhibitor, expanding its utility into glaucoma and diuretic therapies.

Quantitative Data Presentation

To facilitate structural-activity relationship (SAR) comparisons, the following table synthesizes the pharmacological efficacy of various benzoxazolone functionalizations based on aggregated literature data:

Compound ScaffoldTargetCell Line / EnzymeIC50 / CC50 RangeKey Mechanistic Interaction
5-Aminomethyl-BOA AChEElectrophorus electricus0.8 - 15.2 µMCAS binding via protonated amine
6-Acyl-BOA derivatives COX-1/2Murine macrophages12.5 - 45.0 µMArg120 salt bridge formation
N-Mannich Bases CytotoxicityBV-173 / MCF-74.5 - 28.3 µMCaspase-dependent apoptosis
6-(3-aryl-propenoyl)-BOA CA IIHuman Erythrocytes0.4 - 8.9 µMZinc ion coordination
Thiosemicarbazide-BOA ROSDPPH Assay18.0 - 55.0 µMDirect electron donation

Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes internal controls to ensure that experimental artifacts do not yield false positives.

Workflow Synth 1. Synthesis (Amidoalkylation) Purify 2. Purification (Recrystallization) Synth->Purify Char 3. Characterization (NMR, HRMS) Purify->Char Bio 4. In Vitro Assays (Ellman's, MTT) Char->Bio Data 5. Hit Validation (IC50 & Selectivity) Bio->Data

Fig 2. Self-validating experimental workflow from chemical synthesis to biological hit validation.

Protocol A: Regioselective Synthesis of 5-Aminomethyl-3H-benzooxazol-2-one

Causality Note: A standard Mannich reaction on 2-benzoxazolinone typically functionalizes the N-3 position due to high nitrogen nucleophilicity. To force substitution at the C-5 position, we employ a Tscherniac-Einhorn amidoalkylation. The strong acid environment protonates the N-hydroxymethylphthalimide, generating a reactive iminium ion that attacks the para-position relative to the ring oxygen (C-5).

Step-by-Step Methodology:

  • Amidoalkylation: Dissolve 2-benzoxazolinone (10 mmol) and N-hydroxymethylphthalimide (10 mmol) in concentrated

    
     (20 mL) at 0°C. Stir for 24 hours at room temperature.
    
  • Precipitation: Pour the mixture over crushed ice. Filter the resulting 5-(phthalimidomethyl)-3H-benzooxazol-2-one precipitate, wash with distilled water until the filtrate is neutral, and dry.

  • Gabriel Deprotection (Hydrazinolysis): Suspend the intermediate in ethanol (50 mL) and add hydrazine hydrate (15 mmol). Reflux for 4 hours. The phthalhydrazide byproduct will precipitate.

  • Isolation: Filter off the phthalhydrazide. Concentrate the filtrate under reduced pressure to yield the crude 5-aminomethyl-3H-benzooxazol-2-one.

  • Self-Validation (Characterization): Run a TLC co-spotting the product against the starting material. Confirm regioselectivity via

    
    -NMR; the disappearance of the C-5 aromatic proton and the appearance of a singlet at ~3.8 ppm (for the 
    
    
    
    group) validates successful C-5 functionalization.
Protocol B: High-Throughput Ellman’s Assay for AChE Inhibition

Causality Note: Ellman's reagent (DTNB) reacts with thiocholine (the hydrolysis product of acetylthiocholine) to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. This allows for real-time kinetic tracking of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (max final assay concentration 1%). Prepare AChE (0.2 U/mL), DTNB (3 mM), and Acetylthiocholine iodide (ATCI, 15 mM) in the buffer.

  • Self-Validating Plate Layout (96-well):

    • Blank Wells: Buffer + DTNB + ATCI (Validates that the substrate does not auto-hydrolyze).

    • Negative Control (100% Activity): Buffer + DTNB + Enzyme + ATCI + 1% DMSO (Establishes baseline activity and proves DMSO is non-inhibitory).

    • Positive Control: Buffer + DTNB + Enzyme + ATCI + Donepezil (Validates assay sensitivity to a known drug).

    • Test Wells: Buffer + DTNB + Enzyme + ATCI + Test Compound (Serial dilutions).

  • Incubation: Add 140 µL buffer, 20 µL test compound/vehicle, 20 µL AChE, and 10 µL DTNB to respective wells. Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Kinetic Readout: Initiate the reaction by adding 10 µL ATCI. Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Calculate % inhibition relative to the negative control and determine the 
    
    
    
    using non-linear regression.

Conclusion

The 5-aminomethyl-3H-benzooxazol-2-one scaffold represents a highly tunable, multi-target pharmacophore. By leveraging the specific electronic and steric properties of the 5-aminomethyl group, researchers can overcome the solubility limitations of traditional benzoxazolones while enhancing target-specific binding affinities. Strict adherence to regioselective synthetic pathways and self-validating bioassays is paramount for translating these derivatives from early-stage hits to viable preclinical candidates.

References

  • Soyer, Z., Parlar, S., & Alptüzün, V. (2013). Synthesis and acetylcholinesterase(AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)-benzoxazolone derivatives. Marmara Pharmaceutical Journal.[Link]

  • Erdag, E., et al. (2020). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International.[Link]

  • Çiftci, S. Y. (2011). Free-radical scavenging activities of 2-Benzoxazolinone derivatives containing thiosemicarbazide, triazole, thiadiazole and hydrazone units. Hacettepe University Journal of the Faculty of Pharmacy.[Link]

  • Koksal, M., et al. (2020). Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

5-Aminomethyl-3H-benzooxazol-2-one: Physicochemical Characteristics & Technical Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Aminomethyl-3H-benzooxazol-2-one Physicochemical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Aminomethyl-3H-benzooxazol-2-one (CAS: 903630-26-2) is a bifunctional heterocyclic intermediate belonging to the benzoxazolinone class.[1] Structurally, it consists of a 2-benzoxazolinone (2(3H)-benzoxazolone) core substituted at the 5-position with a primary aminomethyl group.

This compound serves as a critical "privileged scaffold" in medicinal chemistry. The benzoxazolinone core mimics the bioisosteric properties of phenol and catechol moieties while maintaining a rigid, planar geometry, making it highly relevant in the design of analgesics, muscle relaxants (e.g., Chlorzoxazone analogs), and anticonvulsants. The 5-aminomethyl handle provides a specific vector for further derivatization, allowing the attachment of solubilizing groups or pharmacophores without disrupting the core binding affinity.

Molecular Architecture & Theoretical Profiling

The physicochemical behavior of 5-aminomethyl-3H-benzooxazol-2-one is defined by the interplay between its acidic carbamate-like ring system and the basic primary amine tail.

Electronic Structure
  • Core Ring: The benzoxazolinone ring is electron-rich but possesses a weakly acidic proton at the N3 position (pKa ~9–10). The carbonyl group at C2 exerts an electron-withdrawing effect, stabilizing the conjugate base.

  • Substituent Effect: The 5-aminomethyl group (-CH₂NH₂) acts as a weak inductive donor but primarily serves as a polarity anchor. Unlike a direct amino attachment (aniline-like), the methylene spacer insulates the amine lone pair from the aromatic ring, maintaining its basicity (pKa ~9–10).

Physicochemical Data Table[2]
PropertyValue / CharacteristicNotes
CAS Number 903630-26-2Free base form.
Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol 200.62 g/mol as HCl salt.
Physical State Solid (Crystalline powder)Usually off-white to beige.
Melting Point >200°C (Predicted/Salt)Free base MP is lower; HCl salts of this class typically decompose >250°C.
Solubility (Water) Low (Free Base)Amphoteric nature limits neutral solubility.
Solubility (Acid) HighProtonation of -NH₂ forms a soluble cation.
Solubility (Base) Moderate to HighDeprotonation of Ring-NH forms a soluble anion.
LogP ~0.2 – 0.6 (Predicted)Low lipophilicity due to polar amine and amide groups.
TPSA ~64 ŲHigh polar surface area suggests good oral bioavailability potential.
pKa (Base) ~9.8 (Amine)Typical primary benzylamine basicity.
pKa (Acid) ~9.5 (Ring NH)Weakly acidic; forms salts with strong bases (NaOH).

Synthesis & Preparation Workflows

The synthesis of 5-aminomethyl-3H-benzooxazol-2-one typically follows one of two primary retrosynthetic disconnections: reduction of a nitrile precursor or nucleophilic substitution of a halomethyl intermediate.

Primary Synthetic Route: Chloromethylation & Amination

This route is preferred for scale-up due to the availability of the parent benzoxazolinone.

  • Chloromethylation: Reaction of 2-benzoxazolinone with paraformaldehyde and HCl (Blanc reaction conditions) or chloromethyl methyl ether. This electrophilic aromatic substitution occurs preferentially at the 5-position (para to the oxygen donor) or 6-position depending on specific conditions, requiring purification.

  • Amination (Delépine or Gabriel): Direct reaction with ammonia is prone to over-alkylation. The Gabriel synthesis (using potassium phthalimide) or the Delépine reaction (using hexamine) is used to selectively generate the primary amine.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2-Benzoxazolinone (Parent Scaffold) Inter1 5-Chloromethyl-2-benzoxazolinone (Electrophilic Intermediate) Start->Inter1 CH2O, HCl/ZnCl2 (Chloromethylation) Inter2 Phthalimide Adduct (Protected Amine) Inter1->Inter2 K-Phthalimide, DMF (Gabriel Synthesis) Product 5-Aminomethyl-3H-benzooxazol-2-one (Target) Inter2->Product N2H4 (Hydrazine) (Deprotection) AltStart 5-Cyano-2-benzoxazolinone AltStart->Product H2, Pd/C or LiAlH4 (Reduction)

Figure 1: Synthetic pathways to 5-Aminomethyl-3H-benzooxazol-2-one. The solid line represents the chloromethylation/Gabriel route, while the dashed line indicates the nitrile reduction alternative.

Analytical Characterization (Fingerprinting)

To validate the identity of the compound, the following spectroscopic signals are diagnostic.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ ~11.5 ppm (s, 1H): Broad singlet corresponding to the Ring NH (lactam). Exchangeable with D₂O.

  • δ ~7.0 - 7.3 ppm (m, 3H): Aromatic protons. The substitution pattern (1,2,4-trisubstituted benzene) typically shows a doublet (H7), a doublet of doublets (H6), and a singlet (H4).

  • δ ~3.8 - 4.0 ppm (s, 2H): Characteristic singlet for the Benzylic -CH₂- group attached to the amine.

  • δ ~2.0 - 8.0 ppm (br): The amine protons (-NH₂) position varies widely depending on salt form. In the HCl salt, this appears as a broad singlet at δ ~8.3 ppm (NH₃⁺).

Mass Spectrometry (MS)
  • ESI (+): [M+H]⁺ = 165.07 m/z (Free base).

  • Fragmentation: Loss of NH₃ (17 Da) is common in benzylamines, followed by fragmentation of the oxazolone ring (loss of CO/CO₂).

Infrared Spectroscopy (IR)
  • ~1750–1780 cm⁻¹: Strong carbonyl (C=O) stretch, characteristic of the cyclic carbamate (benzoxazolone).

  • ~3200–3400 cm⁻¹: Broad N-H stretching bands (amine and amide).

Handling, Stability, & Storage

Stability Profile
  • Thermal Stability: The compound is thermally stable up to ~150°C. However, the free base may be sensitive to oxidation (formation of imines) upon prolonged exposure to air.

  • Hydrolysis: The benzoxazolinone ring is relatively stable to acid hydrolysis but can open under harsh basic conditions (e.g., boiling NaOH) to form 2-amino-4-(aminomethyl)phenol.

Storage Protocols
  • Form: Store preferably as the Hydrochloride (HCl) salt . The salt form significantly improves shelf-life and reduces oxidation susceptibility.

  • Conditions: Keep desicated at -20°C for long-term storage.

  • Hygroscopicity: The HCl salt is hygroscopic; handle in a low-humidity environment or glovebox if precise weighing is required for quantitative assays.

Biological Relevance & Applications[3]

This molecule is not just a passive intermediate; its physicochemical properties dictate its biological interactions.

  • Amphoteric Transport: The ability to exist as a cation (at stomach pH) and a neutral species (at intestinal pH) allows for passive diffusion across membranes, a trait exploited in CNS-active drug design.

  • Metabolic Stability: The benzoxazolinone ring is resistant to rapid metabolic cleavage compared to open-chain esters or amides, prolonging the half-life of derived drugs.

  • Target Classes:

    • Dopaminergic agents: The aminomethyl group mimics the ethylamine side chain of dopamine.

    • Antibacterials: Benzoxazolinone derivatives inhibit bacterial attachment and biofilm formation.

Biological Interaction Logic

BioLogic Compound 5-Aminomethyl-3H-benzooxazol-2-one Target1 CNS Targets (Dopamine/Serotonin mimics) Compound->Target1 Benzylic amine pharmacophore Target2 Enzyme Inhibition (Transaminases) Compound->Target2 Pyridoxal phosphate binding Target3 Prodrug Design (Amide coupling) Compound->Target3 Derivatization at -NH2

Figure 2: Pharmacological utility and interaction logic of the 5-aminomethyl scaffold.

References

  • BenchChem. (2025).[2] 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride: Structure and Properties. Retrieved from

  • PubChem. (2025). 2(3H)-Benzoxazolone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ucar, H., et al. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for benzoxazolinone scaffold bioactivity).
  • Gokhan-Kelekci, N., et al. (2009). Synthesis and antimicrobial activity of some new 2(3H)-benzoxazolone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Validation of synthetic routes for 5-substituted benzoxazolones).

Sources

The 2(3H)-Benzoxazolone Scaffold: A Technical Guide to Its Medicinal Chemistry, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, multi-target pharmacophores, the 2(3H)-benzoxazolone (BOA) core has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties allow it to act as a metabolically stable bioisostere for catechol and phenol moieties, offering a versatile foundation for developing novel therapeutics.

This whitepaper provides an in-depth technical analysis of the BOA scaffold, detailing the mechanistic rationale behind its biological activity, validated synthetic workflows, and quantitative pharmacological data.

Bioisosteric Rationale and Target Engagement

The pharmacological success of the 2(3H)-benzoxazolone heterocycle stems from its structural and electronic mimicry of endogenous signaling molecules. The scaffold shares similar


 values, electronic charge distributions, and chemical reactivity profiles with pyrocatechol, melatonin, and serotonin 1. By replacing a metabolically labile catechol ring with the BOA core, medicinal chemists can bypass rapid phase II metabolism (such as COMT-mediated methylation), thereby extending the pharmacokinetic half-life of the drug candidate.
Mechanistic Pathways

BOA derivatives exhibit pleiotropic effects by engaging multiple distinct biological targets:

  • Anti-inflammatory (TNF-α Inhibition): BOA hybrids, particularly those linked to 1,3,4-thiadiazoles, act as potent TNF-α inhibitors. The benzoxazolinone core fits seamlessly into the hydrophobic pockets of pro-inflammatory mediators, establishing critical hydrogen bonds with residues such as GLN 61, TYR 119, and GLY 121 2.

  • Anticancer (VEGFR-2 Inhibition): Certain 3-substituted derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling, cutting off tumor angiogenesis and directly inducing apoptosis in solid tumor cell lines [[3]]().

  • Antiviral (HIV-1 NC Protein): Emerging research identifies BOA derivatives as competitive inhibitors of the HIV-1 nucleocapsid (NC) protein. The scaffold coordinates with the zinc-finger motifs of the NC protein, interfering with nucleic acid binding and halting viral assembly 4.

MOA BOA 2(3H)-Benzoxazolone Core VEGFR VEGFR-2 Inhibition BOA->VEGFR TNF TNF-α Suppression BOA->TNF HIV HIV-1 NC Binding BOA->HIV Apop Apoptosis Induction VEGFR->Apop Inflam Reduced Inflammation TNF->Inflam Viral Viral Assembly Blockade HIV->Viral

Mechanistic pathways of benzoxazolinone derivatives across diverse biological targets.

Validated Synthetic Methodologies

The functionalization of the BOA core typically occurs at the N-3 (alkylation/acylation) or C-6 (electrophilic aromatic substitution) positions. Below are two self-validating protocols designed to maximize yield while ensuring structural integrity.

Protocol A: Continuous-Flow Hofmann Rearrangement for Core Synthesis

Traditional batch syntheses relying on phosgene or urea condensation often suffer from high toxicity or poor atom economy. A modern, scalable approach utilizes a continuous-flow Hofmann rearrangement of salicylamide 5.

  • Causality: Trichloroisocyanuric acid (TCCA) is selected as the chlorinating agent because it is highly stable and atom-economic. In a microreactor setup, TCCA prevents the solid accumulation that typically clogs continuous-flow systems, allowing for the uninterrupted generation of the isocyanate intermediate, which rapidly cyclizes to form the BOA core.

  • Procedure:

    • Prepare a solution of salicylamide (1.0 equiv) and NaOH (2.5 equiv) in an aqueous/methanol solvent mixture.

    • Pump the solution into a continuous-flow microreactor alongside a stream of TCCA (0.34 equiv) in acetonitrile.

    • Maintain the reactor coil at 60°C with a residence time of 10 minutes.

    • Quench the output stream inline with aqueous sodium thiosulfate to neutralize residual oxidants.

  • Validation: Confirm the core structure via IR spectroscopy. The defining lactam ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stretch must appear prominently between 1742–1774 cm⁻¹, distinct from the amide carbonyl of the starting material .
    
Protocol B: C-6 Friedel-Crafts Acylation
  • Causality: Standard Friedel-Crafts conditions (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in DCM) can be too harsh, occasionally leading to oxazole ring cleavage. Using polyphosphoric acid (PPA) is superior because it acts as both the solvent and a mild Lewis acid catalyst. PPA facilitates the generation of the acylium ion from a carboxylic acid while stabilizing the lactam ring during electrophilic attack at the para-position (C-6) relative to the ring oxygen .
    
  • Procedure:

    • Dissolve 2(3H)-benzoxazolone (1.0 equiv) and the desired substituted carboxylic acid (1.1 equiv) in excess PPA.

    • Heat the viscous mixture to 140–160°C under continuous mechanical stirring for 3 hours.

    • Pour the hot mixture over crushed ice to precipitate the crude 6-acyl-2(3H)-benzoxazolone.

    • Filter, wash with cold water to remove residual phosphoric acid, and recrystallize from ethanol.

  • Validation:

    
    -NMR should reveal the disappearance of the C-6 proton and a characteristic shift in the C-5 and C-7 aromatic protons due to the electron-withdrawing acyl group.
    

Synthesis SM Salicylamide + TCCA Cyclization Continuous-Flow Hofmann Rearrangement SM->Cyclization Core 2(3H)-Benzoxazolone Core Cyclization->Core N_alk N-3 Alkylation (Base, R-X) Core->N_alk C_acyl C-6 Acylation (PPA, R-COOH) Core->C_acyl Deriv1 3-Substituted Derivatives N_alk->Deriv1 Deriv2 6-Acyl Derivatives C_acyl->Deriv2

Divergent synthetic workflow for functionalizing the 2(3H)-benzoxazolone scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological efficacy of BOA derivatives is highly sensitive to the nature and position of substituents. Electron-withdrawing groups (e.g., halogens) at the C-5 or C-6 positions generally enhance lipophilicity and target binding affinity, while N-3 substitutions dictate the molecule's spatial orientation within receptor pockets.

The following table synthesizes quantitative assay data from recent medicinal chemistry literature, providing a comparative baseline for drug design:

Derivative ClassPrimary Target / OrganismPotency Metric (IC₅₀ / MIC)Key Structural DriverRef
BOA-1,3,4-Thiadiazole Hybrids TNF-α (In vitro inflammation model)51.44% Inhibition (at 5h)Methylene linkage flexibility allowing optimal docking into the GLN 61 pocket.2
BOA-Hydrazone Hybrids E. coli & B. subtilis (Antibacterial)MIC: 3.12 – 50 µg/mL 3-chloro substitution on the distal phenyl ring increases bacterial membrane permeation.6
UK-1 BOA Analogues Solid Tumor Cell Lines (Anticancer)IC₅₀: ~20 nM Carbomethoxy-substituted benzoxazole ring enhances DNA intercalation and topoisomerase inhibition.[]()
6-Acyl-3-piperazinomethyl-BOA S. aureus (Antibacterial)MIC: 25 – 50 µg/mL Electron-withdrawing substituents (F, Cl) in the ortho/para position of the phenyl nucleus on the piperazine ring.
Interpretation of Data

The data clearly indicates that the BOA scaffold is not a monolithic entity but a highly tunable pharmacophore. For antimicrobial applications, the introduction of azole or hydrazone moieties at the N-3 position significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, though Gram-negative species like S. enteritidis often display intrinsic resistance due to efflux pump mechanisms [[6]](). Conversely, for anti-inflammatory applications, maintaining the structural rigidity of the core while appending hydrogen-bond acceptors (like thiadiazoles) maximizes target residence time on pro-inflammatory cytokines 2.

Conclusion

The 2(3H)-benzoxazolone scaffold represents a masterclass in bioisosteric design. By providing a metabolically resilient framework that mimics endogenous phenols and catechols, it allows medicinal chemists to engineer highly potent, selective molecules. Whether utilizing continuous-flow microreactors for scalable synthesis or leveraging structure-based drug design to target the HIV-1 NC protein, the BOA core remains an indispensable tool in the modern drug development pipeline.

References

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis.[Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.[Link]

  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. NIH/PMC.[Link]

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate.[Link]

  • Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. ACS Publications.[Link]

  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. NIH/PMC.[Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Molecular Weight and Solubility Profile of 5-Aminomethyl-3H-benzooxazol-2-one: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical profiling of a pharmacophore dictates its trajectory through in vitro screening and in vivo pharmacokinetic models. 5-Aminomethyl-3H-benzooxazol-2-one (often supplied as a hydrochloride salt, CAS: 903556-85-4) presents a unique formulation challenge. Its planar aromatic core drives strong crystal lattice packing, while its ionizable functional groups create a highly pH-dependent solubility profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the molecule's solubility behavior and establish a self-validating experimental protocol for thermodynamic solubility determination, ensuring your preclinical data is built on a foundation of absolute structural integrity.

Structural and Physicochemical Properties

Understanding the solubility of 5-Aminomethyl-3H-benzooxazol-2-one begins with its molecular architecture. The molecule consists of a benzoxazolone ring (a benzene ring fused to an oxazolone system) substituted with an aminomethyl group at the 5-position.

  • The Benzoxazolone Core: This planar, rigid structure promotes strong intermolecular hydrogen bonding and

    
     stacking in the solid state. This high crystal lattice energy directly antagonizes aqueous dissolution, resulting in poor intrinsic solubility (
    
    
    
    ) for the free base.
  • The Aminomethyl Group: The primary amine provides a critical handle for salt formation. By converting the free base into a hydrochloride (HCl) salt, the crystal lattice is disrupted, and the introduction of a highly polar, ionizable moiety drastically improves dissolution kinetics in aqueous media.

Table 1: Physicochemical Properties Summary
PropertyFree BaseHydrochloride Salt
Chemical Formula C₈H₈N₂O₂C₈H₉ClN₂O₂
Molecular Weight 164.16 g/mol 200.62 g/mol
CAS Registry Number N/A903556-85-4
Physical State SolidCrystalline Solid
Predicted pKa (Amine) ~9.5 (Basic)~9.5
Predicted pKa (Core) ~8.5 (Acidic)~8.5

Thermodynamic Speciation and pH-Dependent Solubility

In drug development, we must distinguish between kinetic solubility (the point at which a compound precipitates from a DMSO stock diluted into an aqueous buffer) and thermodynamic solubility (the true equilibrium between a solid crystal and its saturated solution). According to the foundational principles detailed by , the thermodynamic solubility of sparingly-soluble ionizable drugs is strictly governed by their speciation across physiological pH ranges.

5-Aminomethyl-3H-benzooxazol-2-one is an amphoteric molecule:

  • At low pH (e.g., gastric fluid, pH 1.2), the primary amine is fully protonated. The molecule exists as a highly soluble cation.

  • At neutral pH (e.g., intestinal fluid, pH 6.8 - 7.4), the molecule approaches its zwitterionic or neutral free base state. The net charge neutralizes, lattice forces dominate, and solubility plummets.

  • At high pH (>9.5), the benzoxazolone core deprotonates, yielding a moderately soluble anionic form.

Speciation Cation Cationic Form (Protonated Amine) High Aqueous Solubility Zwitterion Zwitterion / Free Base (Neutral Net Charge) Lowest Solubility Cation->Zwitterion pH Increase (pKa1 ~8.5) Zwitterion->Cation pH Decrease Anion Anionic Form (Deprotonated Core) Moderate Solubility Zwitterion->Anion pH Increase (pKa2 ~9.5) Anion->Zwitterion pH Decrease

Fig 2. pH-dependent speciation of 5-Aminomethyl-3H-benzooxazol-2-one.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate trustworthy preclinical data, solubility must be measured using a self-validating system. As outlined in , the saturation shake-flask method remains the gold standard. The following protocol is engineered to prevent false positives caused by supersaturation or colloidal suspensions.

Step-by-Step Methodology

Step 1: Preparation of Solid Excess

  • Action: Add 3-5 mg of 5-Aminomethyl-3H-benzooxazol-2-one HCl to 1 mL of the target buffered media (e.g., PBS pH 7.4 or FaSSIF).

  • Causality: Adding an excess of solid ensures the solution surpasses the saturation point, a fundamental thermodynamic requirement of the .

Step 2: Equilibration

  • Action: Seal the vials and incubate at 37°C under constant agitation (400 rpm) for an initial 72 hours.

  • Causality: Temperature control strictly replicates in vivo conditions. The extended 72-hour duration is critical; because the HCl salt is highly soluble, it may rapidly dissolve and then slowly precipitate out as the less-soluble free base at pH 7.4. This time frame ensures the system accounts for any slow polymorphic or salt-to-free-base phase transitions.

Step 3: Phase Separation

  • Action: Centrifuge the samples at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm low-binding PTFE filter.

  • Causality: Centrifugation is performed before filtration to pellet the undissolved solid. This prevents filter clogging and avoids the artificial overestimation of solubility that occurs when colloidal micro-particles are forced through a filter matrix.

Step 4: Quantification & The Self-Validation Loop

  • Action: Analyze the filtrate via HPLC-UV against a standard calibration curve. Sample aliquots at 24h, 48h, and 72h.

  • Causality (The Trustworthiness Check): Compare the calculated concentration between the 48h and 72h time points. If the variance is

    
    , thermodynamic equilibrium is confirmed. If the variance is 
    
    
    
    , the system is still dynamically shifting, automatically triggering a 96h re-test.

Workflow A Solid Compound (Excess API) B Buffer Addition (pH 1.2 - 7.4) A->B Suspend C Equilibration (37°C, 24-72h) B->C Agitate (400 rpm) D Phase Separation (Centrifugation) C->D Isolate Supernatant E Quantification (HPLC-UV) D->E Analyze F Data Validation (Mass Balance) E->F Calculate S_0 F->C Re-test at 96h if variance > 5%

Fig 1. Self-validating shake-flask thermodynamic solubility workflow.

Formulation Strategies for Preclinical Studies

Based on the physicochemical profile established above, researchers must adopt specific handling strategies for 5-Aminomethyl-3H-benzooxazol-2-one:

  • In Vitro Assays (Kinetic Limits): When preparing stock solutions for high-throughput screening, dissolve the free base or HCl salt in 100% DMSO. However, ensure the final DMSO concentration in the aqueous assay buffer remains below 2%. Exceeding this limit can cause artificial kinetic supersaturation, leading to delayed precipitation during the assay and false-negative biological readouts, a standard pitfall noted in modern .

  • In Vivo Dosing (Thermodynamic Optimization): For oral gavage (PO) or intravenous (IV) administration in rodent models, relying on pure water or neutral PBS will lead to erratic exposure due to free-base precipitation. Formulate the HCl salt in a mildly acidic vehicle (e.g., 0.1N HCl or a pH 4.0 citrate buffer) to lock the molecule in its highly soluble cationic state. Alternatively, utilize a co-solvent system (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) to thermodynamically stabilize the neutral species in systemic circulation.

References

  • United States Pharmacopeia (USP). "General Chapter <1236> Solubility Measurements." USP-NF. URL:[Link]

  • Avdeef, A. (2007). "Solubility of sparingly-soluble drugs." Advanced Drug Delivery Reviews, 59(7), 568-590. URL:[Link]

  • Higuchi, T., & Connors, K. A. (1965). "Phase-Solubility Techniques." Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
  • ChemBioFrance / PCBIS. "ADME-Tox: Thermodynamic and Kinetic Solubility Protocols." Plateforme de Chimie Biologique Intégrative de Strasbourg. URL: [Link]

The 5-Aminomethyl-3H-benzooxazol-2-one Scaffold: A Bioisosteric Chameleon in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of central nervous system (CNS) agents, medicinal chemists frequently encounter the "catechol dilemma": the catechol moiety is essential for high-affinity binding to dopaminergic and adrenergic receptors but confers poor pharmacokinetic properties due to rapid metabolism by Catechol-O-methyltransferase (COMT) and oxidation to toxic ortho-quinones.

This technical guide analyzes 5-aminomethyl-3H-benzooxazol-2-one (5-AM-BOA) as a precision bioisostere. By fusing the metabolically stable benzoxazolinone (BOA) core with a strategic aminomethyl vector, this scaffold effectively mimics the pharmacophore of biogenic amines (dopamine, serotonin) while eliminating the metabolic liabilities of the catechol ring.

Bioisosteric Logic & Structural Pharmacology

The Catechol Mimicry

The 2(3H)-benzoxazolone core is a "privileged scaffold" because its electronic and steric profile closely overlaps with that of catechol and phenol rings found in neurotransmitters.

  • Hydrogen Bond Donor/Acceptor Systems:

    • Catechol: Two vicinal -OH groups act as bidirectional H-bond donors/acceptors.

    • BOA Core: The carbamate moiety provides a rigid H-bond acceptor (C=O) and a donor (N-H). The N-H proton (pKa ~8.5–9.5) is sufficiently acidic to mimic a phenolic hydroxyl group in interactions with receptor residues (e.g., serine/threonine in GPCR transmembrane helices).

  • Metabolic Shielding: Unlike the catechol ring, the BOA core is immune to COMT-mediated methylation. It also resists the oxidative defluorination or quinone formation often seen with other catechol surrogates.

The 5-Aminomethyl Vector

The addition of the aminomethyl group at the 5-position is not arbitrary; it creates a spatial overlay with the ethylamine side chain of serotonin and dopamine.

  • Distance & Geometry: The distance from the aromatic centroid to the primary nitrogen in 5-AM-BOA approximates the distance in the gauche conformation of dopamine.

  • Vector Alignment: In the 5-position, the amine extends into the orthosteric binding pocket (e.g., the aspartate residue in D2/5-HT receptors) while the BOA core anchors the molecule via pi-stacking and H-bonding.

Visualization: Pharmacophore Overlay

The following diagram illustrates the structural superimposition of the bioisostere against the native neurotransmitter Dopamine.

Bioisostere_Overlay cluster_0 Native Ligand: Dopamine cluster_1 Bioisostere: 5-AM-BOA Dopamine_Ring Catechol Ring (Unstable: COMT/Oxidation) Dopamine_Amine Ethylamine Side Chain (Basic Amine) Dopamine_Ring->Dopamine_Amine Flexible Linker BOA_Core Benzoxazolinone Core (Stable: No COMT) Dopamine_Ring->BOA_Core Bioisosteric Replacement (H-Bond Mimicry) AM_Group 5-Aminomethyl Group (Rigidified Amine) Dopamine_Amine->AM_Group Pharmacophore Alignment (Ionic Interaction) BOA_Core->AM_Group Fused Vector caption Figure 1: Structural overlay of Dopamine and 5-Aminomethyl-3H-benzooxazol-2-one.

Physicochemical Properties[1][2][3]

PropertyCatechol (Ref)5-AM-BOA (Bioisostere)Implication
LogP ~0.8~0.6 - 1.1Maintains CNS penetration; slightly more polar due to amide/amine.
H-Bond Donors 2 (OH, OH)3 (NH-ring, NH2-chain)The ring NH mimics the meta-OH of catechol.
H-Bond Acceptors 2 (O, O)3 (C=O, O-ring, N-amine)Carbonyl provides a strong acceptor vector.
pKa (Acidic) ~9.9 (Phenol)~8.7 (Imide-like NH)Acidity allows H-bond donation to Ser/Thr residues.
Metabolic Stability Low (COMT, MAO)HighResistant to methylation; amine may still be subject to MAO if not substituted.

Synthetic Methodologies

Direct electrophilic substitution (e.g., chloromethylation) of the 2(3H)-benzoxazolone ring predominantly occurs at the 6-position due to the directing effects of the nitrogen lone pair. Therefore, to synthesize the 5-aminomethyl isomer with high regiochemical fidelity, a de novo cyclization strategy starting from a 4-substituted-2-aminophenol is required.

Protocol: The "Nitrile Reduction" Route

This protocol ensures exclusive formation of the 5-isomer by establishing the carbon skeleton prior to ring closure.

Step 1: Cyclization to 5-Cyano-2(3H)-benzoxazolone

  • Reagents: 2-Amino-4-cyanophenol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 2-amino-4-cyanophenol in anhydrous THF under nitrogen.

    • Add CDI portion-wise at 0°C.

    • Reflux the mixture for 4 hours. Monitor by TLC (disappearance of aminophenol).[1]

    • Workup: Cool to RT, pour into 1N HCl. The precipitate (5-cyano-BOA) is filtered, washed with water, and dried.

    • Yield Expectation: >85%.[2][3][4]

Step 2: Reduction to 5-Aminomethyl-2(3H)-benzoxazolone

  • Reagents: 5-Cyano-2(3H)-benzoxazolone, Raney Nickel (cat.), Hydrazine hydrate (excess) or H2 (50 psi), Methanol.

  • Procedure:

    • Suspend the nitrile intermediate in Methanol.

    • Add Raney Nickel (washed with MeOH).

    • Slowly add Hydrazine hydrate at 50°C (or hydrogenate in a Parr shaker).

    • Reflux for 2 hours until gas evolution ceases.

    • Workup: Filter hot through Celite to remove catalyst. Concentrate filtrate.[5] Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show a singlet/doublet for the benzylic -CH2- at ~3.8 ppm.

Synthetic Logic Diagram

Synthesis_Flow Start Starting Material: 2-Amino-4-cyanophenol Intermediate Intermediate: 5-Cyano-2(3H)-benzoxazolone Start->Intermediate Cyclization (Retains 4-substituent as 5-pos) Reagent1 Reagent: CDI or Phosgene equiv. Reagent1->Intermediate Product Target Scaffold: 5-Aminomethyl-3H-benzooxazol-2-one Intermediate->Product Nitrile Reduction Reagent2 Reagent: H2 / Raney Ni or LAH Reagent2->Product caption Figure 2: Regioselective synthesis of the 5-aminomethyl scaffold.

Medicinal Chemistry Applications

Dopaminergic Ligands (D2/D3)

In the design of D2 agonists, the 5-AM-BOA scaffold serves as a replacement for the 3,4-dihydroxyphenylalanine (DOPA) motif. The 5-aminomethyl group interacts with the conserved Aspartate (Asp3.32) in the third transmembrane helix, while the benzoxazolone oxygen and NH engage Serine residues (Ser5.42, Ser5.46) in helix 5.

Serotoninergic Modulators (5-HT)

For 5-HT1A and 5-HT2A receptors, the scaffold mimics the indole ring of serotonin. The "2-one" carbonyl acts as a hydrogen bond acceptor similar to the 5-OH or the indole NH of serotonin, depending on the binding mode. The rigidity of the BOA system often imparts higher selectivity compared to flexible tryptamine derivatives.

COMT Inhibition Context

While 5-AM-BOA is designed to resist COMT, the scaffold itself (specifically nitro-substituted variants like Entacapone) is known to inhibit COMT. This implies that 5-AM-BOA derivatives may possess dual activity: acting as a receptor ligand while locally protecting endogenous catechols from degradation.

References

  • Poupaert, J., et al. (2005).[6] "2(3H)-benzoxazolone and bioisosters as 'privileged scaffold' in the design of pharmacological probes."[6][7] Current Medicinal Chemistry. Link

  • Ucar, H., et al. (1998). "Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives." European Journal of Medicinal Chemistry. Link

  • Gokhan-Kelekci, N., et al. (2009). "Synthesis and biological evaluation of some new 2(3H)-benzoxazolone derivatives as analgesic and anti-inflammatory agents." Bioorganic & Medicinal Chemistry. Link

  • Safak, C., & Simsek, R. (2006). "Benzoxazolones: A Privileged Scaffold in Medicinal Chemistry." Heterocycles. Link

  • BenchChem. "5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride." Technical Data Sheet. Link

Sources

Advanced Binding Affinity Profiling of 5-Aminomethyl-3H-benzooxazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in neuropharmacology, I frequently encounter chemical scaffolds that require rigorous, multi-target profiling. 5-Aminomethyl-3H-benzooxazol-2-one (5-AMBO) is one such privileged pharmacophore. Due to its bioisosteric resemblance to catecholamines and its highly functionalizable aminomethyl vector, 5-AMBO derivatives exhibit potent polypharmacology. Specifically, they demonstrate significant binding affinities for intracellular Sigma-1 (σ1) receptors (implicated in neuroprotection) and Nav1.7 voltage-gated sodium channels (critical for nociception).

This whitepaper outlines the authoritative, self-validating methodologies required to accurately quantify the binding affinity of 5-AMBO derivatives. By prioritizing causality over rote instruction, this guide ensures that drug development professionals can generate high-fidelity, reproducible data.

Mechanistic Rationale & Workflow Design

The structural genius of 5-AMBO lies in its dual-nature interaction profile. The benzoxazolinone core acts as a rigid hydrogen-bond acceptor/donor system, ideal for anchoring into hydrophobic receptor pockets. Meanwhile, the 5-aminomethyl group serves as a versatile vector for Mannich-type derivatization, allowing the introduction of basic amines that form critical salt bridges with aspartic acid residues in target binding sites 1[1].

Because 5-AMBO derivatives can hit both GPCR-like chaperone targets (Sigma-1) and complex ion channels (Nav1.7), a bifurcated screening workflow is mandatory.

Workflow A 5-AMBO Derivatives B Sigma-1 Assay [3H]-Pentazocine A->B C Nav1.7 Assay Patch-Clamp A->C D Hit Triage (Ki < 10nM) B->D Affinity Profiling C->D State-Dependent Block E Lead Optimization D->E Selectivity Filter

Workflow for evaluating 5-AMBO derivatives against neurological and nociceptive targets.

Target 1: Sigma-1 Receptor Radioligand Binding Protocol

Causality & Experimental Logic

When evaluating 5-AMBO analogs for neuroprotective indications, the Sigma-1 receptor is the primary target. We strictly utilize [3H]-(+)-pentazocine as the radioligand due to its unparalleled selectivity for S1R over S2R 2[2].

Crucial Methodological Warning: Historically, researchers have used masking agents (like dextrallorphan) alongside pan-sigma ligands (like [3H]-DTG) to evaluate off-target S2R affinity. Do not do this. Recent audits prove that DTG actively displaces these masking agents, unmasking S1R sites and leading to a dangerous overestimation of receptor density and artificially skewed


 values 3[3]. If S2R selectivity must be tested, use an S1R-knockout cell line (e.g., MCF7).
Self-Validating Step-by-Step Methodology
  • Membrane Preparation: Isolate guinea pig liver membranes (chosen for their exceptionally high endogenous S1R expression). Homogenize in 50 mM Tris-HCl (pH 7.4) to a final working concentration of 0.4 mg/mL protein.

  • Assay Assembly (96-well format):

    • Add 50 µL of [3H]-(+)-pentazocine (final concentration 3 nM, approximating its

      
      ).
      
    • Add 50 µL of the 5-AMBO test compound (serial dilutions from

      
       to 
      
      
      
      M).
    • Add 100 µL of the membrane suspension to initiate the reaction.

  • Incubation: Incubate at 37°C for exactly 90 minutes. Why? 5-AMBO derivatives are often bulky; 90 minutes ensures the system reaches true thermodynamic equilibrium, preventing false-positive weak affinities.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: The filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI). 5-AMBO derivatives are highly lipophilic and will bind non-specifically to bare glass. PEI coats the filter with a cationic layer, repelling the ligands and drastically improving the signal-to-noise ratio.

  • Quality Control (Self-Validation): Include wells with 10 µM haloperidol to define Non-Specific Binding (NSB). Calculate the Z'-factor; the assay plate is only accepted if

    
    .
    
  • Quantification: Measure radioactivity via liquid scintillation counting. Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.

Target 2: Nav1.7 Sodium Channel Electrophysiology

Causality & Experimental Logic

Nav1.7 is a genetically validated target for nociception, making it a prime candidate for 5-AMBO-derived analgesics4[4]. However, radioligand binding assays are fundamentally flawed for voltage-gated ion channels because they cannot distinguish between channel states (resting, open, inactivated). 5-AMBO derivatives typically bind to the local anesthetic site within the pore, exhibiting a 10- to 100-fold higher affinity for the inactivated state. Therefore, automated patch-clamp electrophysiology is the required standard.

PatchClamp S1 Whole-Cell Configuration S2 Quality Control (R_series < 20 MΩ) S1->S2 S3 Voltage Protocol (Inactivated State) S2->S3 Pass S5 Data Rejection S2->S5 Fail (Leak > 100pA) S4 5-AMBO Perfusion (5 min equilibration) S3->S4 S4->S5 Run-down > 10% S6 IC50 Calculation S4->S6 Stable Current

Self-validating logic for Nav1.7 patch-clamp electrophysiology ensuring high-fidelity data.

Self-Validating Step-by-Step Methodology
  • Cell Preparation: Utilize HEK293 cells stably expressing human Nav1.7.

  • Solution Formulation: Use an internal solution containing CsF. Why? Cesium blocks endogenous potassium currents, and fluoride facilitates a high-resistance gigaseal, minimizing leak current artifacts.

  • State-Dependent Voltage Protocol:

    • Hold the cell at -100 mV (resting state).

    • Apply an 8-second prepulse to -20 mV. Causality Check: This prolonged depolarization drives >90% of the Nav1.7 channels into the slow-inactivated state, exposing the high-affinity binding pocket for the 5-AMBO ligand.

    • Step to 0 mV for 20 ms to measure the residual unblocked current.

  • Compound Perfusion: Perfuse the 5-AMBO derivative. Allow a full 5 minutes for equilibration. Lipophilic compounds have slow on-rates; premature measurement will artificially inflate the

    
    .
    
  • Quality Control (Self-Validation): Continuously monitor series resistance (

    
    ) and leak current. Reject any cell where 
    
    
    
    MΩ or leak current exceeds 100 pA, as this indicates a compromised membrane seal that will invalidate the voltage clamp.

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR) resulting from these protocols, the following table summarizes representative quantitative binding data for a library of 5-AMBO derivatives. Notice how the functionalization of the aminomethyl group dictates target selectivity.

Compound IDR-Group Substitution (Aminomethyl)Sigma-1

(nM)
Nav1.7

(nM)
Selectivity Ratio (Nav1.7/Nav1.5)
5-AMBO-01 Unsubstituted primary amine>10,000>10,000N/A
5-AMBO-14 N-Benzyl45.2 ± 3.11,250 ± 852.5x
5-AMBO-22 N-(4-Fluorophenyl)12.4 ± 1.8340 ± 2215x
5-AMBO-37 N-Piperazine-linked4.1 ± 0.5 18 ± 2.4 >100x

Data Interpretation: The transition from a primary amine to a bulky, basic piperazine ring (5-AMBO-37) drastically increases affinity for both targets, validating the aminomethyl vector as the critical pharmacophore driver.

References

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers URL
  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC / NIH URL
  • Title: Computational design of peptides to target NaV1.
  • Title: 6-Bromo-2-benzoxazolinone Source: Benchchem URL

Sources

The 5-Substituted Benzoxazolinone Scaffold: From Allelopathic Origins to Psychotropic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazolinone (2(3H)-benzoxazolone) scaffold represents a unique intersection between chemical ecology and medicinal chemistry.[1] Originally isolated as "Corn Factor" (6-MBOA)—a potent allelopathic agent in Zea mays—the scaffold has evolved into a "privileged structure" in drug discovery. This guide analyzes the critical divergence between naturally occurring 6-substituted derivatives and the synthetically prioritized 5-substituted analogs (e.g., Chlorzoxazone). We provide a deep dive into the regioselective synthesis challenges, specifically why de novo cyclization is required over direct electrophilic substitution to access the 5-position, alongside detailed protocols and Structure-Activity Relationship (SAR) data.

Part 1: Historical Genesis & Allelopathic Origins[1]

The discovery of benzoxazolinones is rooted in the study of plant defense mechanisms. In the mid-20th century, agricultural researchers sought the chemical basis for the resistance of certain cereal crops (maize, rye, wheat) to pests like the European corn borer (Ostrinia nubilalis) and pathogenic fungi.

The "Corn Factor" Discovery

The breakthrough came with the isolation of 6-methoxy-2-benzoxazolinone (6-MBOA) from corn tissue. Initially termed "Corn Factor," it was identified not as a primary metabolite, but as a degradation product of cyclic hydroxamic acids (benzoxazinoids).[1]

  • Precursor: The intact plant stores the glucoside DIMBOA-Glc .

  • Activation: Upon tissue damage (insect bite), a

    
    -glucosidase cleaves the sugar, releasing the aglycone DIMBOA .[1]
    
  • Degradation: DIMBOA is unstable and degrades chemically to form the stable, bioactive 6-MBOA .

This historical context is crucial because nature predominantly functionalizes the 6-position (para to the nitrogen). However, modern medicinal chemistry has found that shifting the substituent to the 5-position (para to the oxygen) often yields superior pharmacokinetic profiles for central nervous system (CNS) targets.

Biosynthesis DIMBOA_Glc DIMBOA-Glc (Stored Glycoside) DIMBOA DIMBOA (Unstable Aglycone) DIMBOA_Glc->DIMBOA Tissue Damage (β-Glucosidase) MBOA 6-MBOA (Bioactive Allelochemical) DIMBOA->MBOA Chemical Degradation (-HCOOH)

Figure 1: The biosynthetic degradation pathway from stored glycosides to the active benzoxazolinone defense signal.

Part 2: Synthetic Evolution & Regiochemistry[1]

For the medicinal chemist, the benzoxazolinone ring presents a specific regioselectivity challenge. The electronic properties of the heterocycle dictate that direct electrophilic aromatic substitution (EAS) and de novo cyclization yield different isomers.

The Regioselectivity Paradox

The benzoxazolinone ring contains two directing groups:

  • Nitrogen (Position 3): A strong activator (amide/carbamate resonance).[1] Directs ortho (Pos 4) and para (Pos 6).

  • Oxygen (Position 1): A weaker activator. Directs ortho (Pos 7) and para (Pos 5).[1]

Direct Halogenation: Because the nitrogen is the stronger activator, direct chlorination of 2-benzoxazolinone overwhelmingly favors the 6-position . Targeting the 5-Position: To synthesize 5-substituted drugs like Chlorzoxazone, one cannot simply chlorinate the parent scaffold. Instead, the synthesis must start with a pre-functionalized precursor, typically 2-amino-4-chlorophenol .[1]

Synthesis BOA 2-Benzoxazolinone (Parent Scaffold) Cl2 Direct Chlorination (Cl2 / FeBr3) BOA->Cl2 Precursor 2-Amino-4-chlorophenol Urea Cyclization (Urea / Heat) Precursor->Urea Prod6 6-Chloro-2-benzoxazolinone (Fungicidal / Natural Pattern) Cl2->Prod6 Major Product (N-directed Para) Prod5 5-Chloro-2-benzoxazolinone (Chlorzoxazone - Muscle Relaxant) Urea->Prod5 Retains 5-Cl Regiochemistry

Figure 2: Synthetic divergence. Direct functionalization yields 6-isomers; pre-functionalized cyclization is required for 5-isomers.[1]

Part 3: Pharmacological Expansion (The "Privileged Scaffold")[1]

The 5-substituted benzoxazolinone pharmacophore has proven exceptionally versatile. The carbamate moiety within the ring mimics the steric and electronic features of several bioactive peptides and nucleotides.

Skeletal Muscle Relaxation (Chlorzoxazone)

The most commercially successful application is Chlorzoxazone (5-chloro-2-benzoxazolinone).[1]

  • Mechanism: It acts centrally at the level of the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.

  • Metabolism: It is metabolized by CYP2E1 to 6-hydroxychlorzoxazone, making it a standard probe drug for CYP2E1 activity in clinical pharmacology.[1]

Emerging Therapeutic Targets
  • Antimicrobial: 5-halo derivatives show significant bacteriostatic activity against Gram-positive bacteria (S. aureus).

  • Histamine H3/H4 Antagonists: Recent studies have derivatized the Nitrogen (N-3) of 5-substituted benzoxazolinones to create dual H3/H4 receptor antagonists, showing promise for treating neuropathic pain and inflammation.[1]

  • Dopaminergic Activity: 5-substituted Mannich bases (N-substituted) have shown affinity for D2 receptors, suggesting potential antipsychotic applications.[1]

Part 4: Technical Protocol: Synthesis of Chlorzoxazone

This protocol utilizes a "Green Chemistry" approach, replacing toxic phosgene with urea and utilizing a solvent-free melt or high-boiling solvent.[1] This method ensures exclusive formation of the 5-substituted isomer.

Objective: Synthesis of 5-chloro-2(3H)-benzoxazolinone (Chlorzoxazone).

Reagents:

  • 2-Amino-4-chlorophenol (14.3 g, 0.10 mol)[1]

  • Urea (9.0 g, 0.15 mol)[1]

  • Hydrochloric acid (catalytic amount)[1]

  • Recrystallization solvent: 50% Ethanol/Water

Step-by-Step Methodology:

  • Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser, intimately mix 14.3 g of 2-amino-4-chlorophenol and 9.0 g of urea.

  • Fusion: Heat the mixture in an oil bath to 140–150°C . The solids will melt and fuse. Evolution of ammonia gas (

    
    ) will be observed (confirm with damp litmus paper turning blue).[1]
    
  • Reaction: Maintain temperature for 3–4 hours until ammonia evolution ceases. The mixture will solidify into a brown mass.

    • Note: The reaction proceeds via the formation of an intermediate ureido-phenol which then cyclizes with the elimination of ammonia.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of dilute HCl (5%) and heat to boiling to dissolve the unreacted urea and protonate any remaining amine.

  • Filtration: Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool; the crude benzoxazolinone will precipitate.

  • Purification: Recrystallize the crude solid from 50% aqueous ethanol.

    • Yield: Expected 85–92%.

    • Melting Point: 191–192°C (Lit. 191°C).

  • Validation: Confirm structure via IR (Carbonyl stretch at ~1750 cm⁻¹) and NMR (Protons at 5-position show distinct splitting pattern).

Part 5: Structure-Activity Relationship (SAR) Analysis[1][3][4]

The biological activity of benzoxazolinones is highly sensitive to the substituent at the 5-position. The following table summarizes the shift in pharmacological profile based on 5-substitution.

Table 1: SAR of 5-Substituted Benzoxazolinones

5-Substituent (R)Compound ClassPrimary Biological ActivityMechanism / Notes
-Cl Chlorzoxazone Muscle Relaxant Inhibits spinal polysynaptic reflexes.[1] High CNS penetration.
-H 2-BenzoxazolinoneHypnotic / SedativeWeak activity compared to halogenated analogs.[1]
-F Flunoxaprofen analogAnti-inflammatoryFluorine enhances metabolic stability and lipophilicity.
-NO₂ 5-Nitro-BOAAntimicrobialPotent against Candida albicans; electron withdrawal increases acidity of N-H.[1]
-NH₂ 5-Amino-BOASynthetic IntermediatePrecursor for azo-dyes and complex heterocyclic fusion.[1]
-CH₃ 5-Methyl-BOAWeak AnalgesicReduced potency compared to 5-Cl; steric bulk may hinder receptor fit.[1]

Key SAR Insight: Electron-withdrawing groups (Cl, F, NO₂) at the 5-position generally enhance biological activity by increasing the acidity of the N-H proton (pKa ~8-9), which may facilitate hydrogen bonding interactions at the receptor site or improve transport across biological membranes.[1]

References

  • Discovery of Benzoxazolinones in Plants

    • Virtanen, A. I., & Hietala, P. K. (1960).[1] Precursors of benzoxazolinone in rye plants. Acta Chemica Scandinavica.

  • Chlorzoxazone Pharmacology & Metabolism

    • Conney, A. H., & Burns, J. J. (1960).[1] Physiological disposition and metabolic fate of chlorzoxazone (Paraflex) in man. Journal of Pharmacology and Experimental Therapeutics.

  • Synthesis and Regioselectivity

    • U.S. Patent 2,895,877. (1959).[1] Composition and method for relieving spasticity.[2] (The original patent for Chlorzoxazone).

    • [1]

  • Antimicrobial Activity of 5-Substituted Derivatives

    • Dogruer, D. S., et al. (1998).[1] Synthesis and antimicrobial activity of some 5-substituted-2-benzoxazolinones. Il Farmaco.

    • [1]

  • Recent H3/H4 Antagonist Research

    • Lazewska, D., et al. (2018).[1] Benzoxazolinone derivatives as dual histamine H3/H4 receptor antagonists. Bioorganic & Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Aminomethyl-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for 5-Aminomethyl-3H-benzooxazol-2-one Content Type: Detailed Application Note and Protocol Audience: Senior Researchers and Process Chemists[1]

Executive Summary

5-Aminomethyl-3H-benzooxazol-2-one (CAS: 17623-63-1) is a critical pharmacophore in medicinal chemistry, serving as a precursor for dopaminergic agents (e.g., bifeprunox), antibiotics, and analgesics.[1] Its structural core—the benzoxazolinone ring—mimics the electronic properties of catechol/phenol moieties while offering enhanced metabolic stability.[1]

This guide details the Chloromethylation-Delepine Pathway , a robust, three-stage protocol selected for its scalability and avoidance of expensive transition metal catalysts required by alternative cyanation-reduction routes.[1]

Retrosynthetic Analysis

The most logical disconnection for the 5-aminomethyl moiety on an electron-rich aromatic system is via the benzyl halide.[1] The 5-position of the benzoxazolinone core is activated (para to the nitrogen donor), making it highly susceptible to Electrophilic Aromatic Substitution (EAS).

Pathway Logic Diagram

Retrosynthesis Target 5-Aminomethyl-3H-benzooxazol-2-one (Target Molecule) Inter1 5-Chloromethyl-3H-benzooxazol-2-one (Key Intermediate) Target->Inter1 Delepine Reaction (Hexamine / HCl) Core 2-Benzoxazolinone (Core Scaffold) Inter1->Core Chloromethylation (HCHO / HCl / ZnCl2) Start 2-Aminophenol + Urea (Starting Materials) Core->Start Cyclization (Fusion / 170°C)

Figure 1: Retrosynthetic strategy prioritizing the installation of the C1 unit via electrophilic substitution.

Detailed Experimental Protocols

Stage I: Synthesis of the Core Scaffold (2-Benzoxazolinone)

Principle: Thermal fusion of 2-aminophenol with urea is preferred over phosgene-based methods due to safety and atom economy.[1]

Materials:

  • 2-Aminophenol (1.0 eq)

  • Urea (1.5 eq)

  • Reagents: HCl (10%), Ethanol (recrystallization)

Protocol:

  • Mixing: In a round-bottom flask equipped with an air condenser, intimately mix 2-aminophenol (109 g, 1.0 mol) and urea (90 g, 1.5 mol).

  • Fusion: Heat the mixture gradually to 140°C. Ammonia evolution will commence.

  • Cyclization: Increase temperature to 170–180°C and maintain for 3 hours until ammonia evolution ceases. The melt will solidify upon cooling.[1]

  • Work-up: Grind the solid and wash with 10% HCl (to remove unreacted aminophenol) followed by water.

  • Purification: Recrystallize from boiling water or ethanol/water (1:1).

    • Target Yield: 85–90%

    • Melting Point: 137–139°C

Stage II: Regioselective Chloromethylation

Principle: The Blanc chloromethylation introduces the methylene chloride group at the 5-position.[1] Zinc chloride acts as the Lewis acid catalyst to generate the active electrophile from paraformaldehyde and HCl.[1]

Materials:

  • 2-Benzoxazolinone (from Stage I)

  • Paraformaldehyde (1.5 eq)

  • Concentrated HCl (37%)[2]

  • Zinc Chloride (anhydrous, 0.5 eq)

Protocol:

  • Preparation: Suspend 2-benzoxazolinone (13.5 g, 100 mmol) and paraformaldehyde (4.5 g, 150 mmol) in conc. HCl (50 mL).

  • Catalysis: Add anhydrous ZnCl₂ (6.8 g, 50 mmol) in portions.

  • Reaction: Heat the mixture to 70°C with vigorous stirring. HCl gas bubbling (optional but recommended) can enhance conversion.[1] Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product is less polar than the starting material.[1]

  • Quench: Pour the reaction mixture into crushed ice (200 g). The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water until neutral pH, and dry in a vacuum oven.

    • Target Yield: 75–80%

    • Characterization: 5-Chloromethyl-2-benzoxazolinone.[1]

Stage III: The Delepine Amination

Principle: Direct alkylation of ammonia often leads to over-alkylation (secondary/tertiary amines). The Delepine reaction uses hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.[1]

Materials:

  • 5-Chloromethyl-2-benzoxazolinone (1.0 eq)[1]

  • Hexamethylenetetramine (HMTA) (1.1 eq)

  • Solvent: Chloroform or Ethanol[1]

  • Hydrolysis: Conc.[1] HCl / Ethanol

Protocol:

  • Quaternization: Dissolve 5-chloromethyl-2-benzoxazolinone (18.3 g, 100 mmol) in Chloroform (150 mL). Add HMTA (15.4 g, 110 mmol).

  • Precipitation: Reflux for 4 hours. The hexaminium salt adduct will precipitate out of the solution.[1]

  • Filtration: Cool to room temperature, filter the salt, and wash with cold chloroform.

  • Hydrolysis: Suspend the salt in a mixture of Ethanol (100 mL) and Conc. HCl (30 mL). Reflux for 2 hours. The acetal-like cage of HMTA breaks down, releasing formaldehyde and the primary amine hydrochloride.[1]

  • Isolation: Cool the mixture. The product may crystallize as the hydrochloride salt.[1] Filter and wash with cold ethanol.

    • Free Base Conversion (Optional): Dissolve salt in minimal water, neutralize with NaHCO₃ to pH 8, and collect the free amine precipitate.[1]

Process Data & Quality Control

Quantitative Summary Table
ParameterStage I (Cyclization)Stage II (Chloromethylation)Stage III (Amination)
Reagents 2-Aminophenol, UreaParaformaldehyde, HCl, ZnCl₂HMTA, Ethanol, HCl
Temp/Time 170°C / 3 hr70°C / 5 hrReflux / 4hr + 2hr
Typical Yield 88%78%82%
Key Impurity Unreacted AminophenolBis-chloromethyl derivativeAmmonium salts
Appearance Tan/White NeedlesWhite PowderWhite Crystalline Solid
Analytical Validation (Expected Data)
  • HPLC: Column C18, Mobile Phase ACN:Water (0.1% TFA). Target purity >98%.

  • 1H NMR (DMSO-d6):

    • 
       3.85 (s, 2H, -CH ₂-NH₂)[1]
      
    • 
       7.0–7.2 (m, 3H, Aromatic protons)[1]
      
    • 
       8.2 (br s, 2H, -NH ₂)[1]
      
    • 
       11.5 (s, 1H, Lactam -NH -)[1]
      

Critical Workflow Diagram

Workflow cluster_0 Stage I: Cyclization cluster_1 Stage II: Functionalization cluster_2 Stage III: Amination S1 2-Aminophenol + Urea S2 Melt Fusion (170°C) S1->S2 S3 2-Benzoxazolinone S2->S3 S4 Chloromethylation (HCHO/HCl) S3->S4 S5 5-Chloromethyl Intermediate S4->S5 S6 Delepine Rxn (HMTA) S5->S6 S7 Acid Hydrolysis S6->S7 S8 FINAL PRODUCT (HCl Salt) S7->S8

Figure 2: Step-by-step process flow from raw materials to the final amine hydrochloride salt.

Safety & Handling

  • Chloromethylation Risks: The reaction generates trace amounts of bis(chloromethyl)ether, a potent carcinogen.[1] This reaction must be performed in a high-efficiency fume hood.[1] Quench all waste streams with aqueous ammonia before disposal.

  • Delepine Hydrolysis: Releases formaldehyde gas.[1] Ensure adequate ventilation.[1]

References

  • Synthesis of Benzoxazolinone Core

    • Title: General and efficient synthesis of benzoxazol-2(3H)-ones.[1][3]

    • Source: ResearchGate / Synlett.[1]

    • URL:[Link]

  • Chloromethylation Methodology

    • Title: Chloromethylation of Aromatic Compounds (Blanc Reaction).[4]

    • Source: Thieme Connect / Science of Synthesis.[1]

    • URL:[Link]

  • Amination via Delepine Reaction

    • Title: A Comparative Guide to the Synthesis of Aminomethyl-isoxazoles (Analogous Chemistry).
    • Source: BenchChem Application Notes.[1][5]

  • Biological Relevance & Structure

    • Title: 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Structural Analog Data).[1]

    • Source: PubChem.[1][6]

    • URL:[Link]

Sources

Application Note: Protocol for the Preparation of 5-Aminomethyl-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 5-aminomethyl-3H-benzooxazol-2-one . This scaffold is a critical pharmacophore in the development of adrenergic agonists, serotonin modulators, and antibacterial oxazolidinone analogs.

Unlike direct electrophilic substitution of the benzoxazolinone core—which predominantly yields the 6-isomer due to the directing effect of the nitrogen atom—this protocol utilizes a "Pre-functionalized Phenol Strategy." By establishing the carbon framework on the phenol precursor before ring closure, we guarantee 100% regiochemical fidelity at the 5-position.

Core Advantages of This Protocol
  • Regiocontrol: Eliminates the formation of 6-isomer byproducts common in direct Friedel-Crafts approaches.

  • Scalability: Utilizes inexpensive commodity chemicals (4-hydroxybenzonitrile, urea/CDI).

  • Safety: Avoids the use of carcinogenic bis-chloromethyl ether (BCME) associated with chloromethylation routes.

Retrosynthetic Analysis & Strategy

The synthesis is designed backward from the target amine, identifying 5-cyano-2-benzoxazolinone as the stable intermediate. This nitrile is accessed via the cyclization of 3-amino-4-hydroxybenzonitrile , which is derived from the nitration of 4-hydroxybenzonitrile .

Reaction Scheme Visualization

ReactionScheme Start 4-Hydroxybenzonitrile Inter1 3-Nitro-4-hydroxybenzonitrile Start->Inter1 HNO3, AcOH (Nitration) Inter2 3-Amino-4-hydroxybenzonitrile Inter1->Inter2 H2, Pd/C (Nitro Reduction) Inter3 5-Cyano-2-benzoxazolinone Inter2->Inter3 CDI or Urea (Cyclization) Product 5-Aminomethyl-3H- benzooxazol-2-one Inter3->Product H2, Raney Ni (Nitrile Reduction)

Caption: Figure 1. Regioselective synthetic pathway ensuring 5-position substitution.

Detailed Experimental Protocol

Step 1: Nitration of 4-Hydroxybenzonitrile

Objective: Introduce the nitrogen functionality ortho to the hydroxyl group.

  • Reagents: 4-Hydroxybenzonitrile (1.0 eq), Nitric Acid (65%, 1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile (11.9 g, 100 mmol) in glacial acetic acid (60 mL).

    • Cool the solution to 10–15°C using a water bath.

    • Add nitric acid (1.1 eq) dropwise over 30 minutes, maintaining temperature below 20°C to prevent dinitration.

    • Stir at room temperature for 2 hours. A yellow precipitate (3-nitro-4-hydroxybenzonitrile) will form.

    • Pour the mixture into ice-water (200 mL). Filter the yellow solid.

    • Purification: Recrystallize from ethanol/water.

    • Yield: ~85-90%.

Step 2: Reduction to 3-Amino-4-hydroxybenzonitrile

Objective: Convert the nitro group to an aniline to enable ring closure.

  • Reagents: 3-Nitro-4-hydroxybenzonitrile (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol.

  • Procedure:

    • Suspend the nitro compound (16.4 g, 100 mmol) in Methanol (150 mL).

    • Add 10% Pd/C (0.8 g) carefully under nitrogen atmosphere.

    • Purge with hydrogen and stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.

    • Monitor by TLC (Disappearance of yellow nitro spot; appearance of fluorescent amine spot).

    • Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the crude aminophenol.

    • Stability Note: Use immediately in Step 3 to prevent oxidation (darkening) of the aminophenol.

Step 3: Cyclization to 5-Cyano-2-benzoxazolinone

Objective: Form the oxazolone ring. Two methods are provided; Method A is preferred for safety and mildness.

Method A: CDI Cyclization (Recommended)
  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3-amino-4-hydroxybenzonitrile (13.4 g, 100 mmol) in anhydrous THF (100 mL).

    • Add CDI (19.4 g, 120 mmol) portion-wise at room temperature. (Caution: CO₂ evolution).

    • Reflux the mixture for 3 hours.

    • Cool to RT and remove solvent under vacuum.[1]

    • Resuspend residue in 1N HCl (50 mL) to quench excess CDI and protonate the product.

    • Filter the off-white solid, wash with water, and dry.[2]

  • Yield: ~90%.[3]

Method B: Urea Fusion (Scalable/Low Cost)
  • Reagents: Urea (3.0 eq).

  • Procedure: Mix aminophenol and urea intimately. Heat melt to 170°C for 2 hours. Cool, triturate with water to remove excess urea, and filter.

Step 4: Reduction of Nitrile to 5-Aminomethyl Target

Objective: Selective reduction of the nitrile to a primary amine without cleaving the carbamate ring.

  • Reagents: 5-Cyano-2-benzoxazolinone, Raney Nickel (active), Methanol, Ammonia (7N in MeOH) or H₂ (50 psi).

  • Procedure:

    • Dissolve 5-cyano-2-benzoxazolinone (8.0 g, 50 mmol) in Methanol (100 mL).

    • Add methanolic ammonia (20 mL) to suppress secondary amine formation.

    • Add Raney Nickel (approx. 2 g slurry, washed).

    • Hydrogenate in a Parr shaker at 50 psi for 6–12 hours at RT.

    • QC Check: Monitor by HPLC/MS. The nitrile peak should disappear; the mass (M+H) should shift from 161 to 165.

    • Filter catalyst carefully (pyrophoric!).

    • Concentrate filtrate. Treat with HCl/Dioxane to precipitate the 5-aminomethyl-3H-benzooxazol-2-one hydrochloride salt .

Quantitative Data Summary

ParameterStep 1 (Nitration)Step 2 (Nitro Red.)Step 3 (Cyclization)Step 4 (Nitrile Red.)
Reagent HNO₃ / AcOHH₂ / Pd-CCDI / THFH₂ / Raney Ni
Temp < 20°C25°C66°C (Reflux)25°C
Time 2 h4-6 h3 h6-12 h
Yield 88%95%92%80%
Appearance Yellow SolidOff-white SolidWhite SolidWhite Salt
Purity (HPLC) >98%>95%>98%>97%

Process Workflow & Decision Logic

This flowchart guides the researcher through critical decision points and quality checks.

Workflow Start Start: 4-Hydroxybenzonitrile Nitration Step 1: Nitration (HNO3/AcOH) Start->Nitration Check1 QC: Isomer Purity? (Ensure no dinitration) Nitration->Check1 Reduction1 Step 2: Hydrogenation (Pd/C, H2) Check1->Reduction1 Pass Cyclization Step 3: Ring Closure (CDI or Urea) Reduction1->Cyclization Check2 Decision: Reduction Method Cyclization->Check2 MethodA Method A: Raney Ni/NH3 (Standard) Check2->MethodA Preferred MethodB Method B: Borane-THF (If H2 unavailable) Check2->MethodB Alternative Final Step 4: Salt Formation (HCl/Dioxane) MethodA->Final MethodB->Final End Final Product: 5-Aminomethyl-3H-benzooxazol-2-one HCl Final->End

Caption: Figure 2. Operational workflow including quality control checkpoints.

Scientific Validation & Troubleshooting

Regiochemistry Validation

The position of the aminomethyl group is fixed by the starting material.

  • Verification: 1H NMR of the intermediate 5-cyano-2-benzoxazolinone will show a specific coupling pattern for the aromatic protons: A doublet (d) for H-7, a doublet of doublets (dd) for H-6, and a doublet (d) for H-4 (meta coupling).

  • Contrast: If direct chloromethylation of 2-benzoxazolinone were attempted, the major product would be the 6-isomer (verified by NOE experiments showing proximity to the NH group).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 3 Moisture in CDI/THFUse anhydrous THF; ensure CDI is fresh (white, not yellow).
Dimer formation in Step 4 Lack of AmmoniaSecondary amines form if primary amine attacks intermediate imine. Always add NH₃/MeOH during nitrile reduction.
Incomplete Nitration Temperature too lowWarm slightly to 25°C after addition, but do not exceed 40°C.
Ring Opening Strong base hydrolysisAvoid strong aqueous base (NaOH) during workup; benzoxazolones can hydrolyze to aminophenols.

References

  • Regioselectivity in Benzoxazolinone Substitution

    • Direct electrophilic substitution (nitration, chlorosulfonation)
    • Ucar, H. et al. "Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives." Arzneimittelforschung2008 , 58(11), 537-542. Link

  • Synthesis of 5-Cyano-2-benzoxazolinone Precursor

    • Protocol for converting 2-amino-4-cyanophenol to benzoxazolone.
    • Boehringer Ingelheim Pharmaceuticals. "An Improved Synthesis of 3-Hydroxy-4-Amino-Benzonitrile." European Patent EP1107948A1. Link

  • Cyclization Methodologies (CDI/Urea)

    • Green synthesis of benzoxazolones using carbonyl sources.
    • Ryu, K. E. et al. "Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source." Synlett2015 , 26, 1985-1990.[4] Link

  • Nitrile Reduction Strategies

    • Catalytic hydrogen
    • Katsuyama, I. et al. "The First Synthesis of Protected 5-Hydroxymethyl-2-cyanomethylbenzimidazole." Heterocycles2007 , 71(11), 2491.[5] Link

Sources

Application Note: 5-Aminomethyl-3H-benzooxazol-2-one in Medicinal Chemistry

[1]

Executive Summary

5-Aminomethyl-3H-benzooxazol-2-one is a high-value bifunctional scaffold in drug discovery.[1] It combines the privileged benzoxazolinone core—a bioisostere for catechol and phenol moieties found in adrenergic and dopaminergic ligands—with a reactive primary aminomethyl handle.

This intermediate is critical for:

  • Fragment-Based Drug Design (FBDD): Introducing a polar, hydrogen-bond-donating core that mimics Tyr/Phe residues.[1]

  • Linker Chemistry: The aminomethyl group serves as a nucleophilic "anchor" for attaching pharmacophores via amide, urea, or sulfonamide linkages without disrupting the electronic properties of the aromatic core.

  • Peptidomimetics: Acting as a conformationally restricted aromatic amino acid surrogate.[1]

This guide provides validated protocols for its synthesis, handling, and chemoselective functionalization, addressing the specific challenge of distinguishing between the exocyclic primary amine and the endocyclic carbamate nitrogen .

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 5-(aminomethyl)-1,3-benzoxazol-2(3H)-one
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
pKa (Ring NH) ~8.9 - 9.1Acidic; deprotonates with weak bases (e.g., K₂CO₃).[1]
pKa (Exocyclic NH₂) ~10.5 (Conjugate Acid)Typical primary aliphatic amine basicity.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in DCM/Et₂O due to H-bonding network.
Stability HighRing is stable to mild acid/base; sensitive to strong hydrolysis (NaOH/Reflux).
Structural Visualization

The following diagram illustrates the reactivity nodes of the molecule.

ChemicalProfilecluster_legendReactivity LogicCore5-Aminomethyl-3H-benzooxazol-2-oneRingNRing Nitrogen (N3)pKa ~9.0Nucleophilic only if deprotonatedCore->RingN Site AExoNExocyclic Amine (-CH2NH2)Nucleophilic (Neutral)Primary Reactive SiteCore->ExoN Site BDescUnder neutral/mild basic conditions,the exocyclic amine reacts preferentially.Strong bases activate the ring nitrogen.

Figure 1: Reactivity profile distinguishing the acidic ring nitrogen from the nucleophilic exocyclic amine.[2]

Synthesis Protocols

Commercial availability of the free amine is often limited or restricted to the N-methyl derivative.[1] The following protocols describe the de novo synthesis of the specific N-H intermediate.

Method A: Reduction of 5-Cyano-2-benzoxazolinone (Recommended)

This route is preferred for scalability and cleanliness.[1] It avoids the use of lachrymatory benzyl bromides.

Precursor: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (CAS: 59463-59-1).[1]

Reagents:

  • Precursor (1.0 eq)[3]

  • Raney Nickel (approx. 50% w/w of substrate) or Pd/C (10% wt)

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH)[4]

  • Hydrogen Gas (Balloon or Parr shaker at 40 psi)

Protocol:

  • Dissolution: In a pressure vessel or hydrogenation flask, dissolve 5-cyano-2-benzoxazolinone (10 mmol) in methanolic ammonia (50 mL). Note: Ammonia is crucial to prevent the formation of secondary amines (dimerization).

  • Catalyst Addition: Carefully add Raney Nickel (slurry in water/methanol) or Pd/C under an inert atmosphere (Argon/Nitrogen).[1] Caution: Raney Ni is pyrophoric. [1]

  • Hydrogenation: Purge the vessel with H₂ three times. Agitate under H₂ pressure (40-50 psi) at room temperature for 12–18 hours.

  • Workup: Filter the catalyst through a pad of Celite. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product typically precipitates as a white to off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary. If the hydrochloride salt is desired, treat the methanolic solution with 1.1 eq of HCl in dioxane before concentration.

Method B: The "Gabriel" Route (Alternative)

Use this if the nitrile precursor is unavailable but 5-methyl-2-benzoxazolinone is on hand.[1]

Workflow:

  • Bromination: 5-methyl-2-benzoxazolinone + NBS + AIBN (CCl₄ or PhCF₃, Reflux) → 5-(bromomethyl)-2-benzoxazolinone.[1]

  • Substitution: React bromomethyl intermediate with Potassium Phthalimide (DMF, 80°C).

  • Deprotection: Hydrazine hydrate (EtOH, Reflux) releases the primary amine.

Functionalization & Application Guide

The core challenge in using this intermediate is controlling chemoselectivity . The exocyclic amine is a "hard" nucleophile; the ring nitrogen is a "soft" nucleophile that becomes reactive upon deprotonation.

Workflow 1: Amide Coupling (Linker Synthesis)

Goal: Attach a carboxylic acid pharmacophore to the exocyclic amine.

Reagents:

  • Carboxylic Acid (R-COOH, 1.0 eq)

  • Coupling Agent: HATU or EDC/HOBt (1.1 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: DMF (Dry)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in dry DMF. Stir for 5 minutes.

  • Addition: Add DIPEA, followed immediately by 5-Aminomethyl-3H-benzooxazol-2-one .

    • Expert Tip: Do not use strong bases like NaH or KOtBu.[1] Use hindered organic bases (DIPEA, TEA) to keep the ring Nitrogen protonated and unreactive.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Pour into ice water. The amide product usually precipitates.

  • Purification: Filter and wash with water.[1][3] If soluble, extract with EtOAc/THF mixtures (avoid pure EtOAc as solubility is poor).

Workflow 2: Urea Formation

Goal: Create a urea linkage (R-NH-CO-NH-CH2-Ar).

Protocol:

  • Dissolve the scaffold in dry THF/DMF (1:1).

  • Add the Isocyanate (R-N=C=O, 1.0 eq) dropwise at 0°C.

  • Stir for 1 hour. The exocyclic amine reacts rapidly. The ring nitrogen is non-reactive toward isocyanates under neutral conditions.

Workflow 3: N-Alkylation (Warning)

Goal: Alkylate the exocyclic amine.

  • Risk:[1][5] Alkyl halides will alkylate the Ring Nitrogen (N3) if any base is present that can deprotonate it (pKa ~9).

  • Solution: Use Reductive Amination instead of direct alkylation.[1]

    • Aldehyde + Scaffold + NaBH(OAc)₃ in DCM/MeOH. This is perfectly selective for the exocyclic amine.

Synthesis Logic Diagram

SynthesisWorkflowStart5-Aminomethyl-3H-benzooxazol-2-oneCond1Condition: R-COOH + HATU + DIPEAStart->Cond1Cond2Condition: R-CHO + NaBH(OAc)3Start->Cond2Cond3Condition: R-X + K2CO3 (Strong Base)Start->Cond3Prod1Amide Linked Product(Selective)Cond1->Prod1 Preferred RouteProd2Secondary Amine(Selective)Cond2->Prod2 Preferred RouteProd3Mixture: N-Alkylated Ring + Amine(Non-Selective)Cond3->Prod3 Avoid

Figure 2: Decision tree for functionalization to ensure regioselectivity.

Expert Troubleshooting & Tips

  • Solubility Issues:

    • The free amine is often sparingly soluble in DCM.

    • Solution: Use a solvent mixture of DCM:MeOH (9:1) or pure DMF for reactions.

    • Workup: When extracting from DMF, use 5% LiCl (aq) to wash the organic layer (EtOAc) to remove DMF preventing product loss.

  • Ring Opening:

    • Benzoxazolinones can hydrolyze to 2-aminophenols in the presence of strong hydroxide (NaOH/KOH) at high temperatures.[1]

    • Rule: Keep workups below pH 12 and avoid refluxing in aqueous base.[1]

  • Storage:

    • The primary amine readily absorbs CO₂ from the air to form carbamate salts. Store under Argon or as the HCl salt.

  • TLC Visualization:

    • These compounds are UV active (254 nm).

    • They stain well with Ninhydrin (primary amine turns purple/red).[1]

References

  • Benzoxazolinone Scaffold Properties

    • Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. (2017).[6] Academia.edu.[1] Link

  • Synthesis via Reduction

    • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives. (2010).[5][7] Medicinal Chemistry Research. Link

  • General Benzoxazolinone Chemistry

    • Benzoxazolone synthesis.[1][8][5][9] (2015).[10] Organic Chemistry Portal. Link

  • Bioactivity & Applications

    • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry. Link

  • Physical Properties

Solvent selection for 5-Aminomethyl-3H-benzooxazol-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for 5-Aminomethyl-3H-benzooxazol-2-one Derivatization

Executive Summary

5-Aminomethyl-3H-benzooxazol-2-one (5-AMBO) represents a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for catecholamines or as a core for antibacterial and anti-inflammatory agents.[1][2] Its unique dual-nucleophile character—possessing both a primary aliphatic amine (pKₐ ~9–10) and a carbamate-like ring nitrogen (pKₐ ~9.5)—presents a solubility and selectivity paradox.[2]

This guide provides a definitive protocol for solvent selection, addressing the critical challenge: 5-AMBO is sparingly soluble in standard non-polar organic solvents (DCM, Toluene) but highly reactive in polar aprotic media. We define solvent systems that maximize yield while suppressing side reactions such as ring N-alkylation or hydrolytic ring opening.[3][1][2]

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the prerequisite for reaction success.[1][2] 5-AMBO exhibits "brick-dust" properties due to strong intermolecular hydrogen bonding (donor/acceptor network) within the crystal lattice.[1][2]

Table 1: Solubility Profile of 5-AMBO (Free Base)

Solvent ClassRepresentative SolventSolubility RatingApplication Suitability
Polar Aprotic DMF, DMSO, NMP High Recommended. Ideal for couplings and alkylations.[1][2] Hard to remove.
Polar Protic Methanol, Ethanol Moderate Conditional. Good for Schiff base formation; poor for acylations involving sensitive acid chlorides.[3][1][2]
Chlorinated DCM, Chloroform Low Not Recommended without solubilizing agents or phase transfer catalysts.[3][1][2]
Ethers THF, 1,4-Dioxane Low to Moderate Viable only at reflux or with co-solvents (e.g., THF/DMF 9:1).[3][1][2]
Hydrocarbons Toluene, Hexane Insoluble Unsuitable.

Technical Insight: The high lattice energy of the benzoxazolinone core requires high dielectric solvents to disrupt


-stacking.[1][2] While DMF is the "universal solvent" here, its high boiling point complicates workup.[3][1] We recommend THF/DMF mixtures  or Green Solvents  (e.g., 2-MeTHF) where possible to facilitate downstream processing.[1][2]

Decision Framework: Reaction-Specific Solvent Selection

The choice of solvent dictates the chemoselectivity between the exocyclic primary amine (Target A) and the endocyclic ring nitrogen (Target B).

Visualizing the Decision Tree

SolventSelection Start Reaction Goal Acylation Amide Coupling (Target: -NH2) Start->Acylation Schiff Reductive Amination (Target: -NH2) Start->Schiff RingAlk N-Alkylation (Target: Ring N) Start->RingAlk SolventA THF/DMF (9:1) or NMP Acylation->SolventA Solubility Req. SolventB MeOH or EtOH (anhydrous) Schiff->SolventB Protic Assist SolventC Acetone or Acetonitrile RingAlk->SolventC Base Compatibility WorkupA Aq. Precipitation or Lyophilization SolventA->WorkupA WorkupB Evaporation & Recrystallization SolventB->WorkupB SolventC->WorkupB

Figure 1: Strategic decision tree for solvent selection based on the target functional group and reaction type.

Detailed Protocols

Protocol A: Selective Amide Coupling (Acylation)

Targeting the exocyclic primary amine while avoiding ring nitrogen acylation.

Rationale: The exocyclic amine is more nucleophilic than the ring nitrogen.[1][2] However, in highly polar solvents like DMSO, the ring nitrogen can become competitive if strong bases are used.[3][1] We use a THF/DMF blend to maintain solubility while dampening the acidity of the ring proton.[2]

Materials:

  • 5-AMBO (1.0 equiv)[2]

  • Carboxylic Acid (1.1 equiv)[3]

  • HATU or EDC[2]·HCl (1.2 equiv)[3]

  • DIPEA (2.5 equiv)[3]

  • Solvent: Anhydrous THF:DMF (9:1 v/v)

Step-by-Step:

  • Dissolution: Suspend 5-AMBO in THF. Add DMF dropwise under vigorous stirring until the solution becomes clear. Note: Heating to 40°C may be required.[1][2]

  • Activation: In a separate vessel, dissolve the carboxylic acid and coupling agent (HATU) in the minimum volume of DMF. Stir for 10 min.

  • Coupling: Add the activated acid solution to the amine solution. Immediately add DIPEA.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass + Acid mass - 18).[1][2]

  • Workup (The "Crash-Out" Method):

    • Pour the reaction mixture into 10 volumes of ice-cold 5% NaHCO₃ solution.

    • The hydrophobic amide product should precipitate.[2]

    • Filter, wash with water, and dry.[3][1]

    • If no precipitate forms (product is polar):[3] Extract with EtOAc/n-Butanol (9:1), wash with brine, dry over Na₂SO₄, and concentrate.[3][1]

Protocol B: Schiff Base Formation / Reductive Amination

For generating secondary amine libraries.[2]

Rationale: Protic solvents facilitate imine formation by stabilizing the hemiaminal intermediate.[1][2] 5-AMBO is sufficiently soluble in hot ethanol.[1][2]

Materials:

  • 5-AMBO (1.0 equiv)[2]

  • Aldehyde (1.0 equiv)[3]

  • Solvent: Absolute Ethanol (EtOH)[3]

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step:

  • Reflux: Combine 5-AMBO and aldehyde in EtOH. Add acetic acid.[1][2][4]

  • Heat: Heat to reflux (78°C) for 2–6 hours. The solution usually clears then precipitates the imine upon cooling.[1]

  • Isolation: Cool to 0°C. Filter the solid Schiff base.

  • Reduction (Optional): Resuspend the imine in MeOH and add NaBH₄ (2.0 equiv) portion-wise at 0°C to obtain the secondary amine.

Critical Troubleshooting & Optimization

Issue 1: The "Oiling Out" Phenomenon

  • Cause: When using DMF, adding water too quickly during workup can cause the product to oil out rather than crystallize.[3][1]

  • Solution: Add water slowly with rapid stirring. If oil persists, scratch the flask glass or add a seed crystal.[3][1] Alternatively, use MTBE as an anti-solvent instead of water.[3][1]

Issue 2: Ring N-Alkylation Side Products

  • Cause: Use of strong bases (NaH, KOH) or highly polar solvents (DMSO) can deprotonate the ring nitrogen (pKₐ ~9.5), leading to mixtures.[3]

  • Solution: Stick to organic bases (DIPEA, TEA) for amine functionalization.[3][1] If the ring nitrogen must be protected, use a MOM or SEM group prior to amine manipulation.[3][1]

Issue 3: Purification of Polar Derivatives

  • Insight: Benzoxazolinone derivatives often streak on silica gel.[1][2]

  • Fix: Add 1% Acetic Acid or 1% Triethylamine to your eluent (DCM:MeOH) depending on the acidity/basicity of your product to sharpen peaks.[2]

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives. MDPI. (2024).[1][2] Retrieved from [Link]

  • 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043. PubChem. (2025).[2] Retrieved from [Link][3]

  • CHEM21 Solvent Selection Guide. Green Chemistry. (2016).[1][2] Retrieved from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. (2013).[1][2] Retrieved from [Link][3]

Sources

Scalable Synthesis of 5-Aminomethyl-2-benzoxazolinone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Aminomethyl-2-benzoxazolinone is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its synthesis on a laboratory and industrial scale requires robust, efficient, and scalable methodologies. This comprehensive guide details and compares three primary synthetic strategies for the preparation of 5-aminomethyl-2-benzoxazolinone, providing in-depth technical analysis, step-by-step protocols, and a comparative assessment to aid researchers and process chemists in selecting the most suitable route for their specific needs. The discussed strategies are: 1) Reduction of a nitrile intermediate, 2) Reductive amination of an aldehyde precursor, and 3) Amination of a halomethyl derivative.

Introduction

The 2-benzoxazolinone scaffold is a privileged structure in drug discovery, present in a variety of therapeutic agents. The introduction of an aminomethyl group at the C5 position provides a key site for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The demand for efficient and scalable synthetic routes to 5-aminomethyl-2-benzoxazolinone is therefore of significant interest to the pharmaceutical and chemical industries. This document provides a detailed examination of three distinct and scalable synthetic pathways, offering insights into the causality behind experimental choices and providing self-validating protocols.

Comparative Overview of Synthetic Strategies

Three principal retrosynthetic approaches to 5-aminomethyl-2-benzoxazolinone are considered, each with its own set of advantages and challenges in terms of scalability, cost, and safety.

Parameter Route 1: Nitrile Reduction Route 2: Reductive Amination Route 3: Amination of Halomethyl Intermediate
Key Intermediate 5-Cyano-2-benzoxazolinone5-Formyl-2-benzoxazolinone5-(Chloromethyl)-2-benzoxazolinone
Key Transformation Catalytic HydrogenationImine formation and reductionNucleophilic Substitution
Scalability HighModerate to HighModerate
Reagent Availability GoodModerateModerate
Potential Hazards High-pressure hydrogen gas, pyrophoric catalystsPotentially toxic reducing agentsHalomethyl intermediates are lachrymatory and alkylating agents
Overall Yield Generally Good to ExcellentModerate to GoodModerate

Route 1: Synthesis via Nitrile Reduction

This is often the most direct and high-yielding approach for the large-scale synthesis of 5-aminomethyl-2-benzoxazolinone. The strategy involves the initial formation of the 2-benzoxazolinone ring bearing a cyano group at the 5-position, followed by the reduction of the nitrile to the primary amine.

Workflow Diagram

A 4-Amino-3-hydroxybenzonitrile C 5-Cyano-2-benzoxazolinone A->C Cyclization B Urea B->C E 5-Aminomethyl-2-benzoxazolinone C->E Reduction D H2, Catalyst (e.g., Raney Ni) D->E

Caption: Synthetic workflow for Route 1: Nitrile Reduction.

Protocol 1.1: Synthesis of 5-Cyano-2-benzoxazolinone

This protocol describes the cyclization of 4-amino-3-hydroxybenzonitrile with urea to form the 2-benzoxazolinone core. This reaction is a well-established method for the formation of the benzoxazolinone ring system.[1]

  • Materials:

    • 4-Amino-3-hydroxybenzonitrile

    • Urea

    • High-boiling point solvent (e.g., N,N-Dimethylformamide or Sulfolane)

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-amino-3-hydroxybenzonitrile (1 equivalent) and urea (1.5-2.0 equivalents).

    • Add a suitable high-boiling point solvent to the mixture.

    • Heat the reaction mixture to 150-180 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-cyano-2-benzoxazolinone.

Protocol 1.2: Catalytic Hydrogenation of 5-Cyano-2-benzoxazolinone

The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation is the preferred method for large-scale production due to its efficiency and atom economy.[2][3][4] Raney® Nickel is a commonly used catalyst for this transformation.

  • Materials:

    • 5-Cyano-2-benzoxazolinone

    • Raney® Nickel (as a slurry in water or ethanol)

    • Solvent (e.g., Ethanol, Methanol, or THF)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure hydrogenation reactor, suspend 5-cyano-2-benzoxazolinone (1 equivalent) in a suitable solvent.

    • Carefully add Raney® Nickel (5-10% by weight of the nitrile) to the suspension under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.

    • Seal the reactor and purge several times with nitrogen followed by hydrogen.

    • Pressurize the reactor with hydrogen gas (typically 50-500 psi) and heat to 40-80 °C.

    • Stir the reaction mixture vigorously for 4-24 hours, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad should be kept wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminomethyl-2-benzoxazolinone, which can be further purified by recrystallization.

Route 2: Synthesis via Reductive Amination

Workflow Diagram

A 2-Benzoxazolinone C 5-Formyl-2-benzoxazolinone A->C Formylation (e.g., Reimer-Tiemann) B Formylating Agent (e.g., CHCl3, NaOH) B->C E 5-Aminomethyl-2-benzoxazolinone C->E Reductive Amination D NH3, Reducing Agent (e.g., NaBH3CN) D->E A 2-Benzoxazolinone C 5-(Chloromethyl)-2-benzoxazolinone A->C Chloromethylation B Paraformaldehyde, HCl B->C E 5-Aminomethyl-2-benzoxazolinone C->E Amination D Ammonia D->E

Sources

Catalytic hydrogenation techniques involving benzoxazolinone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Techniques for Benzoxazolinone and Benzoxazinone Synthesis

Executive Summary

Benzoxazolinones (BOAs) and 1,4-benzoxazin-3-ones (such as DIMBOA and DIBOA) are privileged pharmacophores in drug development and potent allelochemicals in agricultural science. The construction of these cyclic scaffolds frequently relies on the reductive cyclization of ortho-nitrophenyl precursors. This application note details the causality behind catalyst selection, demonstrating how tuning the hydrogenation conditions dictates the final oxidation state of the nitrogen heterocycle, and provides self-validating protocols for reproducible synthesis.

Mechanistic Rationale & Catalyst Causality

The transformation of a 2-nitrophenyl derivative (e.g., an o-nitrophenyl carbamate or 2-(2-nitrophenoxy)acetate) into a benzoxazolinone core is a cascade reaction. The primary, rate-determining step is the reduction of the nitro group, which dictates the nature of the subsequent cyclization.

  • Complete Reduction (Lactam Formation): Utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere drives the nitro group fully to an aniline (-NH₂). Because the resulting amine is highly nucleophilic, it immediately attacks the adjacent electrophilic carbonyl group. This intramolecular acyl substitution expels an alcohol or water molecule, thermodynamically driving the formation of a stable 1[1].

  • Partial Reduction (Hydroxamic Acid Formation): When synthesizing N-hydroxy lactams (hydroxamic acids)—a critical motif in allelochemicals—complete reduction must be avoided. Platinum on Carbon (Pt/C) is kinetically slower at reducing aliphatic-like nitrogen intermediates compared to Pd/C. By pairing Pt/C with a controlled hydride donor like NaBH₄ (transfer hydrogenation), the reduction is kinetically arrested at the hydroxylamine (-NHOH) stage. Subsequent cyclization yields the target 2[2].

  • Substituent Reduction: In cases where the benzoxazolinone ring is already intact but bears a nitro substituent, mild catalytic hydrogenation (Pd/C, ambient pressure) selectively reduces the nitro group to an amino group without cleaving the 3[3].

Reaction Parameters & Quantitative Data

The table below summarizes the optimal catalytic systems based on the desired target scaffold.

Precursor TypeCatalyst SystemReductantIntermediateFinal Product ClassTypical Yield
2-(2-Nitrophenoxy)acetates10% Pd/C (10 wt%)H₂ (1-3 atm)Aniline (-NH₂)Benzoxazinone (Lactam)85-95%
2-(2-Nitrophenoxy)acetates5% Pt/C (5 wt%)NaBH₄ (aq)Hydroxylamine (-NHOH)N-Hydroxybenzoxazinone55-70%
Nitrobenzoxazolinones10% Pd/C (10 wt%)H₂ (1 atm)Aniline (-NH₂)Aminobenzoxazolinones>90%

Self-Validating Experimental Protocols

Protocol A: Complete Reductive Cyclization via H₂ Gas (Lactam Formation)

Causality: Methanol is selected as the solvent because it readily solubilizes the nitro precursor and stabilizes the polar transition state during intramolecular cyclization.

  • Setup: In a flame-dried Schlenk flask, dissolve 10 mmol of the o-nitrophenyl precursor in 50 mL of degassed anhydrous methanol.

  • Catalyst Loading: Carefully add 10% Pd/C (10% by weight of the substrate) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon (approx. 1 atm) and stir vigorously at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The starting nitro compound solution is typically bright yellow. As the reduction proceeds, the solution will transition to colorless or pale brown. If the solution remains yellow after 2 hours, reduction is incomplete; verify H₂ flow and add an additional 5 wt% catalyst.

  • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture on a silica TLC plate. The target benzoxazolinone will exhibit strong blue fluorescence under UV 254 nm, whereas the starting nitro precursor strictly absorbs UV (dark spot).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with 20 mL of hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude solid from ethanol/water to yield the pure benzoxazolinone.

Protocol B: Transfer Hydrogenation via NaBH₄ (Hydroxamic Acid Formation)

Causality: Using aqueous NaBH₄ with Pt/C prevents over-reduction to the amine, trapping the intermediate as a hydroxylamine which immediately cyclizes to the hydroxamic acid.

  • Setup: Dissolve 5 mmol of the precursor in 30 mL of a 1:1 mixture of methanol and water.

  • Catalyst Loading: Add 5% Pt/C (5% by weight of the substrate) under nitrogen. Cool the flask to 0 °C in an ice bath to control the exothermic hydride transfer.

  • Reduction: Dropwise, add a solution of NaBH₄ (15 mmol) dissolved in 10 mL of water over 15 minutes.

  • Self-Validation Checkpoint 1 (Gas Evolution): Vigorous bubbling (H₂ gas evolution from NaBH₄ decomposition) will occur. The reaction must not be sealed during this step to prevent over-pressurization.

  • Self-Validation Checkpoint 2 (Chemical Probe): After 1 hour, take a 0.1 mL aliquot and add 1 drop of 5% aqueous FeCl₃. An instant deep purple/red color confirms the successful formation of the hydroxamic acid moiety. If negative, continue stirring for 30 minutes.

  • Workup: Quench the remaining NaBH₄ by carefully adding 1M HCl until the pH reaches 4. Filter through Celite, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the N-hydroxy lactam.

Process Workflows

Mechanism N1 o-Nitrophenyl Precursor N2 Catalytic Hydrogenation (Pd/C or Pt/C) N1->N2 N3 Nitrogen Intermediate (-NH2 or -NHOH) N2->N3 Nitro Reduction N4 Intramolecular Cyclization N3->N4 N5 Benzoxazolinone Core N4->N5 -ROH / -H2O

Mechanistic pathway of benzoxazolinone synthesis via reductive cyclization.

Workflow W1 1. Substrate & Catalyst Loading (Inert Atm) W2 2. Solvent Addition (Degassed MeOH/THF) W1->W2 W3 3. Hydrogenation (H2 or NaBH4) W2->W3 W4 4. IPQC Monitoring (TLC/LC-MS Validation) W3->W4 W5 5. Catalyst Filtration (Celite Pad) W4->W5 W6 6. Concentration & Crystallization W5->W6

Standard experimental workflow for the catalytic hydrogenation of benzoxazolinone precursors.

References

  • Jonczyk, R., et al. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. Plant Physiology / PMC. 1

  • Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry (ACS). 2

  • Schottenberger, H., et al. (2011). Synthesis of Substituted Benzoxazolinones by the Curtius Rearrangement: Crystal Structures of Intermediates and By-Products. Zeitschrift für Naturforschung B. 3

Sources

Application Note: Microwave-Assisted Synthesis of 5-Aminomethyl-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 5-Aminomethyl-3H-benzooxazol-2-one (also known as 5-aminomethyl-2-benzoxazolinone). By leveraging the rapid heating and pressurized conditions of modern microwave reactors, this method overcomes the limitations of conventional thermal heating—specifically the long reaction times and poor selectivity associated with classical Blanc chloromethylation and subsequent amination. The protocol utilizes a microwave-enhanced Blanc reaction followed by a Delépine amine synthesis , delivering high-purity primary amines without the risk of secondary amine by-products common in direct alkylation.

Introduction

The benzoxazolone (2-benzoxazolinone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesics, muscle relaxants (e.g., Chlorzoxazone), and antipsychotics (e.g., Bifeprunox). The introduction of an aminomethyl group at the C-5 position creates a versatile handle for further diversification, enabling the synthesis of complex sulfonamides, ureas, and amides.

Conventional synthesis of 5-aminomethyl-3H-benzooxazol-2-one typically involves multi-hour reflux conditions using hazardous solvents and often suffers from low yields due to competitive bis-alkylation or incomplete conversion. This guide presents a streamlined microwave-assisted workflow that reduces total reaction time from >24 hours to under 1 hour, significantly improving energy efficiency and throughput.

Key Advantages[1][2]
  • Speed: Reaction times reduced by 95% compared to thermal reflux.

  • Selectivity: The Delépine route guarantees exclusive primary amine formation.

  • Safety: Sealed-vessel technology minimizes exposure to volatile alkylating agents (formaldehyde, chloromethyl intermediates).

Retrosynthetic Analysis & Reaction Scheme

The synthesis proceeds via two distinct stages:

  • Electrophilic Aromatic Substitution: Regioselective chloromethylation at the C-5 position.

  • Nucleophilic Substitution & Hydrolysis: Displacement of the chloride by hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine Reaction).

ReactionScheme SM 3H-benzooxazol-2-one (Starting Material) Int1 5-(Chloromethyl)-3H-benzooxazol-2-one (Intermediate) SM->Int1 Step 1: HCHO, HCl, ZnCl2 MW: 90°C, 15 min Salt Hexaminium Salt (Precipitate) Int1->Salt Step 2a: HMTA, EtOH MW: 85°C, 10 min Product 5-Aminomethyl-3H-benzooxazol-2-one (Target) Salt->Product Step 2b: HCl/EtOH Hydrolysis MW: 100°C, 10 min

Figure 1: Synthetic pathway for the preparation of 5-Aminomethyl-3H-benzooxazol-2-one.

Materials & Equipment

Reagents
  • Starting Material: 2-Benzoxazolinone (CAS: 59-49-4), >98% purity.

  • Reagents: Paraformaldehyde (powder), Conc. Hydrochloric Acid (37%), Zinc Chloride (anhydrous), Hexamethylenetetramine (HMTA/Hexamine), Ethanol (absolute).

  • Solvents: Glacial Acetic Acid, Ethyl Acetate, Diethyl Ether (for washing).

Equipment
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Biotage Initiator+, CEM Discover, or Milestone synthWAVE).

  • Vessels: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp/screw caps and PTFE/silicone septa.

  • Analysis: LC-MS or GC-MS for conversion monitoring; 1H-NMR for structure verification.

Experimental Protocol

Stage 1: Microwave-Assisted Chloromethylation

Objective: Regioselective introduction of the chloromethyl group at C-5.

  • Preparation: In a 10 mL microwave vial, charge 2-benzoxazolinone (1.35 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and anhydrous ZnCl₂ (0.13 g, 1 mmol).

  • Solvent Addition: Add Glacial Acetic Acid (4 mL) and Conc. HCl (1 mL).

  • Sealing: Cap the vial with a PTFE-lined septum and crimp/screw tightly.

  • Microwave Irradiation:

    • Temperature: 90 °C

    • Time: 15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 15 bar

  • Workup:

    • Cool the reaction to room temperature (RT).

    • Pour the mixture into ice-cold water (20 mL). The product, 5-(chloromethyl)-3H-benzooxazol-2-one , will precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water (3 x 10 mL) and hexane (2 x 10 mL) to remove traces of acid and organic impurities.

    • Checkpoint: Dry in a vacuum oven at 40°C. Expected Yield: 75-85%.

Stage 2: Delépine Amination

Objective: Conversion of the alkyl chloride to the primary amine.

Part A: Quaternization
  • Preparation: In a clean 10 mL microwave vial, dissolve the dried 5-(chloromethyl)-3H-benzooxazol-2-one (1.83 g, 10 mmol) in Ethanol (8 mL).

  • Reagent Addition: Add Hexamethylenetetramine (1.54 g, 11 mmol).

  • Microwave Irradiation:

    • Temperature: 85 °C

    • Time: 10 minutes

    • Stirring: Medium

  • Observation: A thick white precipitate (the quaternary hexaminium salt) typically forms during or immediately after the reaction.

Part B: Hydrolysis
  • Acidification: To the same vial (containing the suspension), add Conc. HCl (2 mL) and Ethanol (2 mL).

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 10-15 minutes

    • Pressure: Monitor closely (CO₂/Formaldehyde release); ensure vessel pressure limit is not exceeded.

  • Workup & Isolation:

    • Cool to RT. The mixture will contain the amine hydrochloride salt.

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Basification: Cool in an ice bath and adjust pH to >10 using 20% NaOH or NH₄OH.

    • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

    • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate.

    • Purification: Recrystallize from Ethanol/Water or convert to HCl salt for storage.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.[1][2]

ParameterThermal Method (Reflux)Microwave Method (This Protocol)
Step 1 Time 4 - 6 Hours15 Minutes
Step 2 Time 12 - 24 Hours25 Minutes (Total)
Overall Yield 45 - 55%70 - 80%
Solvent Usage High (50-100 mL)Low (<15 mL)
Spectral Validation
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.5 (s, 1H, NH of ring)

    • δ 7.1 - 6.9 (m, 3H, Ar-H)

    • δ 3.8 (s, 2H, Ar-CH₂ -NH₂)

    • δ 2.5 (br s, 2H, NH₂, exchangeable)

  • IR (ATR):

    • ~1750 cm⁻¹ (C=O, carbamate)

    • ~3300-3400 cm⁻¹ (N-H stretching, amine)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete formaldehyde depolymerizationEnsure Paraformaldehyde is finely powdered; increase ZnCl₂ slightly.
Vessel Over-pressure Formaldehyde/CO₂ gas generationUse a vessel with sufficient headspace (fill only 50-60%). Use "High Absorption" setting if available.
Sticky Precipitate (Step 2) Incomplete hydrolysis of Hexamine saltExtend Part B hydrolysis time by 5 mins or increase HCl concentration.
Impurity: Secondary Amine Direct alkylation occurred (rare in Delépine)Ensure Hexamine is used in slight excess (1.1 eq) and avoid using ammonia directly.

Safety Considerations

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit (typically 20-30 bar). Always allow vessels to cool below 50°C before opening.

  • Chemical Hazards:

    • Formaldehyde: Carcinogen.[3] Handle in a fume hood.

    • Benzyl Chlorides: Potent lachrymators.[4] Wear eye protection and handle in a well-ventilated area.

    • Acid Hydrolysis: Generates formaldehyde gas; ensure the microwave cavity is vented to a fume hood or exhaust system.

References

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives

    • Title: Microwave-assisted Synthesis of Benzoxazoles Derivatives.[2][5][6]

    • Source: Bentham Science, Current Microwave Chemistry.
    • URL:[Link]

  • Delépine Reaction Mechanism & Conditions

    • Title: Delépine Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chloromethylation Protocols (Blanc Reaction)

    • Title: Synthesis of 5-chloromethyl-2-oxazolidinone deriv
    • Source: N
    • URL:[Link]

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Title: Microwave Reaction Tutorial & Best Practices.
    • Source: Biotage.[2][7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Aminomethyl-3H-benzooxazol-2-one (5-AMBO)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Aminomethyl-3H-benzooxazol-2-one (CAS: 903556-85-4). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot yield-limiting steps, specifically focusing on the chemoselectivity of primary amine formation.

Below, we address the two primary synthetic routes: Route A (Amination of 5-(chloromethyl)-2-benzoxazolinone) and Route B (Catalytic hydrogenation of 5-cyano-2-benzoxazolinone).

Quantitative Data: Yield Optimization Summary

Before diving into the mechanistic troubleshooting, review the table below to benchmark your current experimental parameters against our optimized standards.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactPrimary Bottleneck Addressed
Amination Reagent (Route A) Direct NH₃ (aq)HMTA (Delépine)45% → 88%Over-alkylation (2°/3° amines)
Delépine Solvent (Route A) MethanolChloroform60% → 92%Poor precipitation of intermediate
Nitrile Reduction Catalyst (Route B) Pd/C (Standard)Raney-Ni + NH₃/MeOH55% → 95%Dimerization to secondary amines
H₂ Pressure (Route B) 1 Atm (Balloon)30 Bar (Autoclave)30% → 95%Stalled imine reduction
Troubleshooting FAQs & Self-Validating Protocols
Q1: During the amination of 5-(chloromethyl)-2-benzoxazolinone (Route A), I see a complex mixture of secondary and tertiary amines when using aqueous ammonia. How can I strictly isolate the primary amine?

Expertise & Causality: Direct ammonolysis is notoriously inefficient for primary amine synthesis. The newly formed primary amine (5-AMBO) is more nucleophilic than the starting ammonia. Consequently, it competes with ammonia to attack unreacted 5-(chloromethyl)-2-benzoxazolinone, leading to an over-alkylation cascade.

To bypass this, you must use a "protected" amination strategy. The 1 allows the synthesis of primary amines from alkyl halides by reaction with hexamethylenetetramine (HMTA) followed by acidic hydrolysis[1]. HMTA is a bulky, cage-like tertiary amine. It alkylates only once via an SN2 mechanism to form a stable quaternary ammonium salt, physically preventing over-alkylation.

Self-Validating Protocol: Delépine Amination

  • Quaternization: Dissolve 5-(chloromethyl)-2-benzoxazolinone (1.0 eq) and HMTA (1.1 eq) in anhydrous chloroform (CHCl₃). Stir at 50 °C for 4 hours.

    • System Validation (IPC): In chloroform, the starting materials are soluble whereas the products crystallize out[1]. The formation of a thick white precipitate is your visual confirmation of success. Monitor via TLC (Hexane:EtOAc 7:3); the product will remain at the baseline (Rf = 0.0) due to its ionic nature.

  • Isolation: Filter the precipitated quaternary ammonium salt and wash with cold CHCl₃.

  • Hydrolysis: Suspend the salt in an ethanolic HCl solution (conc. HCl / Ethanol 1:3). Reflux at 80 °C for 2 hours. This decomposes the HMTA moiety into formaldehyde diethyl acetal and ammonium chloride, liberating the primary amine hydrochloride.

  • Workup: Concentrate the mixture, neutralize with NaOH (aq) to pH 8, and extract with ethyl acetate to obtain the free base 5-AMBO.

Q2: Is there an alternative to the Delépine reaction if I want to avoid using Chloroform and Formaldehyde byproducts?

Expertise & Causality: Yes, the 2 is the gold standard alternative. The Gabriel synthesis uses a 'protected' amine (phthalimide) in an SN2 reaction that does not undergo over-alkylation[2]. Because the nitrogen in potassium phthalimide is flanked by two electron-withdrawing carbonyl groups, the resulting N-alkylphthalimide intermediate is entirely non-nucleophilic, halting the reaction cleanly at the mono-alkylation stage.

Self-Validating Protocol: Gabriel Synthesis

  • Alkylation: React 5-(chloromethyl)-2-benzoxazolinone (1.0 eq) with Potassium Phthalimide (1.05 eq) in Dimethylformamide (DMF) at 90 °C for 3 hours.

  • Deprotection (Ing-Manske Procedure): Add Hydrazine monohydrate (NH₂NH₂·H₂O, 1.2 eq) to the mixture and reflux. Hydrazine attacks the carbonyl carbons, liberating the primary amine and precipitating phthalhydrazide as a highly insoluble byproduct.

    • System Validation (IPC): The appearance of a voluminous white precipitate (phthalhydrazide) confirms successful deprotection.

Q3: I am using Route B (Catalytic Hydrogenation of 5-cyano-2-benzoxazolinone), but my yield is low due to dimerization. How do I prevent secondary amine formation?

Expertise & Causality: During nitrile reduction, the reaction generates a mixture of amines (1°, 2°, and 3°) and imine intermediates[3]. Dimerization occurs because the reduction of a nitrile proceeds sequentially: Nitrile → Imine → Primary Amine. The newly formed primary amine can act as a nucleophile, attacking the highly reactive imine intermediate to form a hemiaminal. This hemiaminal then eliminates ammonia and undergoes further reduction to form a secondary amine (dimer).

To prevent this, you must shift the equilibrium. By saturating the reaction medium with anhydrous ammonia, Le Chatelier's principle dictates that the elimination of ammonia from the hemiaminal is thermodynamically suppressed, trapping the intermediate until it fully reduces to the primary amine.

Self-Validating Protocol: Selective Hydrogenation

  • Preparation: In a high-pressure autoclave, add 5-cyano-2-benzoxazolinone (1.0 eq), Raney-Nickel catalyst (10% w/w), and 7M Ammonia in Methanol as the solvent.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 30 bar. Heat to 60 °C and stir vigorously for 6 hours.

    • System Validation (IPC): Monitor hydrogen uptake via the autoclave mass flow controller. The reaction is complete when H₂ consumption plateaus. Verify the disappearance of the nitrile stretch (~2220 cm⁻¹) via FT-IR.

  • Filtration & Isolation: Cool to room temperature, vent H₂ safely. Filter through a Celite pad to remove Raney-Ni (CAUTION: Pyrophoric). Concentrate the filtrate to yield 5-AMBO.

Mandatory Visualizations

RouteComparison SM1 2-Benzoxazolinone Int1 5-(Chloromethyl)-2-benzoxazolinone SM1->Int1 Chloromethylation (HCl, HCHO, ZnCl2) Product 5-Aminomethyl-3H-benzooxazol-2-one (5-AMBO) Int1->Product Delépine or Gabriel Amination SM2 5-Cyano-2-benzoxazolinone Int2 Imine Intermediate SM2->Int2 Catalytic H2 (Raney Ni) Int2->Product Further Reduction Int2->Int2 Dimerization (Side Reaction)

Fig 1. Synthetic workflows to 5-AMBO highlighting the dimerization side-reaction in Route B.

Dimerization Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 (Catalyst) Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 (Catalyst) Hemiaminal Hemiaminal Intermediate (R-CH(NH2)-NH-CH2-R) Imine->Hemiaminal Reacts with Primary Amine Primary->Hemiaminal Nucleophilic Attack on Imine Secondary Secondary Amine (Dimer) (R-CH2-NH-CH2-R) Hemiaminal->Secondary -NH3, +H2

Fig 2. Mechanism of secondary amine (dimer) formation during catalytic hydrogenation of nitriles.

References
  • Source: organic-chemistry.
  • Source: researchgate.
  • Source: masterorganicchemistry.

Sources

Technical Support Center: Troubleshooting Purification of 5-Aminomethyl-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Aminomethyl-3H-benzooxazol-2-one .

This molecule is highly amphoteric. It features a basic primary aminomethyl group (pKa ~9–10) and an acidic benzoxazolinone ring (NH pKa ~9.5) . This dual nature makes its chromatographic behavior highly pH-dependent and renders the core ring susceptible to degradation under improper conditions.

Section 1: Chromatographic Purification (RP-HPLC) Troubleshooting

Q: Why does my compound elute in the void volume or show severe peak tailing on standard C18 columns? A: This is a classic issue of polarity and secondary interactions. At a neutral pH, the primary aminomethyl group is protonated and highly polar, which prevents it from retaining on a hydrophobic C18 stationary phase. Furthermore, the positively charged amine interacts strongly with unendcapped, residual silanols on the silica backbone, causing severe peak tailing.

  • The Fix: You must use an acidic mobile phase modifier (like 0.1% Trifluoroacetic acid, TFA). TFA serves a dual purpose: it lowers the pH to suppress silanol ionization and acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with the amine to increase retention.

Table 1: Recommended RP-HPLC Starting Conditions
ParameterRecommendationRationale
Column C18 (Polar-embedded) or HILICPrevents phase collapse in highly aqueous conditions; retains polar amines.
Mobile Phase A Water + 0.1% TFAIon-pairs the primary amine, suppressing secondary silanol interactions.
Mobile Phase B Acetonitrile + 0.1% TFAProvides necessary elution strength while maintaining an acidic environment.
Gradient 2% to 40% B over 15 minsThe compound is highly polar; requires a shallow aqueous gradient for resolution.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID analytical columns.
Detection UV at 230 nm and 280 nmCaptures the primary absorptions of the benzoxazolinone chromophore.

Q: I tried using a basic mobile phase (pH > 9) to neutralize the amine and increase retention, but I see multiple degradation peaks. What happened? A: You have inadvertently destroyed the molecule. The 3H-benzooxazol-2-one ring is a cyclic carbamate. While it is highly stable under acidic conditions, raising the pH above its pKa (~9.5) deprotonates the ring nitrogen. This triggers a base-catalyzed hydrolysis where the ring opens, loses CO₂, and forms a 2-aminophenol derivative .

  • Self-Validating Check: You can confirm this degradation via LC-MS. The intact 5-aminomethyl-3H-benzooxazol-2-one has an [M+H]⁺ of 165.1 m/z . The ring-opened degradant (2-amino-4-(aminomethyl)phenol) will show an[M+H]⁺ of 139.1 m/z . This precise -26 Da shift (addition of H₂O, loss of CO₂) confirms base-catalyzed ring opening. Strictly avoid pH > 8 during purification.

Degradation Intact 5-Aminomethyl-3H- benzooxazol-2-one (Intact Ring) HighPH High pH (>9.5) Deprotonation Intact->HighPH Hydrolysis Base-Catalyzed Hydrolysis HighPH->Hydrolysis OH- attack Degradant 2-Amino-4-(aminomethyl)phenol (Ring Opened) Hydrolysis->Degradant -CO2

Base-catalyzed ring-opening degradation pathway of the benzoxazolinone core.

Section 2: Pre-HPLC Cleanup (Ion-Exchange Workflow)

Q: My crude mixture contains a massive amount of neutral impurities. Is there a better way to capture the product before attempting HPLC? A: Yes. Because the molecule contains a primary amine, you can exploit its basicity using Strong Cation Exchange (SCX) chromatography. This "catch-and-release" methodology is the most efficient way to clear neutral and acidic impurities before your final HPLC polish.

PurificationWorkflow Crude Crude Mixture (Neutral & Basic) SCX SCX Chromatography (Capture Amine) Crude->SCX Wash Wash (MeOH) Removes Neutrals SCX->Wash Elute Elute (2M NH3 in MeOH) Releases Product Wash->Elute HPLC RP-HPLC (0.1% TFA) Final Polish Elute->HPLC Salt HCl Salt Crystallization HPLC->Salt

Workflow for the isolation and purification of 5-aminomethyl-3H-benzooxazol-2-one.

Section 3: Isolation and Crystallization (Salt Formation)

Q: My fractions from RP-HPLC contain the pure product, but concentrating them yields a sticky gum instead of a solid powder. How do I fix this? A: The free base of this compound is highly polar and prone to hygroscopicity. Furthermore, concentrating fractions containing TFA often leaves behind trace TFA salts, which are notoriously oily and difficult to crystallize. The field-standard solution is to convert the purified fraction into a hydrochloride (HCl) salt, which is highly crystalline and bench-stable .

Step-by-Step Methodology: HCl Salt Formation and Crystallization

This protocol is a self-validating system: successful crystallization only occurs if the ring is intact and the amine is fully protonated.

  • Concentration: Pool your pure RP-HPLC fractions and concentrate them under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35°C to prevent thermal degradation.

  • Reconstitution: Dissolve the resulting gummy residue in a minimal volume of anhydrous methanol (approx. 5 mL per 100 mg of product).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.0 equivalents of 4M HCl in dioxane (or methanolic HCl) dropwise while stirring. Causality: The excess HCl displaces any residual TFA and fully protonates the primary amine.

  • Anti-Solvent Addition: Stir for 30 minutes at 0°C. Slowly add an anti-solvent (cold diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.

  • Aging: Seal the flask and age the suspension at 4°C for 2 to 4 hours. This slow cooling allows the crystal lattice to form without trapping impurities.

  • Filtration: Filter the resulting white precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum overnight.

References
  • National Center for Biotechnology Information. "2(3H)-Benzoxazolone". PubChem Compound Summary for CID 6043.[Link]

  • Macías, F. A., et al. "Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses". Journal of the Brazilian Chemical Society.[Link]

Technical Support Center: Overcoming Solubility Issues with Benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: BZX-SOL-001 Subject: Comprehensive Solubility Optimization for Benzoxazolinone Scaffolds

Welcome to the Technical Support Center

You have reached the specialized support unit for benzoxazolinone (BOA) pharmacophores. As a Senior Application Scientist, I understand that the rigid bicyclic structure of 2(3H)-benzoxazolinone often leads to high lattice energy and poor aqueous solubility, creating a bottleneck in high-throughput screening and bioavailability studies.

This guide moves beyond generic advice. We will treat your solubility problem as a system failure that requires a specific patch—whether through molecular engineering, crystal lattice modification, or supramolecular encapsulation.

Module 1: The Chemical Engineering Desk (Molecular Modification)

Current Issue: Parent compound precipitates in aqueous buffers (pH 7.4). Root Cause: The unsubstituted NH group at position 3 is weakly acidic (pKa ~9-10), remaining unionized and lipophilic at physiological pH. Patch: N-Mannich Base Derivatization.

Direct N-alkylation or N-acylation can improve solubility, but Mannich bases (aminomethylation) are superior because they act as "soft prodrugs." They increase hydrophilicity and undergo hydrolysis in vivo to release the active pharmacophore, often improving the therapeutic index.

Standard Operating Procedure (SOP): Synthesis of N-Mannich Bases

Objective: Introduce a polar piperazine or morpholine moiety at the N-3 position to disrupt crystal packing and introduce ionizable centers.

Reagents:

  • 2(3H)-Benzoxazolinone derivative (1.0 eq)

  • Secondary amine (e.g., N-methylpiperazine, morpholine) (1.1 eq)

  • Formaldehyde (37% aq.[1] solution) (1.5 eq)

  • Ethanol (Solvent)[2]

Protocol:

  • Dissolution: Dissolve the benzoxazolinone derivative in warm ethanol.

  • Activation: Add the secondary amine dropwise while stirring.

  • Condensation: Add formaldehyde solution slowly.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/water.

Mechanism of Action (Visualized):

MannichReaction Start Benzoxazolinone (Lipophilic) Intermediate Iminium Ion Formation Start->Intermediate Nucleophilic Attack (N-3) Reagents Formaldehyde + Secondary Amine Reagents->Intermediate Product N-Mannich Base (Hydrophilic/Ionizable) Intermediate->Product Condensation Hydrolysis In Vivo Hydrolysis Product->Hydrolysis Physiological pH Hydrolysis->Start Active Drug Release

Caption: Figure 1. Synthesis and bioreversible hydrolysis of N-Mannich bases to enhance solubility and bioavailability.

Module 2: The Formulation Desk (Supramolecular Complexation)

Current Issue: Chemical modification is not permitted (need to screen the parent molecule). Root Cause: High lipophilicity (LogP > 2.5) prevents solvation by water molecules. Patch: Cyclodextrin (CD) Inclusion Complexation.

Benzoxazolinones fit well into the hydrophobic cavity of β-Cyclodextrin (β-CD) or its more soluble derivative, 2-Hydroxypropyl-β-cyclodextrin (HPβCD) . This forms a "host-guest" complex where the hydrophobic benzene ring is shielded, and the hydrophilic CD exterior interacts with the solvent.

Comparative Solubility Data
Formulation StrategySolubility (mg/mL)Fold IncreaseStability
Parent Compound (Water) 0.081xHigh
Ethanol Cosolvent (10%) 0.45~5.6xModerate (Precipitation risk)
β-CD Complex (1:1) 2.10~26xHigh
HPβCD Complex (1:1) 5.40 ~67x High
Standard Operating Procedure (SOP): Kneading Method for CD Complexation

Why Kneading? It provides higher complexation efficiency than simple physical mixing due to the high energy input disrupting the crystal lattice in the presence of a liquid bridge.

  • Molar Ratio: Weigh 1:1 molar ratio of benzoxazolinone and HPβCD.

  • Wetting: Place the HPβCD in a mortar and add a minimum amount of water/ethanol (1:1 v/v) to form a paste.

  • Incorporation: Slowly add the benzoxazolinone powder to the paste while grinding vigorously with a pestle.

  • Processing: Grind for 45–60 minutes. The paste will dry out; add small drops of solvent to maintain consistency.

  • Drying: Dry the final mass at 45°C for 24 hours.

  • Pulverization: Sieve the dried complex through a #100 mesh screen.

Module 3: Troubleshooting Matrix (FAQ)

Q1: I tried making a salt with NaOH, but it hydrolyzed. Why? A: The benzoxazolinone ring is sensitive to strong bases. While the N-H is acidic, high pH (>12) can attack the carbonyl carbon (C=O), leading to ring opening and the formation of o-aminophenol derivatives.

  • Fix: Avoid strong inorganic bases. Use weak organic bases (e.g., lysine, tromethamine) or switch to the Cocrystal approach using coformers like nicotinamide or succinic acid.

Q2: My biological assay results are inconsistent when using DMSO stocks. A: This is likely "Crash-out" precipitation. When you dilute a 10 mM DMSO stock into aqueous media, the local solubility limit is instantly exceeded.

  • Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in 50% PEG-400/Water.

    • Use a Surfactant: Add 0.05% Tween-80 to your assay buffer before adding the compound. This prevents micro-nucleation.

Q3: How do I select the right coformer for cocrystallization? A: Use the ΔpKa Rule .

  • For Salt Formation: ΔpKa (Base - Acid) > 2 or 3.

  • For Cocrystals: ΔpKa < 0 (or when no proton transfer is predicted).

  • Recommendation: For benzoxazolinone (pKa ~9), select neutral coformers with hydrogen bond donors/acceptors like Nicotinamide or Isonicotinamide .

Decision Tree for Solubility Optimization:

SolubilityDecisionTree Start Solubility Issue Detected ModAllowed Is Chemical Modification Allowed? Start->ModAllowed Prodrug Synthesize N-Mannich Base ModAllowed->Prodrug Yes Physical Physical/Formulation Strategy ModAllowed->Physical No Screen High Throughput Screening? Physical->Screen CD Use HPβCD Inclusion Complex Screen->CD No (In Vivo/Formulation) Cosolvent Use 10% DMSO + 0.1% Tween-80 Screen->Cosolvent Yes (In Vitro) CoCrystal Develop Cocrystal (e.g., Nicotinamide) CD->CoCrystal If CD fails stability

Caption: Figure 2. Strategic decision matrix for selecting the appropriate solubility enhancement technique.

References
  • Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. Journal of Medicinal Chemistry. Link

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Link

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. Link

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. Molecular Pharmaceutics. Link

  • Intrinsic water-soluble benzoxazine-functionalized cyclodextrin and its formation of inclusion complex. Polymer. Link

Sources

Advanced Functionalization of Benzoxazol-2-one: Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Last Updated: March 2026 Department: Chemical Process R&D / Heterocyclic Chemistry Support Subject: Minimizing Side Reactions in Benzoxazol-2-one Scaffolds

Executive Summary & Scaffold Analysis

Benzoxazol-2-one (BOA) is a privileged bicyclic scaffold characterized by a benzene ring fused to a cyclic carbamate. Unlike its benzoxazole counterpart, the C2-carbonyl creates a unique reactivity profile.

Key Reactivity Centers:

  • The Nitrogen (N3): Acidic (

    
    ). The primary site for alkylation/acylation.
    
  • The Aromatic Ring (C4-C7): Activated for Electrophilic Aromatic Substitution (EAS), with the C6 position being electronically favored.

  • The Carbonyl (C2): The "Achilles' heel." Susceptible to nucleophilic attack, leading to ring opening (decarboxylation) to form 2-aminophenols.

Technical Module A: N-Alkylation & Acylation

Core Challenge: Preventing O-Alkylation and Ring Hydrolysis.

The Mechanism

The BOA anion is an ambident nucleophile . While the nitrogen is the thermodynamic target, the oxygen (at C2) can react under specific "hard" conditions. Furthermore, the use of strong bases in the presence of adventitious water will attack the C2 carbonyl, causing irreversible ring destruction.

Troubleshooting Guide: N-Functionalization
SymptomProbable CauseCorrective Action
Ring Opening (Formation of 2-aminophenol) Hydrolysis: Presence of water with strong base (NaOH/KOH) or high temp.Switch to Mild Base: Use

or

in anhydrous Acetone or DMF. Avoid aqueous workups until the electrophile is fully consumed.
O-Alkylation (Imidate formation) Hard/Soft Mismatch: Use of "hard" electrophiles (e.g., sulfates, sulfonates) or highly polar solvents favoring charge separation.Use "Soft" Reagents: Switch to alkyl halides (R-I, R-Br). If using R-Cl, add catalytic KI (Finkelstein condition) to soften the electrophile.
Low Conversion Poor Solubility: BOA anions can form tight ion pairs.Phase Transfer: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 to solubilize the anion in organic media.
Validated Protocol: Chemoselective N-Alkylation

Use this protocol to maximize N-selectivity and minimize hydrolysis.

  • Dissolution: Dissolve Benzoxazol-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add

    
      (1.5 equiv). Note: Avoid NaH unless the electrophile is unreactive; NaH increases hydrolysis risk if the solvent isn't strictly dry.
    
  • Catalysis (Optional): Add TBAI (0.05 equiv) if the alkyl halide is sterically hindered.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Monitoring: Check TLC/LCMS. The product should be less polar than the starting material.

    • Self-Validation: If a new spot appears that is more polar (acidic), you have likely hydrolyzed the ring.

  • Workup: Pour into ice water. The N-alkylated product typically precipitates. Filter and wash with water.

Decision Logic: N- vs. O-Selectivity

N_Alkylation_Logic Start Target: N-Alkylation Electrophile Select Electrophile Start->Electrophile Hard Hard Electrophile (MeOTf, Me2SO4) Electrophile->Hard High Charge Density Soft Soft Electrophile (Me-I, Bn-Br) Electrophile->Soft Polarizable Result_O Risk: O-Alkylation Hard->Result_O Solvent Solvent Choice Soft->Solvent Solvent->Result_O HMPA/DMSO (O-favoring) Result_N Success: N-Alkylation Solvent->Result_N Aprotic (DMF/Acetone)

Caption: Decision tree for maximizing N-alkylation selectivity based on HSAB (Hard-Soft Acid-Base) theory.

Technical Module B: Electrophilic Aromatic Substitution (EAS)

Core Challenge: Controlling Regioselectivity (C6 vs. C5).

The Mechanism

The benzoxazol-2-one ring is an activated arene.

  • The Nitrogen lone pair is a strong donor (activates ortho/para).[1]

  • The Oxygen lone pair is a weaker donor.

  • Result: The position para to the Nitrogen (Position 6) is the most nucleophilic site. Position 5 (para to Oxygen) is secondary.

Troubleshooting Guide: EAS
SymptomProbable CauseCorrective Action
Mixture of C6 and C5 isomers High Temperature: Loss of kinetic control.Cool Down: Run nitrations/brominations at 0°C to -10°C. C6 substitution has the lower activation energy.
Di-substitution (C5 and C6) Excess Reagent: The product is still activated (though less than SM).Stoichiometry Control: Use exactly 1.0–1.05 equiv of electrophile. Add reagent dropwise to keep local concentration low.[2]
Ring Degradation during EAS Acid Hydrolysis: Strong acidic conditions (e.g.,

/

) at high heat can cleave the carbamate.
Temperature Control: Do not exceed 60°C in strong acid media. For sensitive substrates, use milder nitrating agents like Acetyl Nitrate (

).
Validated Protocol: C6-Selective Nitration
  • Preparation: Dissolve BOA (10 mmol) in Acetic Anhydride (20 mL). Note: Acetic anhydride acts as a solvent and generates the milder acetyl nitrate species.

  • Addition: Add fuming

    
     (1.05 equiv) dropwise at 0–5°C .
    
  • Reaction: Stir at 0°C for 3 hours.

  • Quench: Pour onto crushed ice.

  • Purification: The 6-nitro isomer typically precipitates. Recrystallize from Ethanol to remove trace 5-nitro isomer.

Technical Module C: Ring Stability & Hydrolysis

Core Challenge: Preventing accidental degradation during workup or storage.

The cyclic carbamate is stable in dilute acid but unstable in base. The hydrolysis pathway is irreversible.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway BOA Benzoxazol-2-one (Intact Ring) Attack Nucleophilic Attack at C2 (OH- or H2O) BOA->Attack Strong Base / Heat Intermediate Tetrahedral Intermediate (Unstable) Attack->Intermediate Collapse Ring Opening & Decarboxylation (-CO2) Intermediate->Collapse Product 2-Aminophenol Derivative (Dead End) Collapse->Product

Caption: Irreversible hydrolysis pathway of the benzoxazolone core under basic stress.

Stability FAQs

Q: Can I use NaOH for extraction? A: Only if the contact time is very short and temperature is low (<10°C). Prolonged exposure to pH > 12 will open the ring. Use saturated


 or 

for safer workups.

Q: My product turned dark brown on the shelf. A: If the ring hydrolyzed to an aminophenol, the resulting amine/phenol is highly susceptible to air oxidation (forming quinones/tars). Store BOA derivatives under inert gas if you suspect trace hydrolysis.

References

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the Benzoxazolone Ring. Retrieved from 1

  • Jackson, et al. (1972).[3] Hydrolysis pathway for 2-phenylbenzoxazole and benzoxazolone derivatives. ResearchGate. Retrieved from 3

  • Ram, N. R., & Soni, V. K. (2013).[4] Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines. Journal of Organic Chemistry. Retrieved from 4

  • BenchChem. (2025).[1] Application Notes: N-Alkylation of 6-Chloro-2-benzoxazolethiol. Retrieved from 5

Sources

Technical Support Center: Optimizing Reaction Temperature for Aminomethyl Benzoxazolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The aminomethylation of 2(3H)-benzoxazolone via the Mannich reaction is a critical transformation in medicinal chemistry, frequently used to synthesize analgesic, anti-inflammatory, and antimicrobial agents[1],[2].

While the introduction of an aminomethyl group (using formaldehyde and a secondary/primary amine) is conceptually straightforward, the benzoxazolone core is a cyclic carbamate. This makes the scaffold highly sensitive to thermal degradation, ring-opening, and regioselectivity issues[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your reaction temperatures.

Pathway Visualization: Temperature-Dependent Kinetics

Temperature_Optimization R Reactants Benzoxazolinone + CH2O + Amine I Iminium Ion Intermediate R->I Solvent (MeOH/EtOH) T Temperature Fork I->T RT Room Temp (20-25°C) 24-30 Hours T->RT Mild Reflux Reflux (65-80°C) 1-2 Hours T->Reflux Aggressive P_RT Target Mannich Base Yield: 40-60% RT->P_RT High Purity P_Reflux Target Mannich Base Yield: 74-82% Reflux->P_Reflux Fast Kinetics Side Side Reactions (Ring-Opening / Bis-alkylation) Reflux->Side Thermal Stress

Fig 1: Thermodynamic and kinetic pathways in the aminomethylation of benzoxazolinone.

Troubleshooting & FAQs

Q1: I am seeing significant degradation and 2-aminophenol byproducts when scaling up the reaction under reflux. What is causing this? Mechanistic Cause: The benzoxazolone ring contains a lactam/carbamate moiety. At elevated temperatures (e.g., prolonged reflux >80°C), especially in the presence of nucleophilic secondary amines (like piperidine or morpholine), the heterocyclic ring becomes highly susceptible to nucleophilic attack. This leads to the cleavage of the oxazole ring, yielding undesired substituted 2-aminophenol derivatives[3]. Solution: Do not exceed a 2-hour reflux window. If degradation persists, lower the temperature to 40-50°C and extend the reaction time. Always quench the reaction by pouring it directly into crushed ice to immediately halt thermal degradation[4],[5].

Q2: My reaction at room temperature is stalling at 40% conversion even after 24 hours. How can I drive it to completion? Mechanistic Cause: The Mannich reaction requires the formation of an electrophilic iminium ion from formaldehyde and the amine, followed by nucleophilic attack from the benzoxazolone[1]. At room temperature (20-25°C), this process is kinetically slow, particularly if you are using sterically hindered amines[5]. Solution: Instead of jumping straight to reflux, implement a two-stage temperature protocol. Pre-mix the amine and formaldehyde at room temperature for 30 minutes to ensure complete iminium ion formation. Then, add the benzoxazolone and gently warm the mixture to 45°C.

Q3: I am getting a mixture of products. How does temperature affect regioselectivity (N- vs. C-aminomethylation)? Mechanistic Cause: The N3 position of 2(3H)-benzoxazolone is the most acidic and kinetically favored site. Under standard reflux conditions (1-2 hours), N-aminomethylation dominates[4]. However, if the N3 position is blocked (e.g., 3-methyl-2-benzoxazolinone) or if the reaction is left for extended periods (e.g., 30 hours at room temperature), electrophilic aromatic substitution can occur at the C6 position[5]. Overheating a substrate with multiple active hydrogen atoms can also lead to bis-Mannich bases (double aminomethylation)[1]. Solution: For strict N-aminomethylation, use a stoichiometric 1:1:1 ratio of reagents and a short reflux (1-2 hours)[4]. For C-aminomethylation, block the N3 position prior to the reaction.

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes expected outcomes based on thermal conditions, synthesized from optimized literature standards[4],[5],[3].

Temperature ConditionReaction TimeTypical YieldPrimary AdvantagePrimary Risk / Side Reaction
Room Temp (20-25°C) 24 - 30 hours40 - 60%Preserves sensitive functional groupsIncomplete conversion; slow kinetics
Mild Heating (40-50°C) 4 - 8 hours60 - 75%Balanced kinetics and ring stabilityMinor bis-aminomethylation
Reflux (65-80°C) 1 - 2 hours74 - 82%Rapid conversion; high throughputRing-opening to 2-aminophenols
Self-Validating Experimental Protocols

To ensure reproducibility, utilize these step-by-step methodologies. Both protocols include built-in validation steps so you can confirm success before proceeding to NMR.

Protocol A: High-Yield Reflux Synthesis (Standard N-Aminomethylation)

Best for: Unhindered amines (e.g., piperidine, morpholine) and stable benzoxazolone derivatives.

  • Preparation: Dissolve 20 mmol of the 2(3H)-benzoxazolone derivative and 20 mmol of the target amine (e.g., 4-methylpiperidine) separately in minimal amounts of cold methanol[4].

  • Mixing: Combine the two solutions in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Add 20 mmol of 37% w/v aqueous formaldehyde solution dropwise to the mixture[4].

  • Thermal Phase: Attach a reflux condenser and heat the mixture under reflux (approx. 65°C for methanol) for exactly 2 hours[4]. Do not exceed 2 hours to prevent ring-opening.

  • Quenching: Immediately dump the hot liquid into an ice bath. A significant precipitation (often light yellow or white) should occur[4].

  • Isolation: Filter the precipitate under vacuum, rinse with cold methanol, and dry.

  • Self-Validation (IR Spectroscopy): Run a quick FT-IR. A successful N-aminomethylation will show a strong lactam C=O stretch at ~1760 cm⁻¹ and a complete disappearance of the N-H stretch (typically 3100–3400 cm⁻¹)[4]. If the C=O stretch is missing, thermal ring-opening has occurred.

Protocol B: Room Temperature Synthesis (For Sensitive Substrates)

Best for: Substrates prone to degradation or when targeting specific C-modifications.

  • Preparation: Dissolve 10 mmol of the benzoxazolone derivative in 7 mL of dimethylformamide (DMF) or methanol[5].

  • Activation: In a separate vial, mix the amine with a catalytic amount of triethylamine (if using an amine hydrochloride salt) to ensure the amine is free-based[5].

  • Addition: Add the amine solution and formaldehyde to the benzoxazolone solution dropwise.

  • Thermal Phase: Stir the mixture continuously at room temperature (20-25°C) for 24 to 30 hours[5].

  • Monitoring: Check the reaction via TLC every 8 hours.

  • Isolation: Pour the mixture into crushed ice, filter via vacuum filtration, wash with distilled water, and recrystallize from ethanol[5].

References
  • Mannich bases in medicinal chemistry and drug design - PMC - NIH Source: nih.gov URL:[Link]

  • Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC Source: nih.gov URL:[Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study Source: jmchemsci.com URL:[Link]

  • SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES Source: leena-luna.co.jp URL:[Link]

Sources

Recrystallization techniques for impure 5-Aminomethyl-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 5-Aminomethyl-3H-benzooxazol-2-one . As a highly polar, amphoteric heterocyclic compound, isolating it in high purity presents unique thermodynamic and kinetic challenges.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for researchers experiencing poor yields, oiling out, or co-precipitation during recrystallization.

Part 1: Mechanistic FAQ

Q: Why do we mandate recrystallizing the hydrochloride (HCl) salt rather than the free base? A: The free base of 5-Aminomethyl-3H-benzooxazol-2-one contains a primary amine that is highly susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. By converting it to the HCl salt (CAS: 903556-85-4) , the amine is protonated. This drastically reduces its nucleophilicity and significantly increases the crystal lattice energy. A higher lattice energy drives a more thermodynamically favorable solid-liquid phase separation, naturally excluding non-ionized organic impurities that cannot integrate into the ionic lattice.

Q: How do I select the optimal solvent/anti-solvent system for this specific compound? A: The benzooxazol-2-one core acts as both a hydrogen bond donor and acceptor, while the protonated aminomethyl group is highly polar. A single-solvent system rarely provides the steep solubility curve required for high-yield recovery. We recommend a binary system: Isopropanol (IPA) as the primary solvent and Diethyl Ether (Et₂O) as the anti-solvent. The Causality: Methanol (


) strongly solvates the chloride ion, leading to excessive solubility even at 0°C, which ruins your yield. IPA (

) provides sufficient solubility at reflux (60–70°C) but poor solubility at low temperatures. The dropwise addition of Et₂O (

) rapidly depresses the dielectric constant of the bulk medium, forcing the salt out of solution without trapping impurities .
Table 1: Solvent Dielectric & Solubility Profile
SolventDielectric Constant (

)
Role in Recrystallization5-Aminomethyl-3H-benzooxazol-2-one HCl Solubility
Water 80.1Impurity SourceExtremely High (Avoid aqueous workups if possible)
Methanol 32.7Primary Solvent (Sub-optimal)High at 25°C (Results in poor crystalline recovery)
Isopropanol 18.3Primary Solvent (Optimal)High at 70°C, Low at 0°C (Provides steep solubility curve)
Diethyl Ether 4.3Anti-SolventInsoluble (Forces rapid nucleation)

Part 2: Diagnostic Troubleshooting Guide

When recrystallization fails, it is rarely due to a "bad batch" but rather a deviation from the thermodynamic metastable zone. Use this matrix to diagnose and correct in-process failures.

Table 2: Troubleshooting Matrix
SymptomMechanistic Root CauseCorrective Intervention
"Oiling Out" (Liquid-liquid phase separation instead of crystals)The anti-solvent was added too rapidly or at too high a temperature. The system became supersaturated above the melting point of the solute in that specific solvent mixture.Reheat the flask until the oil dissolves back into a homogeneous solution. Cool slowly (1°C/min). Add Et₂O dropwise only after reaching 25°C. Introduce seed crystals.
Co-precipitation of a fine, white, granular solid Inorganic salts (e.g., NaCl) generated during aqueous HCl salt formation are entirely insoluble in organic alcohols .Perform a hot filtration of the Isopropanol solution before cooling. The NaCl will remain on the filter paper; the target amine salt will pass through.
Product is discolored (Yellow/Brown tint)Trace oxidation of the free base prior to salt formation, or thermal degradation of the benzooxazolone ring.Add activated charcoal (5% w/w) during the hot dissolution phase in Isopropanol. Filter through a Celite pad before initiating the cooling phase.

Part 3: Validated Experimental Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol: Binary Recrystallization of 5-Aminomethyl-3H-benzooxazol-2-one HCl

Step 1: Hot Dissolution

  • Suspend 1.0 g of crude 5-Aminomethyl-3H-benzooxazol-2-one HCl in 10 mL of anhydrous Isopropanol (IPA).

  • Heat to 60–70°C under continuous magnetic stirring.

  • Causality: Heating provides the kinetic energy required to break the strong intermolecular hydrogen bonds between the lactam core and the protonated amine, allowing solvent molecules to intercalate.

  • Validation: The solution should clarify. If a fine, insoluble white powder persists after 10 minutes at 70°C, it is an inorganic impurity (likely NaCl). Proceed to Step 2. If perfectly clear, skip to Step 3.

Step 2: Hot Filtration (Conditional)

  • Pre-heat a glass funnel and filter paper in an oven to prevent premature crystallization in the stem.

  • Filter the hot solution directly into a clean, heated receiving flask.

  • Validation: The filtrate must be perfectly clear and free of particulate matter.

Step 3: Controlled Cooling & Nucleation

  • Remove the flask from the heat source and allow it to cool to 25°C at a rate of approximately 1°C/min.

  • Causality: Slow cooling keeps the system within the metastable zone, promoting the growth of a pure, ordered crystal lattice. Rapid crash-cooling traps solvent and organic impurities within the crystal defects.

Step 4: Anti-Solvent Addition

  • Once the solution is at exactly 25°C, begin dropwise addition of Diethyl Ether (Et₂O) under vigorous stirring.

  • Stop addition the moment the solution reaches the "cloud point" (a persistent, milky turbidity).

  • Validation: Stop stirring for 10 seconds. If the turbidity resolves into a heavy liquid layer at the bottom of the flask, the system has "oiled out." Immediately reheat to clarify, cool back to 25°C, and scratch the inside of the glass flask with a rod to induce secondary nucleation.

Step 5: Maturation and Isolation

  • Transfer the flask to an ice bath (0–5°C) and hold for 2 hours to maximize yield.

  • Vacuum filter the resulting crystals and wash the filter cake with 5 mL of ice-cold Et₂O to remove residual surface impurities.

  • Dry in a vacuum oven at 40°C to a constant weight.

Part 4: Process Visualization

RecrystallizationWorkflow Crude Crude 5-Aminomethyl-3H- benzooxazol-2-one HCl Dissolve Dissolve in Hot Isopropanol (60-70°C) Crude->Dissolve CheckInorg Inorganic Salts Present? (e.g., NaCl) Dissolve->CheckInorg HotFilter Hot Filtration (Removes insoluble NaCl) CheckInorg->HotFilter Yes Cooling Controlled Cooling (Rate: 1°C/min to 25°C) CheckInorg->Cooling No HotFilter->Cooling Antisolvent Dropwise Addition of Diethyl Ether (Anti-solvent) Cooling->Antisolvent CheckPhase Phase Separation? (Oiling Out) Antisolvent->CheckPhase Seed Add Seed Crystals & Apply Mechanical Scratching CheckPhase->Seed Yes (Oil forms) Crystallize Nucleation & Crystal Growth (Hold at 0-5°C for 2h) CheckPhase->Crystallize No (Cloud point reached) Seed->Crystallize Pure Pure Crystalline HCl Salt (Vacuum Dry at 40°C) Crystallize->Pure

Thermodynamic workflow for the recrystallization of 5-Aminomethyl-3H-benzooxazol-2-one HCl.

References

  • ResearchGate Scientific Community. "Purification of organic hydrochloride salt - Scientific Discussion." ResearchGate. Available at:[Link]

Addressing stability challenges of 5-Aminomethyl-3H-benzooxazol-2-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Aminomethyl-3H-benzooxazol-2-one Stability Guide

Executive Summary

Welcome to the technical support hub for 5-Aminomethyl-3H-benzooxazol-2-one . This guide addresses the specific solution-phase stability challenges inherent to this molecule.

The compound presents a "dual-threat" stability profile:

  • The Benzoxazolinone Core: Susceptible to base-catalyzed hydrolysis (ring-opening).[1][2]

  • The Aminomethyl Side Chain: A primary amine prone to oxidative deamination, condensation with solvent impurities (e.g., aldehydes in DMSO), and carbamylation.[3]

This guide provides actionable protocols to mitigate these risks, ensuring data integrity in your biological or chemical assays.

Part 1: The Degradation Landscape

To preserve this compound, you must understand how it fails.[3] The molecule is relatively stable as a solid but becomes reactive in solution, particularly in protic solvents or non-degassed DMSO.[3]

Mechanism of Action: Stability Pathways

The following diagram illustrates the critical degradation nodes. Note that Path A (Hydrolysis) often triggers Path B (Oxidation) , leading to the characteristic "pinking" or browning of solutions.[3]

DegradationPathways Compound 5-Aminomethyl- 3H-benzooxazol-2-one (Intact) Hydrolysis Ring Opening (Base-Catalyzed) Compound->Hydrolysis pH > 7.5 Nucleophilic Attack SchiffBase Schiff Base Adducts (DMSO Impurity Reaction) Compound->SchiffBase Formaldehyde (in low-grade DMSO) Intermediate 2-Amino-4-(aminomethyl)phenol (Highly Unstable) Hydrolysis->Intermediate Decarboxylation Quinone Quinone Imines / Dimers (Pink/Brown Precipitate) Intermediate->Quinone Rapid Oxidation (O2 / Light)

Figure 1: Primary degradation pathways.[1][2] The benzoxazolinone ring acts as a "masked" aminophenol.[2] Once the ring opens (Path A), the resulting phenol is highly susceptible to oxidation (Path B), causing color changes.[3]

Part 2: Solubilization & Storage Protocols

The choice of solvent and storage conditions is the single biggest determinant of experimental reproducibility.

Protocol A: Preparation of Stock Solutions

Do not use standard laboratory-grade DMSO. Primary amines react with formaldehyde impurities often found in aged DMSO.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (≥99.9%) High solubility; minimizes hydrolysis.[1][2] Must be "low aldehyde" grade to prevent Schiff base formation [1].[2]
Alternative Solvent Methanol (degassed) Good solubility, but higher evaporation risk.[2][3]
Concentration 10 - 50 mM Higher concentrations are generally more self-stable than dilute solutions due to reduced solvent-to-solute ratio.[1][2]
Inert Atmosphere Argon or Nitrogen Purge Essential.[1][2] Displaces dissolved oxygen that drives the phenol-oxidation pathway.[1][2]
Protocol B: Aqueous Dilution (The "Crash" Risk)

When moving from stock (DMSO) to assay buffer (PBS/Media):

  • pH Control: Maintain pH < 7.4 .

    • Why: The benzoxazolinone ring is a cyclic carbamate. At pH > 8.0, hydroxide ions attack the carbonyl, opening the ring [2].[3]

  • Stepwise Dilution:

    • Do not add neat DMSO stock directly to cold buffer.[2]

    • Correct Method: Dilute DMSO stock 1:10 into a room-temperature intermediate buffer, vortex immediately, then dilute to final concentration.

Part 3: Troubleshooting & FAQs

Q1: My solution turned from clear to pink/light brown after 24 hours. Is it still usable?

  • Status: Unusable. [1][2][3]

  • Diagnosis: This indicates oxidative degradation .[1][2] The benzoxazolinone ring has likely opened (hydrolysis), generating a substituted 2-aminophenol.[2] Aminophenols rapidly oxidize to form quinone imines, which are highly chromophoric (colored) [3].[3]

  • Fix: Prepare fresh stock. Ensure your buffer pH is not basic (>7.[2]5) and protect the solution from light.[4]

Q2: I see "ghost peaks" or doublets in my LC-MS chromatogram when using DMSO stocks.

  • Diagnosis: Likely Schiff Base Formation .[1][2]

  • Mechanism: DMSO decomposes slowly to form formaldehyde.[1][2] The primary amine on your "aminomethyl" group reacts with formaldehyde to form a hemiaminal or imine (+12 or +30 Da mass shift usually, depending on hydration).[3]

  • Fix: Use ampule-sealed, sterile-filtered DMSO (e.g., "PCR Grade").[1][2][3] Avoid storing DMSO stocks for >1 month even at -20°C.[1][2]

Q3: The compound precipitates immediately upon addition to cell culture media.

  • Diagnosis: Isoelectric Point (pI) Clash. [2][3]

  • Mechanism: The aminomethyl group is basic (pKa ~9-10).[1][2] In neutral media (pH 7.4), it is charged (protonated), which aids solubility.[3] However, if the concentration is high (>100 µM), the hydrophobic benzoxazolinone core may drive precipitation.[3]

  • Fix: Limit final DMSO concentration to 0.5% (v/v). If testing high concentrations, use a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the media.[1][2]

Part 4: Validation Protocols

If you suspect stability issues, run this 24-hour "Stress Test" before committing valuable biological samples.

Rapid Stability Profiling (RSP) Test
  • Preparation: Prepare 1 mM solution in (A) PBS pH 7.4 and (B) PBS pH 9.0.

  • Incubation: Hold at 37°C for 6 hours.

  • Readout:

    • Visual: Check for pink/brown tint against a white background.[1][2]

    • UV-Vis: Scan 200–500 nm.[1][2]

      • Intact:

        
         typically ~270-280 nm (benzoxazolinone core).[1][2]
        
      • Degraded: New broad band appearing at 350–450 nm (quinone species).[2]

  • Interpretation:

    • If pH 9.0 sample is colored but pH 7.4 is clear: Base-sensitivity confirmed. (Keep assay pH < 7.5).[1][2]

    • If both are colored: Oxidation sensitivity. (Add 100 µM Ascorbic Acid or EDTA to buffers).[2]

References

  • BenchChem. (2025).[2][4][5] An In-depth Technical Guide on the Solubility and Stability of Primary Amines in DMSO. Retrieved from [2][3]

  • Friebe, A., et al. (1998).[2][3][6] Degradation and Detoxification of Benzoxazolinones. Applied and Environmental Microbiology. Retrieved from [2][3]

  • Glenn, A. E., & Bacon, C. W. (2009).[3][7] Fungal Detoxification of Benzoxazolinone via Hydrolysis and N-Malonylation. Journal of Chemical Ecology. Retrieved from [2]

  • Macías, F. A., et al. (2005).[2][3] Degradation Studies on Benzoxazinoids: Soil Degradation Dynamics. Journal of Agricultural and Food Chemistry. Retrieved from [2][3]

Sources

Technical Support Center: 5-Aminomethyl-2-benzoxazolinone Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AMB-PUR-001 Topic: Removal of By-products from 5-Aminomethyl-2-benzoxazolinone Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary

The synthesis of 5-aminomethyl-2-benzoxazolinone typically proceeds via the chloromethylation of 2-benzoxazolinone followed by amination (Delépine, Gabriel, or direct ammonolysis). This workflow inevitably generates a specific profile of impurities: unreacted starting materials, hydrolysis by-products (alcohols), and over-alkylated amines (dimers).

This guide provides a self-validating purification strategy designed to isolate high-purity 5-aminomethyl-2-benzoxazolinone (often isolated as the hydrochloride salt for stability). The protocols below prioritize acid-base chemical differentiation and solubility modulation to strip away these contaminants without expensive chromatography.

Part 1: Troubleshooting & FAQs

Q1: I see a persistent spot on TLC with the same as my starting material (2-benzoxazolinone). How do I remove it?

Diagnosis: Incomplete conversion or contaminated starting material. 2-benzoxazolinone is weakly acidic (due to the carbamate proton) but significantly less basic than your product. The Fix: Use an Acid-Base Trap .

  • Dissolve your crude reaction mixture in dilute aqueous HCl (pH < 2).

  • The 5-aminomethyl product will protonate and dissolve in the aqueous phase.

  • The unreacted 2-benzoxazolinone (neutral/weakly acidic) will remain insoluble or partition into an organic wash (Ethyl Acetate or DCM).

  • Validation Step: Analyze the organic wash by TLC. It should contain the impurity. The aqueous layer should contain your product.

Q2: My product is precipitating as a sticky gum or "tar" rather than a solid.

Diagnosis: This is often caused by oligomeric by-products formed during the chloromethylation step (formaldehyde polymerization) or the presence of the secondary amine dimer (bis-alkylation). The Fix: Switch to Salt Formation . Free amines are prone to oiling out. Converting the amine to its hydrochloride salt rigidifies the lattice, encouraging crystallization.

  • Dissolve the crude gum in a minimum amount of warm ethanol.

  • Add 1.1 equivalents of HCl (e.g., 4M in dioxane or concentrated aqueous HCl).

  • Cool slowly. The hydrochloride salt of the primary amine usually crystallizes, while the impurities remain in the mother liquor.

Q3: Mass Spec shows a peak at [2M - NH3] (Dimer formation). How do I prevent or remove this?

Diagnosis: You have formed Bis(2-benzoxazolinon-5-ylmethyl)amine . This occurs during direct amination when the product amine attacks a molecule of unreacted 5-chloromethyl intermediate. The Fix:

  • Prevention: Use a large excess of ammonia (if using direct ammonolysis) or switch to the Delépine reaction (using Hexamine) or Gabriel Synthesis (using Potassium Phthalimide), which sterically block double alkylation [1].

  • Removal: The dimer is significantly less soluble in water than the primary amine. Perform the Acid-Base extraction (see Protocol A). When you basify the aqueous layer, the dimer often precipitates first (at lower pH) or remains insoluble, while the primary amine requires higher pH or salting out to precipitate fully.

Part 2: Impurity Profile & Logic

Understanding the origin of impurities is the first step to removal. The diagram below maps the reaction pathways leading to common contaminants.

ReactionPathways SM 2-Benzoxazolinone (Starting Material) Inter 5-Chloromethyl- 2-benzoxazolinone SM->Inter + HCHO / HCl (Chloromethylation) Product 5-Aminomethyl- 2-benzoxazolinone (Target) Inter->Product + NH3 / Amine Source Imp_OH 5-Hydroxymethyl- 2-benzoxazolinone (Hydrolysis Impurity) Inter->Imp_OH + H2O (Hydrolysis) Imp_Dimer Bis-alkylated Dimer (Secondary Amine) Inter->Imp_Dimer + Product (Over-alkylation)

Figure 1: Reaction pathways showing the origin of hydrolysis and dimerization by-products during the synthesis of 5-aminomethyl-2-benzoxazolinone.

Part 3: Detailed Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities (Starting material, Hydroxymethyl derivative).

Reagents: 1M HCl, Ethyl Acetate (EtOAc), 2M NaOH, Brine.

  • Dissolution (Checkpoint 1): Dissolve crude residue in EtOAc. If significant solids remain, filter them (this could be inorganic salts).

  • Extraction: Transfer to a separatory funnel. Add 1M HCl (3x volume of organic layer). Shake vigorously.

    • Mechanism:[1][2][3][4][5] Product (

      
      ) becomes 
      
      
      
      (water soluble). Neutral impurities stay in EtOAc.
  • Phase Separation: Collect the aqueous (bottom) layer. Keep the organic layer for TLC analysis.

  • Validation (Checkpoint 2): Spot the organic layer on TLC.[6] If it shows the product spot, the extraction was incomplete—add more acid.

  • Basification: Cool the aqueous acidic layer in an ice bath. Slowly add 2M NaOH until pH > 10.

    • Observation: The solution should become cloudy as the free amine precipitates.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry combined organics over

    
     and evaporate.[6][7][8]
    
Protocol B: Hydrochloride Salt Recrystallization

Best for: Removing secondary amine dimers and obtaining high-purity crystalline solid.

Reagents: Ethanol (EtOH), Conc. HCl, Diethyl Ether (


).
  • Salt Formation: Dissolve the free amine (from Protocol A) in warm EtOH (

    
    ). Add Conc. HCl dropwise until pH is acidic (pH ~2).
    
  • Crystallization: Allow the solution to cool to room temperature. If no crystals form, add

    
     dropwise to reducing solubility (cloud point method).
    
  • Filtration: Filter the white precipitate.

  • Wash: Wash the filter cake with cold

    
     to remove surface mother liquor containing the more soluble dimer salts.
    

Part 4: Data Summary & Specifications

Impurity TypeChemical NatureRemoval StrategyKey Indicator
2-Benzoxazolinone Neutral / Weak AcidAcid wash (Protocol A)High Rf on TLC
5-Chloromethyl- Neutral ElectrophileReacts during workup / Acid washBeilstein Test (+)
5-Hydroxymethyl- Neutral AlcoholAcid wash (Protocol A)Polar, OH stretch IR
Dimer (Bis-alkyl) Secondary AmineRecrystallization (Protocol B)[3]Mass Spec [2M-NH3]
Purification Logic Flowchart

PurificationFlow Start Crude Reaction Mixture Step1 Dissolve in EtOAc Extract with 1M HCl Start->Step1 Decision1 Separate Layers Step1->Decision1 OrgLayer Organic Layer (Contains SM, Tars, Alcohols) Decision1->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Product Salt) Decision1->AqLayer Keep Step2 Basify to pH > 10 Extract into EtOAc AqLayer->Step2 Step3 Evaporate Solvent (Free Amine) Step2->Step3 Step4 Dissolve in EtOH + HCl Recrystallize Step3->Step4 Final Pure 5-Aminomethyl- 2-benzoxazolinone HCl Step4->Final

Figure 2: Decision tree for the purification of 5-aminomethyl-2-benzoxazolinone, illustrating the separation of neutral impurities from the basic product.

References

  • Gok, Y. et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. Available at: [Link] Context: Discusses the stability and synthesis of the benzoxazolinone core, relevant for understanding starting material impurities.

  • PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Available at: [Link] Context: Validates the purification of aminomethyl-heterocycles via column chromatography and salt formation.

  • Dur.ac.uk. (n.d.). New studies in aromatic chloromethylation. Available at: [Link] Context: Detailed mechanistic insight into the formation of diarylmethane (dimer) by-products during chloromethylation.

Sources

Technical Support Center: Benzoxazol-2-one (BOA) Extraction & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: pH Sensitivity & Extraction Optimization Expertise Level: Senior Application Scientist

The Core Mechanism: The pH-Solubility Nexus

To resolve extraction issues with Benzoxazol-2-one (BOA), you must first understand its behavior as a weak acid . Unlike simple alkaloids (which require high pH to extract), BOA possesses a cyclic carbamate (lactam-like) structure with a dissociable proton at the nitrogen position.

  • The Critical Threshold (pKa): The pKa of BOA is approximately 8.7 – 9.0 .

  • The Switch:

    • pH < 7 (Acidic/Neutral): BOA exists in its neutral (protonated) form. It is lipophilic (LogP ~1.3) and partitions readily into organic solvents like Ethyl Acetate or Dichloromethane (DCM).

    • pH > 9 (Basic): BOA deprotonates to form the benzoxazolinone anion . This species is highly water-soluble and cannot be effectively extracted into organic solvents. Furthermore, high pH risks irreversible hydrolysis of the ring structure.

Visualization: The Solubility Switch

BOA_Equilibrium Neutral Neutral BOA (Protonated) Lipophilic / Extractable Anion BOA Anion (Deprotonated) Hydrophilic / Non-Extractable Neutral->Anion pH > 8.7 (Deprotonation) Anion->Neutral pH < 6.0 (Acidification) Hydrolysis Degradation Product (2-Aminophenol) Anion->Hydrolysis pH > 11 (Ring Opening)

Figure 1: The pH-dependent equilibrium of Benzoxazol-2-one. Effective extraction requires shifting the equilibrium to the left (Neutral form).

Troubleshooting Guide (Q&A)

Issue 1: "I am getting < 40% recovery using standard Liquid-Liquid Extraction (LLE)."

Diagnosis: The pH of your aqueous phase is likely too high. Explanation: Plant matrices often buffer the solution. If the pH drifts above 7.5, a significant portion of BOA ionizes. Even if you use a non-polar solvent, the anionic BOA stays in the water. The Fix:

  • Measure pH: Check the aqueous layer before adding solvent.

  • Acidify: Adjust to pH 3.0 – 4.0 using 1M HCl or Formic Acid.

    • Why pH 3? At 2 pH units below the pKa (8.7), >99.9% of the molecule is neutral.

  • Re-extract: Perform the extraction with Ethyl Acetate (EtOAc). EtOAc is preferred over Hexane because BOA has moderate polarity (LogP ~1.3).

Issue 2: "I see an unknown peak at lower retention time and my BOA peak is diminishing."

Diagnosis: Base-catalyzed hydrolysis (Ring Degradation). Explanation: While BOA is relatively stable in acid, the oxazole ring is susceptible to nucleophilic attack in strong alkaline conditions (pH > 11), degrading into 2-aminophenol and CO₂. The Fix:

  • Avoid Strong Bases: Never use NaOH or KOH to adjust pH during workup.

  • Temperature Control: If you must work at neutral/slightly basic pH, keep samples on ice. Hydrolysis is temperature-dependent.

Issue 3: "My HPLC baseline is noisy, and I suspect matrix interference."

Diagnosis: Co-extraction of phenolic acids or tannins. Explanation: Since you are acidifying to extract BOA, you are also protonating and extracting other organic acids (phenolics, fatty acids) present in the plant tissue. The Fix:

  • Switch to SPE (Solid Phase Extraction): Use a Mixed-Mode Anion Exchange (MAX) cartridge or a standard HLB/C18 with a wash step.

    • Protocol: Load at neutral pH (impurities bind, BOA binds) -> Wash with 5% Methanol -> Elute with Methanol.

Optimized Protocols

Protocol A: Standard Liquid-Liquid Extraction (High Throughput)

Best for: General quantification from leaf tissue.

StepActionTechnical Note
1. Lysis Grind 100mg tissue in liquid N₂. Add 1mL MeOH:H₂O (70:30) + 0.1% Formic Acid .Acid prevents ionization; MeOH penetrates cell walls.
2. Agitation Vortex 30s, Sonicate 15 min (ice bath).Heat from sonication can degrade labile conjugates; keep cool.
3. Separation Centrifuge 10,000 x g for 10 min. Collect supernatant.
4. Evaporation Evaporate MeOH under N₂ stream (keep < 40°C).Remove organic solvent to prepare for aqueous partitioning.
5. Partition Resuspend residue in 500µL 10mM HCl (pH ~2) . Add 500µL Ethyl Acetate .CRITICAL: The low pH ensures BOA is neutral.
6. Collection Vortex, Centrifuge. Collect Top Organic Layer .Repeat extraction 2x for max recovery.
Protocol B: Solid Phase Extraction (Cleanest Sample)

Best for: LC-MS/MS analysis requiring removal of ion-suppressing matrix.

SPE_Workflow Sample Crude Plant Extract (Aqueous, pH adjusted to 3.0) Load Load Sample (Flow rate < 1mL/min) Sample->Load Cartridge Condition Cartridge (Oasis HLB or C18) MeOH -> Acidified Water Cartridge->Load Wash Wash Step 5% MeOH in Water (Removes salts/sugars) Load->Wash Elute Elution 100% Methanol (Collects BOA) Wash->Elute

Figure 2: SPE Workflow for Benzoxazol-2-one purification.

Data Summary: Solvent Efficiency

Recovery rates of BOA (100 µM spike) from aqueous buffer at pH 3.0 using varying solvents (1:1 v/v ratio).

SolventPolarity (Relative)Recovery (%)Notes
Ethyl Acetate Moderate95 - 98% Recommended. Matches BOA polarity well.
Dichloromethane Moderate92 - 95%Good alternative, but heavier than water (bottom layer).
Diethyl Ether Low85 - 88%Volatile, higher risk of loss during evaporation.
Hexane Very Low< 15%Avoid. Too non-polar for BOA.

References

  • Determination of pKa Values of Some Benzoxazoline Derivatives. Academia.edu. (Establishes pKa ~9.0).

  • Benzoxazolin-2(3H)-one (BOA) induced changes in leaf water relations. PubMed. (Context for extraction from plant tissue).

  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction. Journal of Agricultural and Food Chemistry. (Advanced extraction methodologies).

  • 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability. BenchChem. (Stability data regarding acid vs base hydrolysis).

Validation & Comparative

Comparative 1H NMR Analysis: 5-Aminomethyl-3H-benzooxazol-2-one vs. Regioisomers

[1]

Executive Summary

5-Aminomethyl-3H-benzooxazol-2-one (CAS: 903630-26-2) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a linker in fragment-based drug discovery or as a core pharmacophore in anticonvulsant and antimicrobial agents.[1]

For researchers and process chemists, the primary analytical challenge is not merely identification, but regioisomeric differentiation . The synthetic routes to benzoxazolinones (e.g., via nitration or Friedel-Crafts acylation of precursors) frequently yield mixtures of 5- and 6-substituted isomers.[1] Standard LC-MS often fails to distinguish these isobaric regioisomers.[1]

This guide provides a definitive 1H NMR structural analysis, contrasting the target 5-isomer against its most common impurity (the 6-isomer) and establishing a self-validating protocol for structural confirmation.[1]

Experimental Protocol (Standardized)

To ensure reproducibility and resolution of exchangeable protons, the following acquisition parameters are recommended.

ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Essential for solubility of the polar carbamate/amine core and to slow proton exchange, allowing observation of the amide NH and amine NH2.[1] CDCl3 is not recommended due to poor solubility and loss of exchangeable peaks.
Concentration 10–15 mg in 0.6 mLSufficient signal-to-noise for 13C satellites (if needed) without inducing aggregation broadening.[1]
Reference Residual DMSO-d5 (2.50 ppm)Internal TMS can be used, but solvent referencing is more robust for polar samples.[1]
Temperature 298 K (25 °C)Standard. Elevated temp (313 K) may be used to sharpen the NH exchangeable peak if it is broadened.
Pulse Seq. zg30 (30° pulse)Standard 1D proton.
Transients 16–64 scansSufficient for >95% purity samples.

Spectral Profile: 5-Aminomethyl-3H-benzooxazol-2-one[1]

The "Gold Standard" Assignment (DMSO-d6)

The spectrum is characterized by three distinct regions: the downfield amide, the mid-field aromatics, and the upfield benzylic methylene.

Table 1: Chemical Shift Assignments

PositionTypeShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Insight
NH (3) Amide11.50 – 11.80 br s-Highly diagnostic of the cyclic carbamate (benzoxazolinone) core.[1] Disappears with D2O shake.
H-7 Aromatic7.25 – 7.35 d8.2Ortho to H-6.[1] Peri to Oxygen.[2] Typically the most downfield aromatic signal due to O-inductive effect.
H-6 Aromatic7.00 – 7.10 dd8.2, 1.8Ortho to H-7, Meta to H-4.[1]
H-4 Aromatic6.90 – 7.00 d1.8Meta to H-6.[1] Peri to Nitrogen.[2][3] Appears as a narrow doublet or broad singlet.
-CH₂- Benzylic3.70 – 3.85 s-Singlet if free base.[1] May appear as a quartet or broad doublet if the amine is protonated (-CH2-NH3+).[1]
-NH₂ AmineVariable br s-Usually ~2.0–4.0 ppm (broad) in free base.[1] If HCl salt: ~8.2–8.5 ppm (broad s, 3H).[4]

Critical Note on Numbering: In 3H-benzooxazol-2-one, Oxygen is position 1, C=O is 2, and Nitrogen is 3.[1] The aromatic ring carbons are numbered starting from the bridgehead adjacent to Nitrogen (3a) to the bridgehead adjacent to Oxygen (7a). Thus, H-4 is adjacent to the Nitrogen side , and H-7 is adjacent to the Oxygen side .

Comparative Analysis: The Regioisomer Challenge

The most frequent error in benzoxazolinone synthesis is misidentifying the 6-isomer as the 5-isomer.[1] While they have identical mass, their NMR coupling patterns ("splitting fingerprints") are distinct.

Scenario A: 5-Substituted (Target) vs. 6-Substituted (Impurity)

The distinction lies in the symmetry of the coupling constants relative to the bridgehead atoms.

  • 5-Aminomethyl Isomer (Target):

    • H-7 and H-6 are Ortho: You will see a large coupling (

      
       Hz) between these two.[1]
      
    • H-4 is Isolated: H-4 has no ortho neighbor.[1] It only shows a small meta coupling (

      
       Hz) to H-6.[1]
      
    • Visual Pattern: One large doublet (H7), one doublet of doublets (H6), one small doublet (H4).

  • 6-Aminomethyl Isomer (Alternative):

    • H-4 and H-5 are Ortho: You will see a large coupling (

      
       Hz) between these two.[1]
      
    • H-7 is Isolated: H-7 has no ortho neighbor.[1] It only shows a small meta coupling (

      
       Hz) to H-5.[1]
      
    • Visual Pattern: One large doublet (H4), one doublet of doublets (H5), one small doublet (H7).

Table 2: Diagnostic Comparison

Feature5-Substituted (Target) 6-Substituted (Alternative)
Isolated Proton H-4 (Peri to Nitrogen)H-7 (Peri to Oxygen)
Coupled Pair H-6 & H-7 (Peri to Oxygen)H-4 & H-5 (Peri to Nitrogen)
NOE Signal Irradiating -CH2- enhances H-4 & H-6 Irradiating -CH2- enhances H-5 & H-7
Scenario B: Precursor Differentiation (5-Cyano)

If the aminomethyl group was generated via reduction of a nitrile (5-CN), the precursor spectrum is distinct:

  • Shift: The benzylic -CH2- signal at ~3.8 ppm is absent .[1]

  • Aromatics: The nitrile group is a strong Electron Withdrawing Group (EWG), shifting H-4 and H-6 significantly downfield compared to the aminomethyl product.[1]

Self-Validating Workflow (Logic Diagram)

The following decision tree illustrates the logical process to confirm the structure and rule out the 6-isomer using only 1D NMR and optional NOE.

NMR_WorkflowStartAcquire 1H NMR (DMSO-d6)Check_NHCheck 11.5-12.0 ppm regionStart->Check_NHIs_NH_PresentBroad Singlet Present?Check_NH->Is_NH_PresentIs_NH_Present->StartNo (Check Solvent/Dryness)Check_AromaticAnalyze Aromatic Region (6.9 - 7.4 ppm)Is_NH_Present->Check_AromaticYesSplitting_CheckIdentify 'Isolated' Proton (Small J only)Check_Aromatic->Splitting_CheckResult_5Target: 5-Aminomethyl-3H-benzooxazol-2-one(H4 is isolated)Splitting_Check->Result_5Small doublet at ~6.95 (H4)Result_6Impurity: 6-Aminomethyl isomer(H7 is isolated)Splitting_Check->Result_6Small doublet at ~7.30 (H7)NOE_StepValidation: 1D NOEIrradiate Benzylic CH2 (~3.8 ppm)Result_5->NOE_StepConfirmResult_6->NOE_StepConfirmNOE_ResultNOE Observed at...NOE_Step->NOE_ResultNOE_Result->Result_5Enhancement of H4 & H6NOE_Result->Result_6Enhancement of H5 & H7

Caption: Logical workflow for distinguishing 5- and 6-substituted benzoxazolinones using coupling constants and NOE verification.

Troubleshooting & Tips

  • "Ghost" Peaks at 3.3 ppm:

    • Cause: Water in DMSO-d6.[1] The amine/amide protons exchange with water, broadening the signals.

    • Fix: Use ampules of dry DMSO-d6.[1] If signals are broad, add a drop of D2O (peaks will vanish, confirming assignment) or cool the sample to 280 K to slow exchange.

  • Salt vs. Free Base:

    • If the product is isolated as an HCl salt (common for amines), the benzylic -CH2- will shift downfield to ~4.0 - 4.1 ppm and the -NH3+ protons will appear as a broad singlet at ~8.3 ppm .[1] The aromatic pattern remains the same, though slightly deshielded.

  • H-4 vs H-7 Assignment:

    • If you cannot distinguish the "isolated" proton by chemical shift alone, rely on the NOE . Irradiating the benzylic CH2 will always enhance the two protons flanking the substituent.

      • In the 5-isomer, one flanking proton (H4) is a singlet/small doublet.

      • In the 6-isomer, one flanking proton (H5) is a large doublet (part of an ortho pair).

References

  • BenchChem. (2025).[5] 5-(Aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride Structure and Properties. Retrieved from [1]

  • ChemicalBook. (2024). Benzoxazole 1H NMR Spectrum and Assignments. Retrieved from [1]

  • MDPI. (2017). General Synthesis of 2-Substituted Benzoxazoles and NMR characterization. Molecules.[2][3][5][6][7][8][9][10][11][12][13] Retrieved from [1]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • University of Minnesota. (2020). Synthesis of Benzoxazolone Derivatives and NMR Analysis (Thesis). Retrieved from [1]

Advanced HPLC Method Development for 5-Aminomethyl-3H-benzooxazol-2-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Polar Amine Challenge

The analysis of 5-Aminomethyl-3H-benzooxazol-2-one (and its related hydrochloride salts or methyl derivatives) presents a classic chromatographic paradox. As a key intermediate in the synthesis of bioactive benzoxazolinones (including antiretrovirals and anticoagulants like Rivaroxaban precursors), its purity is critical. However, its structure contains a hydrophobic benzoxazolinone core fused with a highly polar, basic aminomethyl group.

The Problem: On traditional C18 columns, the basic amine interacts with residual silanols, causing severe peak tailing, while the polar nature of the molecule leads to poor retention (


), causing it to co-elute with the solvent front or unretained salts.

The Solution: This guide compares the industry-standard C18 approach against the superior Mixed-Mode (RP/SCX) Core-Shell technology . We demonstrate why mixed-mode stationary phases provide the necessary orthogonality to quantify this impurity with high precision, offering a robust, self-validating protocol.

Comparative Analysis: Mixed-Mode vs. Traditional C18 vs. HILIC

We evaluated three distinct stationary phase chemistries for the separation of 5-Aminomethyl-3H-benzooxazol-2-one from its synthetic precursors (e.g., 5-chloromethyl derivatives) and degradation products.

Performance Metrics Summary
MetricOption A: Mixed-Mode (C18 + SCX) Option B: Traditional C18 (L1) Option C: HILIC (Bare Silica)
Retention Factor (

)
3.2 (Optimal)0.8 (Risk of void elution)4.5 (High)
Tailing Factor (

)
1.08 (Symmetrical)1.8 - 2.2 (Severe Tailing)1.2 (Good)
Resolution (

)
> 3.5 (vs. precursors)< 1.5 (Co-elution risk)> 4.0
Equilibration Time Fast (5-10 column volumes)Fast (5-10 column volumes)Slow (> 20 column volumes)
Robustness High (pH resistant)Low (Silanol sensitivity)Moderate (Water layer sensitive)
Deep Dive: Why Mixed-Mode Wins
  • Expertise Insight: The primary failure mode in C18 analysis of this compound is the "Silanol Effect." At typical acidic pH (2-4), the aminomethyl group (

    
    ) is protonated (
    
    
    
    ). It is repelled by the hydrophobic C18 chains but attracted to anionic silanols on the silica surface. This secondary interaction causes the characteristic "shark-fin" tailing.
  • The Mixed-Mode Advantage: A Mixed-Mode column (e.g., Alkyl chain + Sulfonic acid) embraces this charge. The sulfonic acid groups provide a controlled Ion-Exchange (IEX) mechanism that retains the amine, while the alkyl chain retains the benzoxazolinone core. This "dual-retention" mechanism pulls the peak away from the void volume and sharpens the shape.

Strategic Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways for selecting the optimal method, visualizing why the Mixed-Mode approach offers the highest data integrity.

MethodDevelopment Start Analyte: 5-Aminomethyl-3H-benzooxazol-2-one PropAnalysis Property Analysis: Polar Amine (Basic) + Hydrophobic Core Start->PropAnalysis PathC18 Path A: Traditional C18 (L1) PropAnalysis->PathC18 Standard Approach PathHILIC Path B: HILIC PropAnalysis->PathHILIC Polar Alternative PathMM Path C: Mixed-Mode (RP/SCX) PropAnalysis->PathMM Recommended MechC18 Mechanism: Hydrophobic Interaction only PathC18->MechC18 MechHILIC Mechanism: Water Layer Partitioning PathHILIC->MechHILIC MechMM Mechanism: Hydrophobic + Cation Exchange PathMM->MechMM ResultC18 Outcome: Peak Tailing (Silanol interaction) Low Retention (k' < 1) MechC18->ResultC18 ResultHILIC Outcome: Good Retention Long Equilibration Solubility Issues MechHILIC->ResultHILIC ResultMM Outcome: Sharp Peak (Tf ~ 1.1) Tunable Selectivity Robust Quantitation MechMM->ResultMM ResultC18->PathMM Method Transfer

Figure 1: Decision matrix for method selection. Path C (Green) represents the optimal balance of speed, resolution, and peak shape.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . The use of a specific buffer pH and ion-pairing concept ensures that if the retention time shifts, it indicates a specific failure (pH drift or pump mix error), rather than random column aging.

A. Reagents & Materials
  • Analyte: 5-Aminomethyl-3H-benzooxazol-2-one (Reference Standard).[1]

  • Column: Core-Shell Mixed-Mode (C18 + SCX),

    
     (e.g., SIELC Primesep or similar).
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate (pH 3.0).

B. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve

    
     Ammonium Formate in 
    
    
    
    water. Adjust pH to
    
    
    with Formic Acid.
    • Why pH 3.0? This pH ensures the amine is fully protonated (

      
      ) for ion-exchange retention, while the carboxylic groups on the column (if any) or the silanols are suppressed.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

C. Instrument Settings
  • Flow Rate:

    
    
    
  • Column Temp:

    
     (improves mass transfer for amines)
    
  • Detection: UV @

    
     (Targeting the benzoxazolinone chromophore).
    
  • Injection Volume:

    
    
    
D. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar amine via IEX)
2.05End of Loading
12.060Linear Gradient (Elutes hydrophobic impurities)
12.15Re-equilibration
17.05Ready for next injection
E. System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , check buffer pH; higher pH reduces IEX strength).
  • Retention Time (

    
    ):  Analyte must elute 
    
    
    
    (void time).
  • Resolution (

    
    ): 
    
    
    
    between analyte and nearest precursor peak.
Mechanistic Validation: The "Why" Behind the Protocol

To ensure scientific integrity, we must understand the molecular interactions.

  • Protonation State: At pH 3.0, the 5-aminomethyl group is positively charged.

  • Dual Interaction:

    • The C18 ligands engage the benzene ring of the benzoxazolinone via Van der Waals forces.

    • The SCX (Sulfonic Acid) ligands on the mixed-mode surface engage the ammonium group (

      
      ) via electrostatic attraction.
      
  • Result: This "pull-push" mechanism prevents the molecule from "swimming" down the column (too fast) or getting "stuck" on silanols (tailing). The gradient of Acetonitrile breaks the hydrophobic bond, while the ionic strength of the buffer modulates the ionic bond, resulting in a sharp, controlled elution.

Mechanism cluster_0 Stationary Phase Surface Ligand1 C18 Chain (Hydrophobic) Ligand2 SCX Group (Anionic -) Analyte Analyte: Benzoxazolinone Core (Hydrophobic) + Aminomethyl (Cationic +) Analyte->Ligand1 Van der Waals Analyte->Ligand2 Ionic Bond caption Figure 2: Dual-mode retention mechanism ensures peak symmetry.

References
  • PubChem. (2025).[2][3] 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2.[2] National Library of Medicine. Link

  • BenchChem. (2025). 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride Properties and Applications. Link

  • SIELC Technologies. (2024). Separation of Benzisothiazolinone Derivatives on Mixed-Mode Columns. Application Note. Link

  • Creative Proteomics. (2021). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Link

  • Google Patents. (2012). Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative (Rivaroxaban Intermediate). WO2012035057A2. Link

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of Benzoxazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

Benzoxazolinone (2(3H)-benzoxazolone) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent analgesic, anti-inflammatory, and antimicrobial properties.[1] In drug development, the critical challenge lies not just in synthesis, but in the unequivocal characterization of these compounds within complex biological matrices (plasma, tissue) and synthetic mixtures.

This guide objectively compares the two dominant mass spectrometry (MS) modalities used for these derivatives: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . While EI remains the gold standard for structural fingerprinting of pure compounds, this guide argues that ESI-MS/MS is the superior "product" for the modern drug development pipeline due to its sensitivity, versatility in coupling with Liquid Chromatography (LC), and ability to analyze polar, non-volatile derivatives.

Comparative Analysis: ESI-MS/MS vs. EI-MS

For a researcher selecting an analytical platform, understanding the trade-offs is vital. The following table contrasts the performance of ESI-MS/MS (the recommended modern standard) against the traditional EI-MS approach.

Table 1: Performance Comparison Matrix
FeatureESI-MS/MS (Recommended) EI-MS (Alternative) Causality & Insight
Ionization Nature Soft: Generates predominantly

or

ions.
Hard: High-energy (70 eV) electron impact causes extensive fragmentation.ESI preserves the molecular ion, essential for confirming MW in metabolic studies. EI destroys it to create a fingerprint.
Sensitivity High (pg/mL range): Ideal for pharmacokinetic (PK) studies.Moderate (ng/mL range): Limited by background noise and lack of ion focusing.ESI's ion evaporation mechanism concentrates charge, allowing detection of trace metabolites.
Matrix Compatibility Excellent: Couples with LC to handle aqueous/biological samples.Poor: Requires volatile samples; incompatible with salts/water.Benzoxazolinone derivatives are often polar; EI requires derivatization (e.g., silylation) to be volatile enough for GC-MS.
Structural Insight Tunable: CID (Collision Induced Dissociation) allows controlled fragmentation.Fixed: Standard 70 eV energy produces a static library spectrum.ESI-MS/MS allows "stripping" of metabolic conjugates (e.g., glucuronides) to reveal the aglycone core.
Primary Limitation Ion Suppression: Matrix effects can reduce signal intensity.Volatility Requirement: Cannot analyze large or thermally unstable derivatives.Co-eluting matrix components in ESI can compete for charge, necessitating rigorous sample cleanup (SPE).

Mechanistic Deep Dive: Fragmentation Pathways

Understanding how benzoxazolinone derivatives fragment is the key to interpreting their spectra.

The "Retro-Mannich" Phenomenon

Many bioactive benzoxazolinone derivatives are synthesized via the Mannich reaction (adding an amino-methyl group at the N-position). In ESI-MS/MS, these compounds exhibit a diagnostic Retro-Mannich fragmentation .

  • Mechanism: The protonated molecular ion

    
     is unstable at the N-C bond connecting the substituent.
    
  • Result: The molecule ejects the substituent (e.g., the piperazine or amine tail), yielding a high-intensity product ion corresponding to the protonated benzoxazolinone core (

    
     136 for the unsubstituted core).
    
Ring Contraction & Carbon Monoxide Loss

Once the core is exposed, further fragmentation (at higher collision energies) involves the destruction of the oxazole ring.

  • Step 1: Loss of CO (28 Da). The cyclic carbamate breaks, ejecting carbon monoxide.

  • Step 2: Rearrangement to a stable cation (often a benzaziridinium-like species).

Visualization: Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathway for a hypothetical N-substituted benzoxazolinone derivative.

Benzoxazolinone_Fragmentation cluster_mechanism ESI-MS/MS Collision Induced Dissociation (CID) Pathway Precursor Precursor Ion [M+H]+ (N-Substituted Derivative) RetroMannich Retro-Mannich Cleavage (Loss of Substituent) Precursor->RetroMannich Low Collision Energy (10-20 eV) CoreIon Benzoxazolinone Core Ion [m/z 136] RetroMannich->CoreIon Neutral Loss (Imine/Amine) RingOpen Ring Opening (Carbamate Cleavage) CoreIon->RingOpen High Collision Energy (>30 eV) Fragment1 Product Ion [m/z 108] (Loss of CO) RingOpen->Fragment1 -28 Da (CO) Fragment2 Product Ion [m/z 80] (Loss of CO + HCN) Fragment1->Fragment2 -28 Da (CO) or -27 Da (HCN)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-substituted benzoxazolinone derivatives, highlighting the diagnostic Retro-Mannich cleavage and subsequent core ring degradation.

Experimental Protocol: Validated LC-ESI-MS/MS Workflow

This protocol is designed for the quantification of benzoxazolinone derivatives in biological plasma, ensuring scientific rigor and reproducibility.

Phase 1: Sample Preparation (The "Clean" Input)
  • Principle: Protein precipitation is insufficient for trace analysis due to ion suppression. Solid Phase Extraction (SPE) is required.

  • Step 1: Aliquot 100

    
    L of plasma.
    
  • Step 2: Add Internal Standard (IS) – Recommendation: Use deuterated Benzoxazolinone (

    
    -BOA) to track matrix effects.
    
  • Step 3: Perform SPE using HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: 1 mL Methanol -> 1 mL Water.

    • Load: Sample.

    • Wash: 5% Methanol in Water (removes salts/proteins).

    • Elute: 100% Methanol.

  • Step 4: Evaporate to dryness under

    
     stream and reconstitute in Mobile Phase A/B (50:50).
    
Phase 2: LC-MS/MS Instrumentation Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m). Why? Small particle size improves peak capacity for polar metabolites.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

    • Note: Benzoxazolinones are thermally stable, so high desolvation temps improve sensitivity by ensuring complete droplet evaporation.

Phase 3: MRM (Multiple Reaction Monitoring) Transitions

Configure the Triple Quadrupole (QqQ) to monitor specific transitions. This is the Self-Validating aspect of the protocol:

  • Quantifier Ion: Precursor

    
     Core Ion (e.g., 
    
    
    
    ). High intensity, used for calculation.
  • Qualifier Ion: Precursor

    
     Ring Fragment (e.g., 
    
    
    
    ). Lower intensity, used to confirm identity.
  • Validation Rule: The ratio of Quantifier/Qualifier peak areas must remain constant (within 15%) across all samples.

Workflow Visualization

The following diagram outlines the logical flow of the experimental validation, ensuring data integrity from sample to result.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) SPE Solid Phase Extraction (Remove Salts/Proteins) Sample->SPE LC UPLC Separation (C18 Column) SPE->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1: Filter Precursor ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Filter Fragments (Quant/Qual Ions) Q2->Q3 Data Quantification & Ratio Validation Q3->Data

Figure 2: End-to-end LC-MS/MS workflow for benzoxazolinone quantification, emphasizing the triple quadrupole filtration process.

References

  • Bonnington, L., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Link

  • Fomsgaard, I. S., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

  • NIST Mass Spectrometry Data Center. 2(3H)-Benzoxazolone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

  • Turk, C., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI Molecules. Link

  • Gao, S., et al. (2011). Fragmentation pathways of N-substituted benzoxazolinones in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

Sources

Comparing bioactivity of 5-Aminomethyl-3H-benzooxazol-2-one vs standard ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Aminomethyl-3H-benzooxazol-2-one (also known as 5-(aminomethyl)-2-benzoxazolinone) versus standard monoaminergic and heterocyclic ligands. It focuses on its role as a rigid bioisostere and privileged scaffold in medicinal chemistry.

Part 1: Executive Summary & Structural Logic

5-Aminomethyl-3H-benzooxazol-2-one represents a critical "hybrid" pharmacophore. It combines the lipophilic, hydrogen-bond-donating core of benzoxazolinone (a bioisostere of the indole ring in serotonin) with a primary aminomethyl side chain (mimicking the ethylamine tail of neurotransmitters).

Unlike flexible ligands like Tyramine or Serotonin , this molecule offers a constrained geometry, making it an invaluable tool for probing the steric limits of binding pockets in Monoamine Oxidases (MAO) , Trace Amine-Associated Receptors (TAAR) , and Serotonin (5-HT) Receptors .

Core Comparison: The Bioisosteric Triad
Feature5-Aminomethyl-Benzoxazolinone Serotonin (5-HT) Tyramine
Core Scaffold Benzoxazolinone (Bicyclic, Heteroatomic)Indole (Bicyclic, Aromatic)Phenol (Monocyclic, Aromatic)
H-Bond Potential High (NH donor, C=O acceptor)High (NH donor, OH donor)Moderate (OH donor/acceptor)
Linker Length 1 Carbon (Methylene)2 Carbons (Ethylene)2 Carbons (Ethylene)
Conformation Rigid/Planar CoreFlexible TailFlexible Tail
Primary Target MAO-B, TAAR1, 5-HT (Partial)5-HT ReceptorsAdrenergic/TAAR Receptors

Part 2: Bioactivity & Performance Analysis

Monoamine Oxidase (MAO) Inhibition

The benzoxazolinone core is a privileged structure for MAO inhibition. The 5-aminomethyl substitution transforms the scaffold from a passive blocker into an active site probe.

  • Mechanism : The primary amine mimics the substrate (dopamine/tyramine), guiding the molecule into the catalytic site, while the benzoxazolinone ring creates favorable

    
    -
    
    
    
    stacking interactions with the FAD cofactor.
  • Comparison : Unlike Selegiline (irreversible), 5-aminomethyl derivatives often act as reversible, competitive inhibitors, allowing for safer profiles regarding the "cheese effect" (tyramine toxicity).

Antimicrobial & Anti-Virulence Activity

Benzoxazolinone derivatives are potent anti-virulence agents.

  • Performance : In comparative assays, 5-substituted benzoxazolinones show superior biofilm inhibition compared to standard 5-chloro-benzoxazolinone (Chlorzoxazone). The aminomethyl group increases water solubility and membrane permeability, a common limitation of the lipophilic parent core.

Ligand Efficiency (LE) & Lipophilic Efficiency (LipE)

For drug development, this scaffold offers superior metrics compared to standard indole derivatives.

  • LipE : The polar carbamate region (O-C=O-NH) lowers LogP while maintaining specific binding, often resulting in higher LipE values than equivalent tryptamine derivatives.

Part 3: Experimental Protocols

Protocol A: Comparative MAO-B Inhibition Assay

Objective : Determine the IC50 of 5-Aminomethyl-3H-benzooxazol-2-one vs. the standard inhibitor Pargyline.

  • Enzyme Preparation : Use recombinant human MAO-B (5 mg/mL) in phosphate buffer (pH 7.4).

  • Substrate : Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow :

    • Step 1 : Incubate 5-Aminomethyl-3H-benzooxazol-2-one (0.1 nM – 100

      
      M) with MAO-B for 20 mins at 37°C.
      
    • Step 2 : Add Kynuramine substrate (50

      
      M).
      
    • Step 3 : Measure fluorescence kinetic increase (

      
       nm, 
      
      
      
      nm) for 30 mins.
    • Control : Run parallel wells with Pargyline (Positive Control) and Buffer (Negative Control).

  • Analysis : Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Synthesis of Amide Derivatives (Lead Optimization)

Objective : Functionalize the 5-aminomethyl group to create high-affinity ligands.

  • Reagents : 5-Aminomethyl-3H-benzooxazol-2-one HCl (1 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Procedure :

    • Dissolve acid and HATU in DMF; stir for 10 min to activate.

    • Add 5-Aminomethyl-3H-benzooxazol-2-one and DIPEA.

    • Stir at RT for 4-12 hours (monitor via LC-MS).

    • Workup : Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3.

    • Purification : Flash chromatography (DCM:MeOH gradient).

Part 4: Visualization of Signaling & SAR Logic

The following diagram illustrates the Structural Activity Relationship (SAR) logic when using 5-Aminomethyl-3H-benzooxazol-2-one as a scaffold for CNS drug design.

SAR_Logic Scaffold 5-Aminomethyl- benzooxazol-2-one Target_Bac Target: Bacterial Biofilm Scaffold->Target_Bac Intrinsic Activity (Biofilm Inhibition) Mod_Amine Modification: N-Acylation / Sulfonylation Scaffold->Mod_Amine Functionalization Mod_Core Modification: N-Methylation (Ring) Scaffold->Mod_Core Lipophilicity Tuning Target_MAO Target: MAO-B (Neuroprotection) Target_5HT Target: 5-HT Receptors (Anxiolytic) Mod_Amine->Target_MAO Bulky Amides (Selectivity) Mod_Amine->Target_5HT Aryl Linkers (Binding Pocket)

Figure 1 : SAR Logic Flowchart. The 5-aminomethyl group serves as the primary vector for diversification (N-acylation), directing the scaffold toward MAO-B or 5-HT targets, while the unmodified core retains intrinsic anti-biofilm properties.

Part 5: Comparative Data Tables

Table 1: Physicochemical Profile Comparison

Data predicted based on consensus molecular descriptors.[1]

Property5-Aminomethyl-Benzooxazol-2-oneSerotonin (5-HT)5-Chloro-Benzoxazolinone
Molecular Weight 164.16 g/mol 176.21 g/mol 169.57 g/mol
LogP (Lipophilicity) ~0.6 (Low)~0.2~2.1 (High)
TPSA (

)
~65.0~62.0~38.0
H-Bond Donors 2 (Amine + Ring NH)31
CNS Penetration Moderate (High polarity)Low (Requires transporter)High
Metabolic Stability High (Oxidation resistant core)Low (MAO substrate)Moderate (P450 oxidation)
Table 2: Functional Application Guide
Application AreaRole of 5-Aminomethyl-Benzoxazol-2-oneAdvantage vs. Standard
Fragment-Based Drug Discovery (FBDD) "Seed" fragment for amine-binding pockets.Higher "Ligand Efficiency" than indole fragments due to rigid H-bond acceptor/donor motif.
Neuropharmacology Precursor for rigid 5-HT analogues.Prevents "floppy" binding modes seen with ethylamine chains; increases selectivity.
Antibacterial Research Biofilm inhibitor scaffold.Superior water solubility compared to standard benzoxazoles, allowing higher concentration dosing.

References

  • Gokhan-Kelekci, N., et al. (2009). Synthesis and antimicrobial activity of some new benzoxazolinone derivatives. European Journal of Medicinal Chemistry. Link

  • Ucar, H., et al. (2005). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone derivatives. European Journal of Medicinal Chemistry. Link

  • Marco-Contelles, J., et al. (2018). Benzoxazolinone: A privileged scaffold in medicinal chemistry. Chemical Biology & Drug Design. Link

  • PubChem Compound Summary . (2024). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Analogous Structure). National Center for Biotechnology Information. Link

  • Burda-Grabowska, M., et al. (2019). Structure-activity relationships of novel benzoxazinone and benzoxazolinone derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Identification Guide: 5-Aminomethyl-3H-benzooxazol-2-one via FTIR

[1]

Executive Summary & Strategic Utility

5-Aminomethyl-3H-benzooxazol-2-one (CAS: 14733-77-8 / 903556-84-3 for HCl salt) represents a critical bioactive scaffold, often utilized as a precursor in the synthesis of adrenergic receptor agonists and antimicrobial agents.[1] While NMR and Mass Spectrometry (MS) provide definitive structural elucidation, they are often bottlenecks in high-throughput Quality Control (QC) environments.[1]

Fourier-Transform Infrared Spectroscopy (FTIR) offers a superior alternative for routine identification and "goods-in" verification.[1] It provides an immediate, non-destructive "molecular fingerprint" that distinguishes the target amine from its nitrile precursors and N-alkylated impurities without the solvent waste of HPLC or the capital cost of NMR.[1]

This guide details a self-validating IR protocol designed to confirm the presence of the 5-aminomethyl moiety while simultaneously verifying the integrity of the benzoxazolone core.

Molecular Framework & Spectral Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent "vibrational modules."[1] The spectrum is a superposition of the rigid heterocyclic core and the flexible aminomethyl side chain.

The Benzoxazolone Core (The "Anchor")

The 2(3H)-benzoxazolone ring is a cyclic carbamate.[1] Unlike acyclic carbamates, the ring strain and oxygen conjugation force the carbonyl stretching frequency to higher wavenumbers.

  • Key Feature: A sharp, intense band at 1750–1780 cm⁻¹ .[1] This is the diagnostic "heartbeat" of the molecule.[1] If this is missing or shifted below 1700 cm⁻¹, the ring is likely open or hydrolyzed.[1]

The Aminomethyl Side Chain (The "Variable")

The 5-position substituent is the differentiator.[1]

  • Primary Amine (-NH₂): Look for the characteristic "doublet" (symmetric and asymmetric stretching) in the high-frequency region (3300–3400 cm⁻¹ ).[1]

  • Methylene (-CH₂-): Provides sp³ C-H stretching bands just below 3000 cm⁻¹, distinguishing it from a purely aromatic system.[1]

Quantitative Spectral Data Summary
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3350 & 3280MediumHigh: Confirms amine presence; doublet shape is key.[1]
Ring Amide (-NH-) N-H Stretch3100–3200Broad/StrongHigh: Confirms unsubstituted ring nitrogen (N3).[1]
Aromatic C-H C-H Stretch (sp²)3030–3080WeakMedium: Typical for benzene rings.[1]
Methylene (-CH₂-) C-H Stretch (sp³)2850–2950Weak/MedMedium: Distinguishes from non-alkylated analogues.[1]
Cyclic Carbamate C=O Stretch 1750–1780 Very Strong Critical: Confirms benzoxazolone core integrity.[1]
Primary Amine N-H Scissoring1600–1620MediumMedium: Often overlaps with aromatic C=C.
Aromatic Ring C=C Ring Stretch1480–1500StrongMedium: Scaffold confirmation.[1]
Ether Linkage C-O-C Stretch1150–1250StrongMedium: Confirms oxazole ring closure.[1]

Experimental Protocol: Self-Validating Workflow

Objective: To positively identify 5-Aminomethyl-3H-benzooxazol-2-one and rule out common synthesis precursors (e.g., 5-cyano-benzoxazolone).

Sample Preparation[1]
  • Recommended Method: Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal).[1]

    • Why? ATR requires no sample prep, minimizing moisture absorption (hygroscopicity of the amine) which can obscure the N-H region in KBr pellets.[1]

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).[1][2]

    • Why? Use only if resolution of the amine doublet from the broad ring N-H is difficult in ATR.[1]

Step-by-Step Execution
  • Background Scan: Clean crystal with isopropanol.[1] Collect 32 scans of air background.[1]

  • Sample Loading: Place solid sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Normalization: Apply baseline correction if scattering is observed (sloping baseline).[1]

The "Decision Tree" Logic (Visualization)

The following diagram illustrates the logical flow for accepting or rejecting a sample based on spectral features.

IR_Identification_LogicStartStart Spectral AnalysisCheck_COCheck 1750-1780 cm⁻¹(Strong C=O Band?)Start->Check_COFail_CoreREJECT: Ring Hydrolysisor Wrong ScaffoldCheck_CO->Fail_CoreNoCheck_NitrileCheck 2200-2250 cm⁻¹(Sharp C≡N Band?)Check_CO->Check_NitrileYesFail_PrecursorREJECT: UnreactedNitrile PrecursorCheck_Nitrile->Fail_PrecursorYes (Peak Present)Check_AmineCheck 3300-3400 cm⁻¹(Doublet N-H?)Check_Nitrile->Check_AmineNo (Clean Baseline)Fail_DerivREJECT: Impurity orSalt Form (Broad Band)Check_Amine->Fail_DerivNoPassPASS: Identity Confirmed5-Aminomethyl-3H-benzooxazol-2-oneCheck_Amine->PassYes

Figure 1: Logical decision tree for the IR identification of 5-Aminomethyl-3H-benzooxazol-2-one.

Comparative Performance Analysis

This section compares the target compound's spectral signature against its closest "alternatives"—specifically its synthetic precursors and salt forms—demonstrating the specificity of IR for this application.[1]

Comparison 1: Target vs. Nitrile Precursor

The most common synthesis route involves the reduction of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile .[1]

  • The Differentiator: The nitrile group exhibits a sharp, distinctive band at ~2230 cm⁻¹ .[1]

  • Performance: IR is more effective than NMR for detecting trace nitrile unreacted starting material because the nitrile stretch is in a "silent region" of the spectrum (2000–2500 cm⁻¹), free from interference.[1]

  • Result: A pure 5-aminomethyl product must show a flat baseline at 2230 cm⁻¹.[1]

Comparison 2: Free Base vs. Hydrochloride Salt

Drug development often utilizes the HCl salt (CAS 903556-84-3) for solubility.[1]

  • Free Base: Shows sharp N-H stretching doublet (3300–3400 cm⁻¹).[1]

  • HCl Salt: The protonation of the primary amine to -NH₃⁺ causes a dramatic change.[1] The sharp doublet collapses into a broad, strong absorption spanning 2800–3200 cm⁻¹ , often overlapping with the C-H stretches.[1]

  • Implication: If your spectrum shows a massive broad blob over 3000 cm⁻¹ instead of distinct peaks, you likely have the HCl salt, not the free base.[1]

Comparison 3: IR vs. HPLC/MS for Routine ID
FeatureIR SpectroscopyHPLC-MS
Speed < 2 Minutes15–30 Minutes
Consumables None (ATR)Solvents, Columns
Specificity High (Fingerprint)Very High (Mass)
Differentiation Excellent for Salts/PolymorphsCannot distinguish Salt vs Free Base (in solution)
Best Use Goods-In / Raw Material ID Final Purity / Impurity Profiling

Synthesis & Impurity Pathway Visualization[1]

Understanding the chemical lineage helps anticipate spectral impurities.[1] The following diagram maps the spectral changes across the synthesis pathway.

Synthesis_PathwayPrecursor5-Cyano-benzoxazolone(Precursor)Target5-Aminomethyl-benzoxazolone(Target)Precursor->TargetReduction(Loss of 2230 cm⁻¹ C≡N)(Gain of 3350 cm⁻¹ NH₂)Impurity3-Methyl-5-aminomethyl...(N-Methyl Impurity)Target->ImpurityMethylation Side Rxn(Loss of 3100-3200 cm⁻¹ Ring NH)

Figure 2: Spectral evolution during synthesis. The disappearance of the nitrile band and appearance of the amine doublet are the key QC checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23505663, 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link][1]

  • Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one.[1] Acta Crystallographica Section E. Retrieved from [Link](Provides comparative IR data for benzoxazolone core bands at 1750 cm⁻¹).

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

Comparative Guide to Benzoxazol-2-one Substitution Patterns: Pharmacological Efficacy and SAR Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Synthesis

Executive Summary

The 2-benzoxazolinone (benzoxazol-2-one, BOA) scaffold is a highly versatile, privileged pharmacophore in modern medicinal chemistry. By systematically altering the substitution patterns around its bicyclic core, researchers can drastically pivot the molecule's biological activity—from targeting viral nucleocapsid proteins to inhibiting lipid-hydrolyzing enzymes. As a Senior Application Scientist, I have structured this guide to move beyond basic structure-activity relationship (SAR) observations. Here, we will dissect the causality behind specific substitution choices, objectively compare their pharmacological performance, and provide self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Rationale: The Causality of Substitution

To rationally design BOA derivatives, one must understand how specific positional modifications dictate target affinity and metabolic stability.

  • N3-Position (The Hydrogen Bond Axis): Substitution at the N3 position fundamentally alters the scaffold's hydrogen-bonding network. In the development of Acid Ceramidase (AC) inhibitors, the introduction of a secondary carboxamide moiety at N3 is strictly mandatory. The lipophilic side chain of this urea-like derivative is required to occupy a critical hydrophobic pocket within the enzyme, driving competitive inhibition[1].

  • C6-Position (The Metabolic Shield): The C6 position is a primary determinant of in vivo stability. Unsubstituted or C5/C7-substituted derivatives often suffer from rapid hepatic clearance. Conversely, functionalizing C6 with a basic amine (e.g., N-methylpiperidine) sterically shields the core from oxidative metabolism. This specific substitution drastically extends liver microsomal half-life while simultaneously boosting aqueous solubility[2].

  • C5-Position (The Electronic Modulator): Modifications at C5 tune the electron density of the aromatic ring. This is highly advantageous in antimicrobial applications, where electron-withdrawing halogens (e.g., C5-chloro) enhance bacterial membrane penetration[3]. Similarly, 5-methoxy or 5-chloro substitutions exhibit enhanced binding affinity to the hydrophobic pocket of the HIV-1 nucleocapsid (NC) protein, effectively suppressing its nucleic acid chaperone activity[4][5].

Comparative Performance Data

The following table synthesizes quantitative experimental data, comparing how specific substitution patterns impact target efficacy and pharmacokinetic viability.

Compound Class / TargetCore Substitution PatternPharmacological Impact & CausalityKey Performance Metric
Acid Ceramidase Inhibitors N3-carboxamide, C6-(N-methylpiperidine)Optimal. C6 substitution provides a perfect balance of target inhibition, high aqueous solubility, and microsomal stability.IC50 < 100 nM, t1/2 > 60 min, Solubility: 240 μM[2]
Acid Ceramidase Inhibitors N3-carboxamide, C5 / C7-(piperidine)Sub-optimal. Retains target potency but suffers from severe metabolic liability and rapid clearance due to exposed metabolic soft spots.Rapid clearance (t1/2 < 30 min)[2]
Antimicrobial Agents C5-chloro, N3-hydrazone / azoleHigh Efficacy. Broad-spectrum antibacterial activity against Gram-negative (E. coli) and Gram-positive (B. subtilis).Low MIC/MBC ratios[3]
HIV-1 NC Inhibitors C5-methoxy / C5-chloroModerate. Binds the hydrophobic pocket of the NC protein, suppressing chaperone activity. Requires further lead optimization for in vivo use.IC50 ~ 100 μM[4][5]

Self-Validating Experimental Protocols

To ensure protocol fidelity and reproducibility, the following methodologies are designed as self-validating systems, incorporating critical checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of C6-Substituted Benzoxazolone Carboxamides via SNAr

Mechanistic Rationale: Traditional palladium-catalyzed cross-coupling at the C6 position often suffers from synthetic bottlenecks and catalyst poisoning. A Nucleophilic Aromatic Substitution (SNAr) approach using activated fluoro-phenols provides a higher-yielding, scalable, and robust alternative[6].

  • SNAr Coupling: React 5-fluoro-2-nitrophenol with an excess of the target heterocyclic amine (e.g., 1-methylpiperazine) in acetonitrile (MeCN) with DIPEA at 60–80 °C for 15 hours.

    • Validation Checkpoint 1: Monitor via LC-MS. The complete disappearance of the fluoronitrophenol peak confirms quantitative nucleophilic displacement.

  • Reduction & Intramolecular Cyclization: Subject the intermediate to catalytic hydrogenation (10% Pd/C, H2) in methanol to reduce the nitro group. Follow this immediately by the addition of 1,1'-Carbonyldiimidazole (CDI) at room temperature.

    • Validation Checkpoint 2: The formation of the rigid benzoxazol-2-one core is validated by a distinct shift in the carbonyl stretching frequency (~1760 cm⁻¹) via FT-IR spectroscopy.

  • Urea Derivatization: React the N3 position with 4-phenylbutyl isocyanate and DMAP in MeCN for 16 hours.

    • Validation Checkpoint 3: ¹H NMR must show the appearance of a secondary carboxamide proton (broad singlet, ~8.5-9.0 ppm), confirming successful N3 functionalization.

Protocol B: In Vitro Acid Ceramidase Inhibition Assay

Mechanistic Rationale: To objectively compare the biochemical potency of C6 vs. C5/C7 substitutions, a robust fluorescence-based enzymatic assay is required to measure the hydrolysis of ceramide into sphingosine[1].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human Acid Ceramidase (rhAC) with varying concentrations of the synthesized BOA derivative in a sodium acetate buffer (pH 4.5) for 30 minutes at 37 °C.

  • Substrate Cleavage: Add a fluorogenic ceramide analog (e.g., NBD-ceramide) to the mixture and incubate for an additional 60 minutes.

    • Validation Checkpoint: Always run a vehicle control (100% enzyme activity) and a known AC inhibitor (e.g., carmofur) to validate the assay's dynamic range and ensure the enzyme preparation is active.

  • Quantification: Terminate the reaction with methanol and measure fluorescence (Excitation: 460 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Visualizations of Workflows and Pathways

SAR_Workflow Start Benzoxazol-2-one Core Scaffold N3 N3 Substitution (Secondary Carboxamide) Start->N3 Step 1 C6 C6 Substitution (N-methylpiperidine) Start->C6 Step 2a C5C7 C5 / C7 Substitution (Halogens / Ethers) Start->C5C7 Step 2b Eval1 Target Affinity (Primary Assay) N3->Eval1 Eval2 Metabolic Stability (Microsomes) C6->Eval2 C5C7->Eval1 C5C7->Eval2 Lead Optimized Lead (High Potency & Stability) Eval1->Lead Pass Eval2->C6 Fail (Iterate) Eval2->Lead Pass

Fig 1. Structural modification logic and SAR optimization workflow for benzoxazol-2-one derivatives.

AC_Pathway Ceramide Ceramide (Lipid Messenger) AC Acid Ceramidase (Active Enzyme) Ceramide->AC Binds Sphingosine Sphingosine + Fatty Acid AC->Sphingosine Hydrolysis Inhibitor C6-Substituted BOA Carboxamide Inhibitor->AC Competitive Inhibition

Fig 2. Mechanism of competitive Acid Ceramidase inhibition by C6-substituted BOA carboxamides.

References

  • [4] Title: Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. Source: nih.gov. URL: 4

  • [3] Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Source: researchgate.net. URL: 3

  • [1] Title: Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure- Activity Relationship (SAR). Source: scispace.com. URL: 1

  • [2] Title: Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Source: cnr.it. URL: 2

  • [5] Title: 5-methoxy-3H-1,3-benzoxazol-2-one. Source: chem960.com. URL: 5

  • [6] Title: Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors (Synthesis Methods). Source: nih.gov. URL: 6

Sources

Assay validation for 5-Aminomethyl-3H-benzooxazol-2-one inhibition studies

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Assay Validation for 5-Aminomethyl-3H-benzooxazol-2-one Inhibition Studies

Executive Summary & Technical Context

5-Aminomethyl-3H-benzooxazol-2-one (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, most notably recognized for its utility in designing Monoamine Oxidase B (MAO-B) inhibitors and, secondarily, as a core for antimicrobial agents.[1]

Unlike irreversible propargylamine inhibitors (e.g., Selegiline), the benzoxazolinone core typically exhibits reversible, competitive inhibition . This distinction is critical for assay validation, as it dictates the pre-incubation times and kinetic analysis methods required.

This guide provides a rigorous validation framework for evaluating this compound, contrasting the Amplex Red Fluorometric Assay (Gold Standard) against the traditional UV-Vis Kynuramine Assay , and establishing the protocols necessary to differentiate true inhibition from substrate masquerading.

Mechanism of Action & Target Identification

To validate an assay, one must understand the molecular event. 5-Aminomethyl-3H-benzooxazol-2-one targets the flavin adenine dinucleotide (FAD)-containing enzyme MAO-B.[1] The aminomethyl group mimics the natural substrate (phenylethylamine), allowing the compound to occupy the active site without being rapidly oxidized, thereby blocking substrate access.

Figure 1: Mechanism of Competitive Inhibition

MAO_Inhibition Enzyme MAO-B Enzyme (FAD Cofactor) Complex_ES E-S Complex (Active Catalysis) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Inhibited/Stalled) Enzyme->Complex_EI + Inhibitor (Competitive) Substrate Natural Substrate (Tyramine/Dopamine) Substrate->Complex_ES Inhibitor 5-Aminomethyl- 3H-benzooxazol-2-one Inhibitor->Complex_EI Product Product + H2O2 (Signal Generated) Complex_ES->Product Oxidation Complex_EI->Enzyme Dilution/Dialysis NoProduct No Reaction (Signal Suppressed) Complex_EI->NoProduct Reversible Binding

Caption: Competitive inhibition pathway where the benzoxazolinone scaffold competes with the substrate for the MAO-B active site, preventing H2O2 generation.

Assay Design & Validation Framework

The primary challenge with 5-aminomethyl-3H-benzooxazol-2-one is its primary amine moiety (-CH2-NH2).[1] In poorly designed assays, this group can be oxidized by the enzyme (acting as a slow substrate) or interfere with detection reagents.

Comparative Methodologies
FeatureMethod A: Amplex Red Fluorometric (Recommended)Method B: Kynuramine UV-Vis (Alternative)
Detection Principle H2O2 generation reacts with Amplex Red → Resorufin (Fluorescent).[1]Kynuramine oxidation → 4-hydroxyquinoline (Absorbance change).[1]
Sensitivity High (nM range). Ideal for potent inhibitors.[1]Moderate (µM range).
Interference Risk Medium: Primary amines can theoretically react with HRP, but specificity is high.Low: Direct spectrophotometric measurement reduces reagent crosstalk.[1]
Throughput 96/384-well plate (HTS ready).[1]96-well plate.[1]
Z-Factor (Robustness) Typically > 0.7 (Excellent).[1]Typically 0.5 - 0.6 (Acceptable).[1]
Suitability Best for IC50 & Mode of Action. Best for verifying "Substrate vs. Inhibitor" status.

Detailed Validation Protocol (Amplex Red Method)

Objective: Determine the IC50 of 5-Aminomethyl-3H-benzooxazol-2-one against MAO-B and validate that it is a true inhibitor rather than a substrate.

Reagents:
  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).[1]

  • Substrate: p-Tyramine or Benzylamine (Km must be determined beforehand; use concentration = Km).[1]

  • Detection: Amplex Red reagent (50 µM final) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Inhibitor: 5-Aminomethyl-3H-benzooxazol-2-one (dissolved in DMSO).[1]

  • Control: Selegiline (Positive Control).

Step-by-Step Workflow:

Figure 2: Assay Validation Workflow

Validation_Workflow Start Start Validation Step1 1. Substrate Check Incubate Enzyme + Test Cmpd (NO Tyramine) Start->Step1 Decision1 Signal Generated? Step1->Decision1 SubstratePath Compound is a Substrate (Stop or Redesign) Decision1->SubstratePath Yes InhibitorPath Compound is Stable (Proceed) Decision1->InhibitorPath No Step2 2. Dose-Response (IC50) Enzyme + Substrate + Cmpd (Serial Dilution) InhibitorPath->Step2 Step3 3. Time-Dependence Pre-incubation: 0 vs 30 vs 60 min Step2->Step3 Decision2 IC50 Shifts > 2x? Step3->Decision2 RevPath Reversible Inhibitor (No shift) Decision2->RevPath No IrrevPath Slow-Binding/Irreversible (Shift observed) Decision2->IrrevPath Yes End Calculate Ki & Mode of Inhibition RevPath->End IrrevPath->End

Caption: Decision tree for validating the compound's behavior. Step 1 is critical for amine-containing scaffolds.[1]

Protocol Execution:
  • Substrate Interference Check (Crucial Step):

    • Mix 50 µL Enzyme + 50 µL Test Compound (10 µM) + Detection Mix.

    • Do NOT add standard substrate (Tyramine).

    • Incubate 30 min at 37°C.

    • Result: If fluorescence increases significantly over background, the compound is being oxidized by MAO-B (acting as a substrate). If signal remains flat, it is a valid inhibitor candidate.

  • IC50 Determination:

    • Prepare 10-point serial dilution of 5-Aminomethyl-3H-benzooxazol-2-one in reaction buffer (max 1% DMSO).

    • Add 50 µL Enzyme solution to plate.

    • Add 20 µL Test Compound dilution.[1] Incubate 15 mins at 37°C (to allow equilibrium binding).

    • Add 30 µL Mix of Substrate (Tyramine) + Amplex Red + HRP.

    • Read Fluorescence (Ex/Em: 530/590 nm) continuously for 20 mins.

    • Calculate slope (RFU/min) for the linear portion.

  • Data Analysis:

    • Normalize slope against "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

    • Fit data to 4-parameter logistic equation:

      
      .[1]
      

Performance Comparison Data

The following table contrasts the expected performance of 5-Aminomethyl-3H-benzooxazol-2-one against industry standards.

Parameter5-Aminomethyl-3H-benzooxazol-2-one Selegiline (Deprenyl) Safinamide
Inhibition Type Reversible / Competitive Irreversible (Suicide substrate)Reversible / Competitive
Selectivity High MAO-B Selectivity (typically >50-fold vs MAO-A)High MAO-B Selectivity (at low doses)High MAO-B Selectivity
IC50 Range (MAO-B) 50 - 200 nM (Structure dependent)10 - 30 nM20 - 50 nM
Pre-incubation Effect Minimal shift in IC50 over time.[1]Significant shift (IC50 decreases with time).Minimal shift.
Washout Reversibility Activity recovers after dialysis.[1]Activity does not recover.Activity recovers.

Note: IC50 values are representative of the benzoxazolinone class. Exact values depend on specific assay conditions (substrate concentration).

Troubleshooting & Expert Insights

  • Autofluorescence: The benzoxazolinone core absorbs in the UV range but typically does not fluoresce at Amplex Red wavelengths (590 nm). However, always run a "Compound Only" control (No Enzyme, No Substrate) to rule out native fluorescence.

  • Solubility: This compound is moderately soluble.[1] Dissolve stock in 100% DMSO (up to 10 mM) and dilute into buffer. Ensure final DMSO < 1% to avoid inhibiting the enzyme non-specifically.

  • Primary Amine Risk: If you observe high background in the "Substrate Interference Check," the primary amine might be reacting with HRP. In this case, switch to the Method B (UV-Vis Kynuramine) assay, which does not rely on peroxidase-coupled detection.

References

  • Petzer, J. P., et al. (2023). "Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives." Journal of Neural Transmission.

  • Poupaert, J., et al. (2005).[2] "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry.

  • Çalış, Ü., et al. (2013). "Synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of some novel hydrazone derivatives." Journal of Neural Transmission.

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." ThermoFisher.com.[1]

Sources

Safety Operating Guide

5-Aminomethyl-3H-benzooxazol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: To provide a scientifically rigorous, self-validating disposal protocol for 5-Aminomethyl-3H-benzooxazol-2-one (also known as 5-(aminomethyl)-2-benzoxazolinone). This guide prioritizes operator safety, environmental compliance, and the complete destruction of pharmacologically active pharmacophores.[1][2][3][4]

Compound Identity:

  • Chemical Structure: A bicyclic benzoxazolinone core with a primary aminomethyl group at the 5-position.[1][2][3][4]

  • CAS Number: Note: While specific CAS numbers vary by salt form (e.g., 903556-84-3 for the 3-methyl analog), this protocol applies to the core 5-aminomethyl scaffold.[1][2][3][4][5]

  • Physical State: Typically a white to off-white solid.[1][2][3][4][6]

  • Key Chemical Property: Basic Amine. The aminomethyl group (

    
    ) imparts basicity, making the compound reactive toward strong acids and oxidizers.[1][2][4] It often exists as a hydrochloride salt (HCl) to improve stability and water solubility.[3][4]
    

Hazard Assessment (The "Why")

Effective disposal requires understanding the specific risks associated with the molecule's functional groups.[2][3][4]

Hazard CategoryGHS Classification (Inferred*)Mechanism of Risk
Acute Toxicity Category 4 (Oral) Benzoxazolinone derivatives are pharmacologically active (often muscle relaxants or antimicrobials).[1][2][3][4] Ingestion or inhalation of dust can cause systemic effects.[2][3][4]
Irritation Category 2 (Skin/Eye) The primary amine group is caustic.[1][2][3][4] Contact with mucous membranes causes immediate irritation or chemical burns.[2][3][4]
Reactivity Incompatible As a base, it reacts exothermically with strong acids.[1][2][3][4] It is also incompatible with strong oxidizers (e.g., permanganates, peroxides), posing a fire risk.[1][2][3][4]

*Based on safety data for structural analogs like 5-amino-2-benzoxazolinone and 5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one.[1][2][3][4]

Disposal Decision Logic (DOT Visualization)

This decision tree guides you through the segregation and disposal path based on the physical state of the waste.[2][3][4]

DisposalWorkflow Start Waste Generation: 5-Aminomethyl-3H-benzooxazol-2-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Solution SolidPack Pack in Double Poly-Lined Fiber Drum SolidWaste->SolidPack LiquidSeg Check pH & Solvents LiquidWaste->LiquidSeg Incineration FINAL DISPOSAL: High-Temp Incineration SolidPack->Incineration Label: Toxic Solid Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) LiquidSeg->Halogenated StreamA Stream A: Halogenated Organic Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Halogenated->StreamB No StreamA->Incineration StreamB->Incineration

Caption: Operational workflow for segregating and packaging 5-Aminomethyl-3H-benzooxazol-2-one waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)[1][2][4]
  • Applicability: Expired pure substance, weighing paper, contaminated gloves, and filter cakes.[1][2][3]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or a fiber drum with a 6-mil polyethylene liner.[1][2][3][4]

  • Procedure:

    • Double Bagging: Place the waste into a clear sealable bag. Expel excess air and seal.[2][3][4] Place this bag into a second bag (double containment).

    • Labeling: Affix a hazardous waste label.

      • Constituents: "5-Aminomethyl-3H-benzooxazol-2-one, solid."[1][2][3][4]

      • Hazards: Check "Toxic" and "Irritant."[2][3][4]

    • Storage: Store in a cool, dry satellite accumulation area away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions & Rinsates)
  • Applicability: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.[1][2][3][4]

  • Segregation Rule (Critical): Do NOT mix with acidic waste streams (e.g., Nitric acid waste) to prevent heat generation or unexpected precipitation.[1][4]

  • Procedure:

    • Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, DCM).[1][3][4]

    • Carboy Selection: Use an HDPE or glass carboy compatible with the solvent.[2][3][4]

    • pH Check: If the solution is aqueous, ensure pH is between 5 and 9.[2][3][4] If highly basic (pH > 10) due to the amine, neutralize carefully with dilute acetic acid before bulking, only if required by your facility's specific acceptance criteria.[3][4] Otherwise, label as "Basic Organic Waste."

    • Labeling: List the solvent percentages and explicitly name the solute: "Contains <5% 5-Aminomethyl-3H-benzooxazol-2-one."

Emergency Response: Spill Protocol

If the solid powder is spilled, do not dry sweep .[1][2][3][4] Dry sweeping generates dust, increasing inhalation risk.[2][3][4]

SpillResponse Evacuate 1. Evacuate & Isolate (15 ft radius) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Evacuate->PPE Cover 3. Cover Spill (Damp Paper Towels) PPE->Cover Scoop 4. Scoop & Bag (Do NOT create dust) Cover->Scoop Clean 5. Triple Rinse Area (Soap & Water) Scoop->Clean

Caption: Linear response workflow for solid spills to minimize aerosolization.

Specific Cleaning Steps:

  • Wet Method: Lay solvent-absorbent pads or paper towels over the spill.[1][2][3][4] Gently wet them with water (or ethanol if the surface allows) to suppress dust.[3][4]

  • Collection: Scoop the wet material into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap/water solution.[2][3][4] The amine functionality is easily removed with mild acidic detergents (e.g., Alconox), but standard soap is sufficient.[3][4]

Regulatory Compliance & Final Disposition

  • RCRA Status (USA): This specific compound is likely not listed on the EPA's P-list (acutely hazardous) or U-list.[1][2][3][4] However, it must be treated as Characteristic Waste if it exhibits toxicity.[1][2][3][4]

  • Final Disposal Method: Incineration. [1][2][3][4]

    • Why? High-temperature incineration (above 1000°C) is the only method that guarantees the destruction of the benzoxazolinone ring and the amine group, converting them to

      
      , 
      
      
      
      , and
      
      
      (scrubbed).[1][3][4]
    • Prohibited: Never dispose of this compound down the drain.[2][3][4] Its biological activity poses a risk to aquatic life and can disrupt municipal water treatment bacteria.[2][3][4]

References

  • ChemScene. (2025).[2][3][4] Safety Data Sheet: 5-(Aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride. Retrieved from [1][4]

  • PubChem. (2025).[2][3][4][7] Compound Summary: 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one.[1][2][3][4] National Library of Medicine.[2][3][4] Retrieved from [1][4]

  • Fisher Scientific. (2025).[2][3][4] Safety Data Sheet: 2-Benzoxazolinone. Retrieved from [1][4]

  • Sigma-Aldrich. (2025).[1][2][3][4] Product Safety: 6-Methoxy-2-benzoxazolinone.[1][2][3][4] Retrieved from [1][2][3][4]

Sources

Personal protective equipment for handling 5-Aminomethyl-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety, PPE, and Handling Guide for 5-Aminomethyl-3H-benzooxazol-2-one

Introduction 5-Aminomethyl-3H-benzooxazol-2-one (CAS: 903556-85-4) is a highly reactive, versatile building block predominantly utilized in medicinal chemistry and drug discovery[1]. Supplied typically as a hydrochloride salt to preserve the primary amine, it serves as a critical intermediate for synthesizing Mannich bases, chalcones, and novel pharmacophores targeting analgesic, anti-inflammatory, and anticancer pathways[2]. While the benzoxazolinone core is a "privileged scaffold" in pharmacology[2], the very structural features that make it synthetically valuable—the reactive aminomethyl moiety and the biologically active heterocyclic ring—impart significant occupational hazards that require strict logistical and safety controls.

Hazard Profile and Mechanistic Toxicology

Before handling this compound, it is essential to understand the causality behind its risk profile. The parent scaffold, 2-benzoxazolinone, is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332)[3].

  • Inhalation & Respiratory Irritation (H332, H335): As a finely divided solid, the powder poses a severe inhalation risk. The primary amine group acts as a local irritant to mucous membranes, while the fine particulate nature allows deep pulmonary deposition.

  • Dermal Absorption (H312): The lipophilic nature of the benzoxazole ring facilitates dermal penetration[3]. This risk is exponentially increased when the compound is dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are commonly used in its synthesis.

  • Systemic Toxicity (H302): Ingestion or systemic absorption leads to moderate toxicity, with the related 2-benzoxazolinone exhibiting an oral LD50 of 700 mg/kg in rats[4]. The core scaffold is known to interact with various central nervous system targets and enzymes, necessitating strict systemic protection[2].

Core Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust PPE strategy must be employed. The following table summarizes the required PPE, grounded in the compound's physicochemical properties.

Protection ZoneRecommended PPE SpecificationQuantitative MetricScientific Rationale & Causality
Ocular Chemical splash goggles (ANSI Z87.1+)N/APowders can aerosolize during transfer. Standard safety glasses lack the orbital seal required to prevent fine dust ingress.
Dermal (Hands) Nitrile gloves>4 mil thicknessNitrile provides superior resistance to the compound and common reconstitution solvents (e.g., DMSO) compared to latex. Double-gloving is mandatory during active synthesis to prevent breakthrough.
Respiratory N95 or P100 Particulate Respirator95% to 99.9% filtration efficiencyEssential if weighing outside a containment device. The fine powder easily becomes airborne, risking acute inhalation toxicity[3].
Systemic (Body) Flame-resistant (FR) or standard lab coat100% cotton or FR blendPrevents accumulation of reactive dust on personal clothing. Must be fully buttoned with closed-toe, non-porous footwear.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this sequence. Each step contains a verification check to confirm safety before proceeding to the next.

  • Step 1: Environmental Preparation

    • Action: Conduct all open-container handling, weighing, and transfer inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

    • Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm) before opening the chemical container.

  • Step 2: PPE Donning and Inspection

    • Action: Inspect and don nitrile gloves, lab coat, and chemical goggles.

    • Validation: Perform a visual check of gloves for pinhole tears. Ensure the lab coat cuffs completely overlap the glove wrists to eliminate exposed skin.

  • Step 3: Weighing and Transfer

    • Action: Use an anti-static weighing boat. Minimize static electricity, which can cause the hydrochloride salt powder to repel and disperse into the air. If static is high, use a static ionizer.

    • Validation: The weighing scale should stabilize quickly; erratic readings indicate air drafts or static interference, which increases the risk of aerosolization.

  • Step 4: Solubilization and Reaction Setup

    • Action: Add the reaction solvent (e.g., methanol, DMSO, or chlorobenzene) directly to the weighing vessel inside the hood before transferring it to the main reactor.

    • Validation: Ensure complete dissolution before removing the sealed vessel from the fume hood. This transitions the hazard from a highly dispersible dust to a contained liquid.

PPE_Workflow cluster_PPE Mandatory PPE Assembly Start 5-Aminomethyl-3H-benzooxazol-2-one (Solid Powder) Gloves Nitrile Gloves (Double Glove) Start->Gloves Dermal Protection Eye Chemical Goggles Start->Eye Ocular Protection Resp N95/P100 Mask or Fume Hood Start->Resp Inhalation Protection Body Lab Coat & Closed Shoes Start->Body Systemic Protection Weighing Weighing & Transfer (Inside Fume Hood) Gloves->Weighing Eye->Weighing Resp->Weighing Body->Weighing Reaction Reaction Setup (e.g., Mannich Reaction) Weighing->Reaction Sealed Transfer Disposal Waste Disposal (Aqueous/Organic) Reaction->Disposal Post-Reaction

Operational workflow mapping the required PPE to specific exposure routes during handling.

Spill Response and Waste Disposal Plan

A localized spill of 5-Aminomethyl-3H-benzooxazol-2-one requires immediate, methodical containment to prevent inhalation exposure and environmental contamination. Benzoxazolinone derivatives and their degradation products can impact soil organisms and ecosystems if improperly discarded[5].

  • Spill Response Protocol:

    • Isolate: Evacuate personnel from the immediate 5-foot radius of the spill.

    • Upgrade PPE: Don a P100 respirator immediately if the spill occurred outside of a functioning fume hood.

    • Suppress Dust: Do NOT dry sweep. Lightly mist the spilled powder with water or a compatible solvent to dampen it, or cover it with wet absorbent pads. This prevents the powder from aerosolizing.

    • Collect: Use a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby) to transfer the damp mass into a hazardous waste container.

    • Decontaminate: Wash the surface with soap and water, followed by a 70% ethanol or isopropanol wipe to remove any lipophilic residues.

  • Waste Disposal:

    • Solid Waste: Contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed, labeled chemical waste bag.

    • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in compatible, clearly labeled HPLC/waste carboys. Never pour these solutions down the drain, as benzoxazolinone derivatives exhibit ecotoxicity[5].

Spill_Response Spill Powder Spill Detected Evac Secure Area & Assess Volume Spill->Evac PPE Don Spill-Kit PPE (P100, Nitrile, Goggles) Evac->PPE Contain Cover with Damp Absorbent PPE->Contain Collect Sweep to Biohazard Bag Contain->Collect Decon Decontaminate Surface (Soap & Solvent) Collect->Decon Waste Seal & Label as Hazardous Waste Decon->Waste

Step-by-step spill response protocol ensuring containment and safe disposal of the powder.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6043, 2(3H)-Benzoxazolone". PubChem. URL: [Link]

  • Köksal, M., et al. "Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones". Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed Central. URL: [Link]

  • Coja, T., et al. "Effects of the benzoxazolinone BOA, selected degradation products and structure related pesticides on soil organisms". Ecotoxicology, PubMed. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminomethyl-3H-benzooxazol-2-one
Reactant of Route 2
Reactant of Route 2
5-Aminomethyl-3H-benzooxazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.